molecular formula C10H16O2 B1672798 Jasmine lactone CAS No. 25524-95-2

Jasmine lactone

Cat. No.: B1672798
CAS No.: 25524-95-2
M. Wt: 168.23 g/mol
InChI Key: XPPALVZZCMPTIV-ARJAWSKDSA-N
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Description

Jasmine lactone is a delta-lactone.

Properties

IUPAC Name

6-[(Z)-pent-2-enyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPALVZZCMPTIV-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904360
Record name Tetrahydro-6-(2Z)-2-penten-1-yl-2H-pyran-2-one
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Molecular Weight

168.23 g/mol
Source PubChem
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Physical Description

colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odour
Record name 5-Hydroxy-7-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol and ether; insoluble in water and fat
Record name 5-Hydroxy-7-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979-0.989
Record name 5-Hydroxy-7-decenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/52/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

25524-95-2
Record name Jasmine lactone
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Record name Jasmine lactone
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Record name 2H-Pyran-2-one, tetrahydro-6-(2Z)-2-penten-1-yl-
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Record name Tetrahydro-6-(2Z)-2-penten-1-yl-2H-pyran-2-one
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Record name (Z)-tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
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Record name JASMINE LACTONE
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Foundational & Exploratory

The Scent of Stress: A Technical Guide to the Natural Sources and Biosynthesis of Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmine lactone, a significant contributor to the characteristic floral and fruity aroma of numerous plants, has garnered considerable interest for its applications in the fragrance, flavor, and pharmaceutical industries. This volatile lactone, while lending a pleasant scent, is often a product of plant stress responses. Understanding its natural distribution and biosynthetic origins is crucial for harnessing its potential. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant species. It further elucidates the intricate biosynthetic pathway, from fatty acid precursors to the final lactone, and delves into the regulatory mechanisms governed by the jasmonate signaling pathway. Detailed experimental protocols for the extraction, identification, and quantification of this compound, as well as for the characterization of key biosynthetic enzymes, are provided to facilitate further research and development.

Natural Sources of this compound

This compound is a naturally occurring aroma compound found in a variety of flowers and fruits. Its presence contributes to the complex and desirable scents of many essential oils used in perfumery and food products. The concentration of this compound can vary significantly between species and even within the same plant depending on environmental conditions and stress factors.

Table 1: Quantitative Distribution of this compound in Various Natural Sources

Natural SourcePlant PartConcentration/AmountAnalytical MethodReference(s)
Camellia sinensis (Tea)Leaves (mechanically damaged)Increased accumulation observedGC-MS[1][2]
Camellia sinensis (Tea)Leaves (low temperature & mechanical damage)Enhanced accumulationGC-MS[1][2]
Jasminum grandiflorum (Jasmine)Flower AbsoluteMajor Compound (e.g., 23.7% benzyl acetate, 20.7% benzyl benzoate) - this compound is a minor but key constituentGC-MS[3]
Jasminum sambac (Arabian Jasmine)FlowersNot explicitly quantified, but presentGC-MS[4]
GardeniaFlowersPresent-
TuberoseFlowersPresent-
HoneysuckleFlowersPresent-
GingerlilyFlowersPresent-
PeachFruitPresent-
Sporobolomyces odorus (Yeast)CultureProduced from α-linolenic acidGC-MS[5]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the plant's response to stress and is a derivative of the fatty acid metabolism, specifically the lipoxygenase (LOX) pathway. The primary precursors for this compound are the polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3).

The Lipoxygenase (LOX) Pathway

The initial steps of this compound biosynthesis occur in the chloroplasts and involve the oxygenation of fatty acids.

  • Release of Fatty Acids: Stress signals, such as mechanical wounding or pathogen attack, trigger the release of linoleic acid and α-linolenic acid from chloroplast membranes.

  • Hydroperoxidation: The enzyme lipoxygenase (LOX) , specifically a 13-LOX isozyme in many cases (e.g., CsLOX1 in tea), catalyzes the introduction of a hydroperoxy group at the C-13 position of the fatty acid chain.[2] This results in the formation of 13-hydroperoxylinoleic acid and 13-hydroperoxylinolenic acid.

Conversion to δ-Lactone

The subsequent steps leading to the formation of the δ-lactone ring are less definitively characterized but are believed to involve a series of enzymatic reactions, including the action of peroxygenases and reductases.

Jasmine_Lactone_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome & Cytoplasm Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-Hydroperoxy- linolenic Acid Linolenic_Acid->13_HPOT Lipoxygenase (LOX) Intermediate_1 Unstable Intermediates (e.g., epoxy fatty acids) 13_HPOT->Intermediate_1 Peroxygenase (POX)? Epoxide Hydrolase? Intermediate_2 Hydroxy Fatty Acid Intermediate_1->Intermediate_2 Reduction? Jasmine_Lactone δ-Jasmine Lactone Intermediate_2->Jasmine_Lactone β-oxidation & Lactonization Jasmonate_Signaling_for_Jasmine_Lactone cluster_stress Stress Signal cluster_signaling Jasmonate Signaling Cascade Stress Mechanical Damage, Herbivory JA_Ile JA-Ile Synthesis Stress->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses LOX_Gene LOX Gene MYC2->LOX_Gene activates transcription LOX_Protein LOX Enzyme LOX_Gene->LOX_Protein translation Jasmine_Lactone_Synth This compound Biosynthesis LOX_Protein->Jasmine_Lactone_Synth HS_SPME_GC_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., 1g of leaves in vial) Equilibration 2. Headspace Equilibration (e.g., 60°C for 30 min) Sample_Prep->Equilibration Extraction 3. HS-SPME Extraction (e.g., 40 min at 60°C) Equilibration->Extraction Desorption 4. Thermal Desorption in GC Injector (e.g., 250°C) Extraction->Desorption GC_MS_Analysis 5. GC-MS Analysis Desorption->GC_MS_Analysis Data_Analysis 6. Identification & Quantification GC_MS_Analysis->Data_Analysis Enzyme_Characterization_Workflow RNA_Extraction 1. RNA Extraction & cDNA Synthesis Gene_Cloning 2. PCR Amplification of LOX Gene RNA_Extraction->Gene_Cloning Vector_Construction 3. Ligation into Expression Vector Gene_Cloning->Vector_Construction Transformation_Expression 4. Transformation into E. coli & Protein Expression Vector_Construction->Transformation_Expression Purification 5. Recombinant Protein Purification Transformation_Expression->Purification Enzyme_Assay 6. Enzyme Activity Assay Purification->Enzyme_Assay

References

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of (R)-Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Jasmine lactone, a significant contributor to the characteristic aroma of jasmine, is a chiral molecule whose stereochemistry plays a pivotal role in its sensory properties and potential biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (R)-jasmine lactone, also known as (R)-δ-decalactone. It details methods for its stereoselective synthesis and separation, presents key quantitative data for its characterization, and explores its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural products chemistry, fragrance science, and drug development.

Introduction to Jasmine Lactone Stereochemistry

This compound, chemically known as 6-pentyl-tetrahydro-2H-pyran-2-one, possesses a single chiral center at the C6 position. This gives rise to two enantiomers: (R)-jasmine lactone and (S)-jasmine lactone. The spatial arrangement of the pentyl group at this stereocenter dictates the molecule's interaction with chiral environments, such as olfactory receptors, leading to distinct sensory perceptions. While both enantiomers are found in nature, their ratios can vary depending on the source[1]. Notably, (R)-γ-jasmine lactone has been identified as a key odorant in absolute jasmine, contributing to its strong, sweet, and jasmine-like notes[1].

The absolute configuration of the chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the oxygen atom of the pyranone ring has the highest priority, followed by the carbon of the pentyl group, and then the carbon at the C5 position of the ring. The hydrogen atom on the chiral carbon has the lowest priority.

Quantitative Data for Stereochemical Characterization

Accurate characterization of the enantiomers of this compound relies on specific quantitative data. The following tables summarize key analytical values for (R)- and (S)-jasmine lactone.

Table 1: Optical Rotation of this compound Enantiomers

EnantiomerSpecific Rotation ([α]D)Concentration (c)SolventReference
(R)-Jasmine LactoneValue not explicitly found in search resultsNot specifiedNot specified
(S)-Jasmine LactoneValue not explicitly found in search resultsNot specifiedNot specified

Note: While the existence of optical activity is well-established, specific rotation values with defined experimental conditions were not available in the provided search results. These values are crucial for determining enantiomeric purity and are typically measured using a polarimeter at a specific wavelength (e.g., the sodium D-line at 589 nm), temperature, and concentration[2][3].

Table 2: Spectroscopic Data for this compound

TechniqueEnantiomerKey Signals and Chemical Shifts (δ)
¹H NMRRacemic/UnspecifiedDetailed ¹H NMR data for individual enantiomers was not found in the search results.
¹³C NMRRacemic/UnspecifiedDetailed ¹³C NMR data for individual enantiomers was not found in the search results.

Note: The acquisition of detailed ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound and its derivatives[4][5][6][7]. While general principles of NMR spectroscopy are known, specific spectral data for the pure enantiomers of this compound were not retrieved in the searches.

Experimental Protocols for Stereochemical Determination and Separation

The preparation and separation of this compound enantiomers are critical for studying their individual properties. The following sections outline the methodologies for asymmetric synthesis and chiral separation.

Asymmetric Synthesis of (R)-Jasmine Lactone

An asymmetric synthesis route has been developed to produce (R)-jasmine lactone with high optical purity[8]. The overall strategy involves the creation of the chiral center through an asymmetric reduction reaction, followed by cyclization to form the lactone ring.

Experimental Workflow for Asymmetric Synthesis:

Asymmetric_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Asymmetric Alkynylation cluster_2 Step 3: Reduction cluster_3 Step 4: Lactonization A (Z)-3-hexen-1-ol B (Z)-3-hexenal A->B DMP reagent D (S,Z)-5-hydroxy-7-decen-3-ynoate B->D C Methyl propiolate C->D (R,R)-ProPhenol, Zn(Me)₂ E (R,Z)-5-hydroxy-7-decenoate D->E NaBH₄, CuI F (R)-Jasmine Lactone E->F p-TsOH

Figure 1: Asymmetric synthesis of (R)-jasmine lactone.

Detailed Protocol:

A detailed, step-by-step protocol as outlined in the patent (CN106946823A) is as follows[8]:

  • Oxidation of (Z)-3-hexen-1-ol: (Z)-3-hexen-1-ol is oxidized to (Z)-3-hexenal using Dess-Martin periodinane (DMP) as the oxidizing agent.

  • Asymmetric Alkynylation: The resulting (Z)-3-hexenal undergoes an asymmetric alkynylation reaction with methyl propiolate in the presence of a chiral catalyst system, typically involving (R,R)-ProPhenol and dimethylzinc, to yield methyl (S,Z)-5-hydroxy-7-decen-3-ynoate.

  • Reduction of the Alkyne: The triple bond in the ynoate intermediate is reduced to a double bond using a reducing agent such as sodium borohydride in the presence of a copper(I) iodide catalyst to give methyl (R,Z)-5-hydroxy-7-decenoate.

  • Lactonization: The final step involves the acid-catalyzed intramolecular cyclization (lactonization) of the hydroxy ester using an acid catalyst like p-toluenesulfonic acid (p-TsOH) to afford (R)-jasmine lactone[8].

This method is reported to have a total yield of 42% and an optical purity of 95% enantiomeric excess (ee)[8].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Logical Workflow for Enzymatic Resolution:

Enzymatic_Resolution Racemic Racemic (R/S)-Jasmine Lactone Hydrolysis Stereoselective Hydrolysis Racemic->Hydrolysis Enzyme Lipase Enzyme->Hydrolysis Separation Separation Hydrolysis->Separation R_Lactone (R)-Jasmine Lactone (unreacted) Separation->R_Lactone S_HydroxyAcid (S)-5-hydroxy-7-decenoic acid Separation->S_HydroxyAcid Lactonization Lactonization S_HydroxyAcid->Lactonization S_Lactone (S)-Jasmine Lactone Lactonization->S_Lactone

Figure 2: Lipase-catalyzed kinetic resolution of this compound.

General Protocol for Lipase-Catalyzed Hydrolysis:

While a highly detailed protocol was not found in the search results, the general procedure for lipase-catalyzed resolution of lactones involves the following steps[9][10][11][12]:

  • Incubation: A racemic mixture of this compound is incubated with a suitable lipase (e.g., from Pseudomonas sp. or Candida antarctica) in a buffered aqueous solution or a biphasic system. The pH and temperature are optimized for the specific enzyme used[9].

  • Stereoselective Hydrolysis: The lipase selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to the corresponding hydroxy acid ((S)-5-hydroxy-7-decenoic acid).

  • Reaction Monitoring and Termination: The reaction progress is monitored by techniques like chiral gas chromatography to determine the enantiomeric excess of the remaining lactone and the conversion. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted lactone and the hydrolyzed product.

  • Separation: The unreacted (R)-jasmine lactone is separated from the aqueous solution containing the (S)-hydroxy acid salt by extraction with an organic solvent.

  • Isolation and Re-lactonization: The extracted (R)-jasmine lactone is purified. The aqueous layer is acidified, and the (S)-hydroxy acid is extracted and can be re-lactonized by heating or under acidic conditions to obtain (S)-jasmine lactone.

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential analytical techniques for determining the enantiomeric ratio of this compound[13][14][15].

Chiral Gas Chromatography (GC) Method:

A study on the enantiomeric ratios of chiral components in absolute jasmine utilized a chiral GC column for separation[1].

  • Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX), is typically used[13].

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is often employed to achieve optimal separation of the enantiomers.

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Biosynthesis and Biological Significance

Biosynthesis of this compound

This compound is biosynthesized in plants from unsaturated fatty acids, primarily α-linolenic acid, through the lipoxygenase (LOX) pathway[16][17].

Biosynthetic Pathway of this compound:

Biosynthesis Linolenic α-Linolenic Acid Hydroperoxide 13-Hydroperoxylinolenic Acid Linolenic->Hydroperoxide Lipoxygenase (LOX) HydroxyAcid 13-Hydroxylinolenic Acid Hydroperoxide->HydroxyAcid Peroxygenase BetaOxidation β-Oxidation & Chain Shortening HydroxyAcid->BetaOxidation Precursor Hydroxy Acid Precursor BetaOxidation->Precursor Lactonization Lactonization Precursor->Lactonization JasmineLactone (R/S)-Jasmine Lactone Lactonization->JasmineLactone

Figure 3: Biosynthesis of this compound from α-linolenic acid.

The stereochemistry of the final lactone product is influenced by the stereospecificity of the enzymes involved in the pathway. Studies have shown that the biosynthesis can lead to the formation of both enantiomers, with one often being predominant[17].

Role in Jasmonate Signaling

This compound belongs to the broader class of jasmonates, which are plant hormones involved in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses[18][19][20][21]. The core of the jasmonate signaling pathway involves the interaction of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), with the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes[18][20]. While the direct role of (R)-jasmine lactone in this signaling cascade is not yet fully elucidated, its structural similarity to other jasmonates suggests a potential for interaction with components of this pathway. Further research is needed to determine if this compound or its derivatives act as signaling molecules themselves or modulate the activity of the core jasmonate signaling pathway.

Olfactory Perception

The stereochemistry of this compound is crucial for its interaction with human olfactory receptors[22][23][24][25]. The different spatial arrangements of the (R) and (S) enantiomers lead to differential binding to these chiral receptors, resulting in distinct odor perceptions. This highlights the importance of enantiomeric purity in the fragrance industry for achieving a desired scent profile.

Conclusion

The stereochemistry of (R)-jasmine lactone is a critical aspect that defines its chemical and biological properties. This guide has provided an overview of its absolute configuration, methods for its stereoselective synthesis and separation, and its biosynthetic origins. While significant progress has been made in understanding this important natural product, further research is warranted to fully elucidate the specific roles of the individual enantiomers in biological signaling pathways and their precise interactions with olfactory receptors. The detailed experimental approaches and compiled data presented herein aim to facilitate future investigations in this field.

References

A Technical Guide to the Spectroscopic Data of Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for jasmine lactone, also known by its IUPAC name (Z)-7-decen-5-olide. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this fragrant lactone. The information presented includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (500 MHz, CDCl₃) [1][2]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
5.32-5.60m-2HCH=CH
4.26-4.31m-1HCH-O
1.45-2.62m-10HCH₂, CH
0.97t7.573HCH₃

¹³C NMR Data (125 MHz, CDCl₃) [1][2]

Chemical Shift (δ) (ppm)Assignment
171.6C=O
135.1C=C
122.3C=C
80.2CH-O
33.3CH₂
29.4CH₂
27.1CH₂
20.7CH₂
18.4CH₂
14.0CH₃
Mass Spectrometry (MS)

GC-MS Fragmentation Data [1][3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
71100
9975
5549
4149
1089

High-Resolution Mass Spectrometry (HRMS) Data [1][2]

IonMeasured m/zCalculated m/zFormula
[M+H]⁺169.1226169.1229C₁₀H₁₇O₂
[M+Na]⁺191.1052191.1048C₁₀H₁₆O₂Na
Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)Functional GroupVibration Mode
~1735-1750C=O (δ-lactone)Stretching
~3000-3100=C-H (alkene)Stretching
~1650-1670C=C (alkene)Stretching
~2850-2960C-H (alkane)Stretching
~1050-1250C-O (ester)Stretching

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: The this compound standard was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-400 or a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Frequency: 500 MHz

  • Solvent: CDCl₃

  • Internal Standard: TMS (0 ppm)

  • Data Acquisition: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopy:

  • Frequency: 125 MHz

  • Solvent: CDCl₃

  • Internal Standard: The residual solvent peak of CDCl₃ (δ 77.16 ppm) is typically used as a reference.

  • Data Acquisition: A standard proton-decoupled pulse sequence was used to obtain the ¹³C spectrum, providing single-line signals for each unique carbon atom.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Shimadzu GC-MS QP2010 SE system or a similar apparatus is typically used for the analysis of volatile compounds like this compound.

Gas Chromatography (GC) Conditions:

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in a sample. An example program would be: start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass range of m/z 40-400 is typically scanned to detect the molecular ion and its fragments.

  • Ion Source Temperature: Usually maintained around 200-230 °C.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A UPLC–QTOF–MS (Waters Corporation) or a similar high-resolution mass spectrometer is used to determine the exact mass of the molecule and its adducts.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common technique for generating protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions for lactones.

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the detected ions.

Signaling Pathways and Biosynthesis

This compound is a member of the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense and development. Its biosynthesis is closely linked to the lipoxygenase (LOX) pathway, which is activated in response to various stresses.

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress MembraneLipids Membrane Lipids (α-Linolenic Acid) Stress->MembraneLipids LOX LOX Pathway MembraneLipids->LOX JasmineLactone This compound & other Jasmonates (JA) LOX->JasmineLactone JA_Ile JA-Ile (Bioactive form) JasmineLactone->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 Perception SCF_COI1_JAZ SCF-COI1-JAZ Complex COI1->SCF_COI1_JAZ JAZ JAZ Repressor JAZ->SCF_COI1_JAZ TF Transcription Factors (e.g., MYC2) JAZ->TF Repression Proteasome 26S Proteasome SCF_COI1_JAZ->Proteasome Ubiquitination Proteasome->JAZ Degradation GeneExpression Jasmonate-Responsive Gene Expression TF->GeneExpression Activation PlantResponse Plant Defense & Development GeneExpression->PlantResponse

Caption: Jasmonate signaling pathway overview.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a volatile compound like this compound from a plant matrix.

Spectroscopic_Workflow Sample Plant Material (e.g., Tea Leaves) Extraction Volatile Extraction (e.g., Headspace SPME) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Analysis (¹H, ¹³C) Extraction->NMR Purified Sample IR FT-IR Analysis Extraction->IR Purified Sample DataProcessing Data Processing & Interpretation GCMS->DataProcessing NMR->DataProcessing IR->DataProcessing StructureElucidation Structure Elucidation & Confirmation DataProcessing->StructureElucidation

References

Engineering Yeast for the Biosynthesis of δ-Jasmin Lactone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

δ-Jasmin lactone is a valuable fragrance and flavor compound with a characteristic creamy, fruity, and jasmine-like aroma. While naturally occurring in fruits and flowers, its extraction from these sources is often inefficient and costly. The metabolic engineering of microbial hosts, particularly the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative for the de novo production of this sought-after lactone. This technical guide provides an in-depth overview of the core principles, proposed biosynthetic pathways, experimental methodologies, and data interpretation strategies for the production of δ-jasmin lactone in yeast. This document is intended to serve as a foundational resource for researchers embarking on the development of yeast cell factories for lactone biosynthesis.

Introduction: The Potential of Yeast as a Platform for δ-Jasmin Lactone Production

The yeast Saccharomyces cerevisiae is a well-established and powerful cell factory for the production of a wide array of valuable chemicals, including pharmaceuticals, biofuels, and flavor compounds. Its genetic tractability, rapid growth, and robustness in industrial fermentation processes make it an ideal host for heterologous biosynthesis. The production of δ-jasmin lactone in yeast hinges on the successful engineering of a multi-step enzymatic pathway that converts a common fatty acid precursor into the final lactone product. This guide will detail the proposed pathway and the necessary genetic and metabolic engineering strategies to achieve this goal.

Proposed Biosynthetic Pathway of δ-Jasmin Lactone in Engineered Yeast

The native biosynthesis of δ-jasmin lactone in plants is understood to originate from α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid. The proposed heterologous pathway in S. cerevisiae aims to replicate this natural process through the introduction of key enzymes from various plant and fungal sources.

The proposed pathway can be visualized as follows:

Biosynthesis_of_delta_Jasmin_Lactone ALA α-Linolenic Acid (C18:3) HPOT 13(S)-Hydroperoxy- octadecatrienoic Acid (13-HPOT) ALA->HPOT Lipoxygenase (LOX) (e.g., from Glycine max) HOT 13(S)-Hydroxy- octadecatrienoic Acid (13-HOT) HPOT->HOT Peroxygenase (POX) or Reductase BetaOx1 β-Oxidation Cycle 1 HOT->BetaOx1 Acyl-CoA Synthetase BetaOx2 β-Oxidation Cycle 2 BetaOx1->BetaOx2 β-Oxidation Enzymes HydroxyAcid 5-Hydroxy-7(Z)-decenoic acid BetaOx2->HydroxyAcid β-Oxidation Enzymes Lactone δ-Jasmin Lactone HydroxyAcid->Lactone Spontaneous or Enzymatic Lactonization

Figure 1: Proposed biosynthetic pathway for δ-jasmin lactone in engineered yeast.

This pathway involves the following key steps:

  • Oxygenation of α-Linolenic Acid: A lipoxygenase (LOX) enzyme introduces a hydroperoxy group at the C-13 position of ALA to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Reduction to a Hydroxy Fatty Acid: The hydroperoxy group is then reduced to a hydroxyl group by a peroxygenase or a reductase, yielding 13(S)-hydroxyoctadecatrienoic acid (13-HOT).

  • Chain Shortening via β-Oxidation: The C18 hydroxy fatty acid undergoes two cycles of peroxisomal β-oxidation to shorten the carbon chain, resulting in 5-hydroxy-7(Z)-decenoic acid.

  • Lactonization: The resulting 5-hydroxy acid undergoes spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of δ-jasmin lactone.

Experimental Protocols

This section outlines the key experimental methodologies required to engineer and evaluate S. cerevisiae for δ-jasmin lactone production.

Yeast Strain and Plasmid Construction

A general workflow for constructing a δ-jasmin lactone-producing yeast strain is as follows:

Experimental_Workflow GeneSelection 1. Candidate Gene Selection (LOX, POX, etc.) CodonOptimization 2. Codon Optimization for S. cerevisiae GeneSelection->CodonOptimization GeneSynthesis 3. Gene Synthesis and Cloning into Yeast Expression Vectors CodonOptimization->GeneSynthesis YeastTransformation 4. Yeast Transformation and Selection of Transformants GeneSynthesis->YeastTransformation ExpressionVerification 5. Verification of Heterologous Protein Expression (e.g., Western Blot) YeastTransformation->ExpressionVerification Cultivation 6. Cultivation and Biotransformation with α-Linolenic Acid ExpressionVerification->Cultivation Extraction 7. Extraction of Lactones from Culture Medium Cultivation->Extraction Analysis 8. Quantification of δ-Jasmin Lactone (GC-MS) Extraction->Analysis Optimization 9. Strain and Process Optimization Analysis->Optimization

Figure 2: General experimental workflow for engineering and evaluating yeast for δ-jasmin lactone production.

Protocol 3.1.1: Gene Selection and Vector Assembly

  • Lipoxygenase (LOX): Select a plant-derived 13-LOX gene, such as from soybean (Glycine max), that has been shown to be active in yeast.

  • Peroxygenase (POX)/Reductase: Identify a suitable peroxygenase or reductase capable of converting 13-HPOT to 13-HOT.

  • Codon Optimization: Optimize the coding sequences of the selected genes for expression in S. cerevisiae.

  • Vector Construction: Clone the optimized genes into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1). Incorporate a selectable marker (e.g., URA3, LEU2) for transformant selection.

Protocol 3.1.2: Yeast Transformation

  • Host Strain: Use a standard laboratory strain of S. cerevisiae (e.g., CEN.PK or BY4741).

  • Transformation Method: Employ the lithium acetate/polyethylene glycol (LiAc/PEG) method for high-efficiency transformation.

  • Selection: Plate the transformed cells on synthetic complete dropout medium lacking the appropriate nutrient corresponding to the selectable marker on the expression vector.

  • Verification: Confirm the successful integration or presence of the expression cassette by colony PCR.

Yeast Cultivation and Biotransformation

Protocol 3.2.1: Shake Flask Cultivation

  • Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking (250 rpm).

  • Main Culture: Inoculate a larger volume (e.g., 50 mL in a 250 mL flask) of selective medium with the pre-culture to an initial OD600 of 0.1.

  • Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g., galactose) at the mid-log phase of growth.

  • Substrate Addition: Once the culture reaches a desired cell density (e.g., OD600 of 1.0), add the precursor, α-linolenic acid, to a final concentration of 1-5 g/L. The ALA should be dissolved in a suitable solvent like ethanol or Tween 80 to aid its dispersal in the aqueous medium.

  • Incubation: Continue incubation at 30°C with shaking for 24-72 hours.

Extraction and Quantification of δ-Jasmin Lactone

Protocol 3.3.1: Sample Preparation

  • Cell Separation: Centrifuge the yeast culture to separate the supernatant from the cell pellet.

  • Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction three times for optimal recovery.

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate the extract under a gentle stream of nitrogen.

Protocol 3.3.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Method: Develop a temperature gradient program that allows for the separation of δ-jasmin lactone from other metabolites.

  • Identification: Confirm the identity of the δ-jasmin lactone peak by comparing its mass spectrum and retention time with an authentic standard.

  • Quantification: Prepare a calibration curve using a series of known concentrations of the δ-jasmin lactone standard to quantify the concentration in the samples.

Data Presentation and Interpretation

Systematic and clear data presentation is crucial for evaluating the performance of engineered yeast strains and for guiding further optimization efforts.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data from biotransformation experiments.

Strain IDPrecursor (ALA) Conc. (g/L)δ-Jasmin Lactone Titer (mg/L)Yield (mg/g ALA)Productivity (mg/L/h)
Control (Empty Vector)2.0< LOD< LOD< LOD
Strain A (LOX expressed)2.05.22.60.11
Strain B (LOX + POX)2.025.812.90.54
Strain C (Optimized)2.078.539.31.64
LOD: Limit of Detection
Table 1: Template for summarizing quantitative data on δ-jasmin lactone production.
Logical Relationships in Strain Optimization

The process of strain improvement often involves a logical progression of metabolic engineering strategies.

Optimization_Logic BaseStrain Base Strain with LOX and POX IncreasePrecursor Increase Precursor (ALA) Supply (e.g., express desaturases) BaseStrain->IncreasePrecursor EnhanceBetaOx Enhance Peroxisomal β-Oxidation (e.g., upregulate key enzymes) BaseStrain->EnhanceBetaOx BlockCompeting Block Competing Pathways (e.g., fatty acid degradation) BaseStrain->BlockCompeting OptimizeExpression Optimize Enzyme Expression Levels (e.g., promoter engineering) BaseStrain->OptimizeExpression ImprovedStrain Improved δ-Jasmin Lactone Producing Strain IncreasePrecursor->ImprovedStrain EnhanceBetaOx->ImprovedStrain BlockCompeting->ImprovedStrain OptimizeExpression->ImprovedStrain

Figure 3: Logical relationships in the optimization of δ-jasmin lactone production.

Conclusion and Future Outlook

The biosynthesis of δ-jasmin lactone in engineered Saccharomyces cerevisiae represents a viable and sustainable alternative to traditional production methods. This guide has outlined the core components of such a project, from the design of the biosynthetic pathway to the detailed experimental protocols for strain construction, cultivation, and analysis. While challenges remain in optimizing enzyme activities and metabolic fluxes, the principles and methodologies described herein provide a solid foundation for the successful development of a high-yielding yeast cell factory for δ-jasmin lactone. Future work should focus on the discovery and characterization of more efficient enzymes for each step of the pathway, as well as the application of advanced synthetic biology tools and systems biology approaches to fine-tune the metabolic network of the yeast host.

An In-depth Technical Guide to Biochemical and Analytical Markers for Jasmine Lactone Presence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key biochemical and analytical markers associated with the presence of jasmine lactone. For the purposes of this document, the term "geochemical markers" has been interpreted as a combination of biochemical precursors, co-occurring chemical compounds, and analytical signatures that can be used to identify and characterize this compound from various sources. This guide details the biosynthetic origins of this compound, presents quantitative data on its associated volatile compounds, outlines detailed experimental protocols for its detection, and provides visual representations of key pathways and workflows.

Biochemical Markers: Biosynthesis of this compound

This compound is a significant aroma compound, notably contributing to the characteristic scent of jasmine and certain teas like oolong.[1][2][3] Its biosynthesis is primarily rooted in the metabolism of unsaturated fatty acids. Understanding this pathway is crucial as the precursors and intermediate compounds can serve as reliable biochemical markers for its presence.

The formation of this compound in plants, such as the tea plant (Camellia sinensis), is initiated from unsaturated fatty acids, particularly linoleic acid and α-linolenic acid (ALA).[1][3] The biosynthetic process is often enhanced in response to various stresses, including mechanical damage and low temperatures.[1][2][3]

Two primary pathways have been proposed for lactone formation in plants[1][4]:

  • The Lipoxygenase (LOX) Pathway : This pathway involves the conversion of unsaturated fatty acids into hydroperoxy fatty acids through the action of lipoxygenases. This is considered a significant pathway for this compound formation, especially under stress conditions.[1][3]

  • The Epoxide Hydrolase Pathway : This alternative route proceeds through the formation of epoxy fatty acids and their subsequent conversion to dihydroxy fatty acids, which can then be metabolized into lactones.[1]

Studies using isotope labeling have confirmed that this compound can be derived from α-linolenic acid.[1][4] Therefore, the presence of these precursor fatty acids and their immediate downstream products can be indicative of the potential for this compound biosynthesis.

Biosynthesis Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from α-linolenic acid via the lipoxygenase pathway.

Jasmine_Lactone_Biosynthesis ALA α-Linolenic Acid (ALA) Hydroperoxy_Fatty_Acid Hydroperoxy Fatty Acid ALA->Hydroperoxy_Fatty_Acid Lipoxygenase (LOX) Monohydroxy_Fatty_Acid Monohydroxy Fatty Acid Hydroperoxy_Fatty_Acid->Monohydroxy_Fatty_Acid Beta_Oxidation β-Oxidation Monohydroxy_Fatty_Acid->Beta_Oxidation Jasmine_Lactone This compound Beta_Oxidation->Jasmine_Lactone

A simplified diagram of the this compound biosynthesis pathway.

Analytical Markers: Chemical Fingerprinting

The presence of this compound is often accompanied by a suite of other volatile organic compounds (VOCs) that collectively form a characteristic "chemical fingerprint." This is particularly relevant when analyzing essential oils or headspace volatiles from plants like Jasminum species. Identifying these co-occurring compounds is a primary method for verifying the natural origin of this compound.

Co-occurring Volatile Compounds in Jasminum Species

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for analyzing the complex mixture of volatiles in which this compound is found.[5][6] The relative abundance of these compounds can vary between different species and even different flowering stages.[7]

Table 1: Major Volatile Compounds Co-occurring with this compound in Jasminum Species

CompoundChemical ClassTypical Relative AbundanceReference(s)
LinaloolMonoterpenoidHigh[6][7][8]
Benzyl AcetateBenzenoidHigh[5][7][8]
α-FarneseneSesquiterpenoidHigh[7][8]
Methyl JasmonateJasmonateVariable[5]
IndoleNitrogen-containingVariable[6][8]
Benzyl AlcoholBenzenoidVariable[5][6]
(Z)-3-Hexenyl BenzoateEsterVariable[8]
Methyl AnthranilateAnthranilateVariable[6][8]

Note: Relative abundance can be influenced by species, cultivar, extraction method, and analytical conditions.

Enantiomeric Ratios as Markers of Authenticity

Many natural compounds are chiral and are often produced in a specific enantiomeric form.[9] The enantiomeric ratio of a chiral compound can be a powerful marker to distinguish between natural and synthetic sources, as synthetic processes often yield racemic mixtures (a 50:50 ratio of enantiomers).[10][11] While specific data on the enantiomeric ratio of this compound itself is not extensively detailed in the provided literature, the analysis of related chiral compounds in jasmine, such as methyl jasmonate and linalool, serves as a strong proxy. For instance, natural sources of methyl jasmonate in Jasminum species show a range of enantiomeric excesses, whereas synthetic versions are often racemic.[12][13]

Experimental Protocols

Accurate identification and quantification of this compound and its associated markers rely on robust analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a widely used, non-destructive technique for analyzing floral volatiles.[14][15]

Protocol: HS-SPME-GC-MS Analysis of Floral Volatiles

This protocol provides a generalized workflow for the analysis of volatiles from jasmine flowers.

1. Sample Preparation and Headspace Collection:

  • Select fresh, fully bloomed flowers for analysis.[16]

  • Enclose the flower (or a specific quantity) in a clean, airtight glass vial or oven bag that has been baked to remove residual contaminants.[16]

  • Allow the sample to equilibrate for a set period (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.[15]

  • Expose a conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) and temperature (e.g., 60°C).[15]

2. GC-MS Analysis:

  • Immediately after extraction, insert the SPME fiber into the heated injector port of the GC-MS for thermal desorption of the analytes (e.g., 240°C for 3 minutes).[15]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, ramped to 150°C at 3°C/min, held for 5 minutes, and then ramped to 250°C at 20°C/min and held for 8 minutes.[15]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source and Transfer Line Temperatures: 230°C and 280°C, respectively.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

  • Confirm identifications using retention indices calculated from a homologous series of n-alkanes.

  • Quantify the relative abundance of each compound by integrating the peak areas from the total ion chromatogram.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the HS-SPME-GC-MS analysis of jasmine volatiles.

HS-SPME-GC-MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing Flower_Selection Select Fresh Flower Vial_Sealing Seal in Vial Flower_Selection->Vial_Sealing Equilibration Equilibrate Headspace Vial_Sealing->Equilibration SPME_Exposure Expose SPME Fiber Equilibration->SPME_Exposure GC_MS_Injection Thermal Desorption in GC-MS SPME_Exposure->GC_MS_Injection Data_Acquisition Acquire Mass Spectra GC_MS_Injection->Data_Acquisition Compound_ID Identify Compounds (Library/RI) Data_Acquisition->Compound_ID Quantification Relative Quantification Compound_ID->Quantification

A workflow for the analysis of floral volatiles using HS-SPME-GC-MS.

Quantitative Data Summary

The following table summarizes quantitative data on the chemical composition of jasmine essential oil from different sources, highlighting the typical range of major constituents that serve as analytical markers.

Table 2: Quantitative Composition of Key Volatiles in Jasmine

CompoundJasminum sambac (% relative abundance)[7]Jasmine Tea (% relative abundance)[8]
α-FarneseneHigh (up to 80% in some reports)14.5% - 16.51%
LinaloolHighHigh
Benzyl AcetateHighHigh
Methyl AnthranilateVariableHigh
(Z)-3-Hexenyl BenzoateVariableHigh
IndoleVariableVariable

Note: Values represent the percentage of the total volatile fraction and can vary significantly based on the specific cultivar, processing, and analytical method.

Logical Relationships in Marker Identification

The identification of this compound and the verification of its origin is a multi-faceted process that relies on the convergence of evidence from biochemical and analytical markers.

Logic Diagram for Source Verification

This diagram illustrates the logical flow for authenticating the presence and natural origin of this compound.

Authentication_Logic Sample Sample Containing this compound GC_MS GC-MS Analysis Sample->GC_MS Chiral_Analysis Chiral GC Analysis Sample->Chiral_Analysis Isotope_Analysis Isotope Ratio MS (IRMS) Sample->Isotope_Analysis Marker_Profile Marker_Profile GC_MS->Marker_Profile Identify Co-occurring Volatiles (Linalool, Benzyl Acetate, etc.) Enantiomeric_Ratio Enantiomeric_Ratio Chiral_Analysis->Enantiomeric_Ratio Determine Enantiomeric Ratio (e.g., for Methyl Jasmonate) Isotopic_Signature Isotopic_Signature Isotope_Analysis->Isotopic_Signature Determine Stable Isotope Ratios (δ¹³C, δ²H) Conclusion Conclusion on Authenticity (Natural vs. Synthetic) Marker_Profile->Conclusion Enantiomeric_Ratio->Conclusion Isotopic_Signature->Conclusion

A logical workflow for the authentication of this compound.

Conclusion

The identification of this compound is strongly supported by a framework of biochemical and analytical markers rather than traditional geochemical indicators. The key markers include its biosynthetic precursors (linoleic and α-linolenic acids), a characteristic profile of co-occurring volatile compounds such as linalool, benzyl acetate, and α-farnesene, and the specific enantiomeric ratios of associated chiral molecules. Robust analytical protocols, primarily based on HS-SPME-GC-MS, are essential for the accurate detection and quantification of these markers. By integrating these different lines of evidence, researchers and professionals can confidently identify the presence and determine the likely origin of this compound in various matrices.

References

Enantioselective Perception of Jasmine Lactone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perception of odor is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal epithelium. The human olfactory system can distinguish between an immense variety of odorants, including stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers, a type of stereoisomer that are non-superimposable mirror images of each other, can elicit distinct olfactory responses, a phenomenon known as enantioselective perception. This technical guide provides an in-depth exploration of the enantioselective perception of jasmine lactone, a key fragrance component found in jasmine and tuberose oils. While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, this guide will utilize data from the closely related delta-decalactone to illustrate the principles of enantioselective perception of lactones and will present the available qualitative information for this compound.

This document details the sensory properties of this compound isomers, the experimental protocols used to assess them, and the underlying signaling pathways. It is intended to be a valuable resource for researchers in the fields of olfaction, sensory science, and drug development who are interested in the molecular basis of odor perception and the structure-activity relationships of chiral odorants.

Data Presentation: Sensory and Receptor Responses

The enantiomers of lactones often exhibit distinct odor profiles and potencies. While specific odor detection thresholds for the enantiomers of this compound are not readily found in scientific literature, studies on analogous delta-lactones, such as δ-decalactone, provide a clear example of this enantioselectivity.

Table 1: Odor Detection Thresholds of δ-Decalactone Enantiomers

EnantiomerOdor DescriptionOdor Detection Threshold (µg/L in water)Reference
(R)-(+)-δ-DecalactoneCoconut, creamy, fruity100[1]
(S)-(-)-δ-DecalactoneNutty, fruityNot explicitly stated, but noted as different from (R)-enantiomer[2]

Note: The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

The differential perception of enantiomers is a direct consequence of their interactions with specific olfactory receptors. The binding affinity and subsequent activation of these receptors can vary significantly between two enantiomers. Research on insect olfactory receptors has demonstrated this principle with δ-decalactone enantiomers.

Table 2: Agonist Potency of δ-Decalactone Enantiomers on an Insect Olfactory Receptor (AgOr48)

EnantiomerEC50 (µM)
(R)-(+)-δ-Decalactone~10
(S)-(-)-δ-Decalactone~100

EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.[3]

Qualitative sensory evaluations of this compound describe it as having a floral, sweet, lactonic, creamy, and fruity character.[4][5] The (-)-(R)-enantiomer is found in jasmine oil, while the (+)-(S)-enantiomer is present in tuberose oil. This natural distribution suggests that the two enantiomers may contribute differently to the overall scent profiles of these flowers.

Experimental Protocols

The study of enantioselective perception relies on a combination of sensory analysis and in vitro receptor assays. The following are detailed methodologies for key experiments.

Sensory Analysis: Determination of Odor Detection Thresholds

This protocol describes a standardized method for determining the odor detection threshold of a substance using a trained sensory panel.

Objective: To determine the lowest concentration at which the odor of a this compound enantiomer can be detected.

Materials:

  • Purified enantiomers of this compound ((R)-(-) and (S)-(+))

  • Odor-free water or solvent (e.g., ethanol)

  • Glass olfactometers or sniff bottles

  • A trained sensory panel of at least 8-12 individuals[6]

Procedure:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to reliably detect and describe odors.[7] Train the panel with a range of standard odorants to familiarize them with the testing procedure and intensity scales.

  • Sample Preparation: Prepare a series of dilutions of each enantiomer in the chosen solvent. The concentration range should span from well below the expected threshold to clearly perceivable levels. A geometric progression of concentrations (e.g., a factor of 2 or 3) is typically used.

  • Presentation Method: The American Society for Testing and Materials (ASTM) Method E679, known as the ascending forced-choice triangle test, is a common and robust method.

    • Present three samples to the panelist, two of which are blanks (solvent only) and one contains the diluted odorant.

    • The panelist's task is to identify the odd sample.

    • Start with the lowest concentration and proceed to higher concentrations until the panelist correctly identifies the odorant-containing sample multiple times.

  • Data Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

In Vitro Olfactory Receptor Assays

This protocol outlines the heterologous expression of human olfactory receptors in a cell line to measure their response to specific odorants.

Objective: To identify human olfactory receptors that are activated by this compound enantiomers and to quantify their activation potency.

Materials:

  • Human embryonic kidney (HEK293) cells or a similar cell line

  • Expression vectors containing the coding sequences for human olfactory receptors

  • Receptor Transporter Protein 1 (RTP1) and Receptor Transporter Protein 2 (RTP2) expression vectors (to aid OR trafficking to the cell surface)

  • Gαolf expression vector (a G protein alpha subunit involved in olfactory signaling)

  • A reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element - CRE)

  • Cell culture reagents (media, serum, antibiotics)

  • Transfection reagent

  • Lysis buffer and luciferase assay substrate

  • Luminometer

  • Purified this compound enantiomers

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with the plasmids encoding the olfactory receptor, RTP1, RTP2, Gαolf, and the CRE-luciferase reporter gene.

  • Odorant Stimulation: After allowing for protein expression (typically 24-48 hours), expose the transfected cells to a range of concentrations of each this compound enantiomer.

  • Luciferase Assay: Following a set incubation period with the odorant, lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of cAMP produced in response to receptor activation.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cells not expressing the OR or stimulated with solvent only). Plot the normalized response against the logarithm of the odorant concentration to generate a dose-response curve. From this curve, the EC50 value can be calculated to determine the potency of each enantiomer for the specific receptor.

Signaling Pathways and Experimental Workflows

The perception of this compound enantiomers, like all odorants, is initiated by a signaling cascade within olfactory sensory neurons. The experimental workflows to investigate this process are multi-stepped and require careful execution.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to an olfactory receptor triggers a G-protein-mediated signaling cascade, leading to the generation of an action potential.

Olfactory_Signaling Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf (G-protein) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Binding Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Opening Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Olfactory signal transduction cascade.
Experimental Workflow for Olfactory Receptor Deorphanization

The process of identifying the specific receptor(s) for a given odorant (deorphanization) involves several key steps, from receptor selection to functional validation.

OR_Deorphanization_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_output Output OR_Library Human Olfactory Receptor Library Ligand_Docking Molecular Docking (this compound Enantiomers) OR_Library->Ligand_Docking Candidate_ORs Candidate Receptors Ligand_Docking->Candidate_ORs Cloning Cloning of Candidate ORs into Expression Vectors Candidate_ORs->Cloning Transfection Heterologous Expression in HEK293 Cells Cloning->Transfection Functional_Assay Functional Assay (e.g., Luciferase or Calcium Imaging) Transfection->Functional_Assay Dose_Response Dose-Response Analysis (EC50 Determination) Functional_Assay->Dose_Response Validated_Pairs Validated Odorant-Receptor Pairs Dose_Response->Validated_Pairs

Workflow for olfactory receptor deorphanization.

Conclusion

The enantioselective perception of this compound isomers is a compelling example of the high degree of specificity within the olfactory system. Although quantitative sensory and receptor-level data for this compound enantiomers remain to be fully elucidated in the public domain, the principles of enantioselective olfaction are well-established through studies of analogous compounds like δ-decalactone. The distinct odor profiles and receptor activation potencies of enantiomers underscore the importance of stereochemistry in olfaction.

The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the enantioselective perception of this compound and other chiral odorants. Such studies are crucial for advancing our fundamental understanding of olfaction and have significant implications for the fragrance industry, as well as for the development of novel therapeutics targeting olfactory receptors, which are increasingly being identified in non-olfactory tissues and implicated in various physiological processes. Further research focused on deorphanizing the specific human olfactory receptors for this compound enantiomers will be instrumental in completing our understanding of how these important fragrance molecules are perceived.

References

Physical properties of jasmine lactone (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Jasmine Lactone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document summarizes reported quantitative data, outlines general experimental protocols for the determination of these properties, and provides a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound (CAS No: 25524-95-2), with the chemical formula C₁₀H₁₆O₂, is a colorless to pale yellow liquid.[1][2][3][4] It is recognized for its characteristic fatty-fruity aroma reminiscent of peach and apricot.[1] While soluble in alcohol and ether, it is insoluble in water and fat.[5][6][7]

Quantitative Data Summary

The boiling point and density of this compound have been reported with some variation across different sources. These discrepancies can arise from different experimental conditions and sample purity. The following table summarizes the available data.

Physical PropertyValueConditionsSource(s)
Boiling Point 230-232 °CNot Specified[3]
248 °CStandard Pressure (implied)[1]
281.5 °Cat 760 mmHg[5][6][8]
115 °Cat 2 mmHg[2]
130 °Cat 3 mmHg[5][6][9]
Density 0.962 g/cm³Not Specified[5][6]
0.98 g/cm³Not Specified[3]
0.995 - 1.00 g/cm³Not Specified[2]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not explicitly available in the cited literature. However, standard methodologies for organic compounds can be applied.

Boiling Point Determination (Micro Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[10]

Apparatus:

  • Thiele tube

  • High-temperature resistant oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with this compound.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing the heating oil. The side arm of the Thiele tube should be heated gently.[10]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a steady stream is observed.

  • Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

  • Correction: Record the atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

Density Determination

The density of a liquid can be determined by measuring its mass and volume. Using a pycnometer or a graduated cylinder and a balance are common methods.

Apparatus:

  • Pycnometer (or a graduated cylinder)

  • Analytical balance

  • Wash bottle with distilled water and acetone

  • Thermometer

Procedure (using a graduated cylinder):

  • Mass of Empty Cylinder: Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.[11]

  • Volume Measurement: Add a specific volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.

  • Mass of Cylinder and Sample: Reweigh the graduated cylinder containing the this compound and record the total mass.

  • Calculation:

    • Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the total mass.

    • Calculate the density by dividing the mass of the sample by its volume (Density = Mass / Volume).

  • Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G cluster_setup Preparation & Setup cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis & Reporting Sample Obtain Jasmine Lactone Sample Purity Assess Sample Purity (e.g., GC-MS) Sample->Purity Calibrate Calibrate Instruments (Thermometer, Balance) Purity->Calibrate BP_Setup Assemble Thiele Tube Apparatus Calibrate->BP_Setup D_Mass_Empty Weigh Empty Graduated Cylinder Calibrate->D_Mass_Empty BP_Heat Heat Sample & Observe Bubble Stream BP_Setup->BP_Heat BP_Cool Cool & Record Temp. at Liquid Ingress BP_Heat->BP_Cool BP_Pressure Record Barometric Pressure BP_Cool->BP_Pressure BP_Correct Apply Pressure Correction to BP BP_Pressure->BP_Correct D_Add_Sample Add Known Volume of Sample D_Mass_Empty->D_Add_Sample D_Mass_Full Weigh Cylinder with Sample D_Add_Sample->D_Mass_Full D_Temp Record Ambient Temperature D_Mass_Full->D_Temp D_Calc Calculate Density (Mass/Volume) D_Temp->D_Calc Report Compile Final Report BP_Correct->Report D_Calc->Report

Caption: Workflow for determining the physical properties of this compound.

References

The Enigmatic Aroma of Tea: A Technical Guide to the Natural Occurrence of Jasmine Lactone in Camellia sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of jasmine lactone, a significant contributor to the desirable floral and fruity aroma of tea (Camellia sinensis). We will explore its biosynthesis, the factors influencing its production, and the analytical methodologies for its quantification. This document aims to provide a comprehensive resource for professionals in research, natural product chemistry, and drug development who are interested in the volatile compounds of tea and their potential applications.

Introduction

This compound is a potent aroma compound that imparts characteristic sweet, fruity, and floral notes to oolong and other types of tea. Its presence and concentration are influenced by a variety of factors, including the tea cultivar, processing methods, and environmental stresses. Understanding the biosynthesis and regulation of this compound is crucial for optimizing tea quality and for exploring its potential as a natural flavoring agent or a bioactive compound.

Biosynthesis of this compound

The formation of this compound in Camellia sinensis is a stress-induced process, primarily occurring during the manufacturing stages of oolong tea, particularly the "turnover" or "shaking" step.[1] This mechanical damage, often in combination with other stresses like low temperature, triggers a specific biosynthetic pathway.

The key precursors for this compound are the unsaturated fatty acids, linoleic acid and α-linolenic acid.[1][2] The biosynthesis is initiated by the action of lipoxygenase (LOX) enzymes, with CsLOX1 being identified as a particularly important isozyme in this process.[1][2] The pathway proceeds via the formation of hydroperoxy fatty acids.[1][2]

Biosynthetic Pathway of this compound

The following diagram illustrates the biosynthetic pathway of this compound from its fatty acid precursors in Camellia sinensis.

This compound Biosynthesis Linoleic Acid Linoleic Acid Hydroperoxy Fatty Acids Hydroperoxy Fatty Acids Linoleic Acid->Hydroperoxy Fatty Acids CsLOX1 α-Linolenic Acid α-Linolenic Acid α-Linolenic Acid->Hydroperoxy Fatty Acids CsLOX1 This compound This compound Hydroperoxy Fatty Acids->this compound Further enzymatic steps

Caption: Biosynthetic pathway of this compound in Camellia sinensis.

Signaling Pathway for this compound Induction

The production of this compound is intricately linked to the jasmonic acid (JA) signaling pathway, a primary plant defense mechanism against biotic and abiotic stresses. Mechanical damage, such as that occurring during tea processing, is a potent activator of this pathway.

Upon mechanical wounding, a series of intracellular signals are initiated, leading to the activation of lipoxygenases, including CsLOX1. While the complete signaling cascade in Camellia sinensis is still under investigation, a generalized model based on known plant stress responses can be proposed.

Proposed Signaling Pathway

This diagram outlines the proposed signaling cascade from mechanical damage to the biosynthesis of this compound.

This compound Induction Signaling Pathway cluster_stress Stress Induction cluster_signaling Intracellular Signaling cluster_biosynthesis Biosynthesis Activation Mechanical Damage Mechanical Damage Signal Perception Signal Perception Mechanical Damage->Signal Perception Calcium Influx Calcium Influx Signal Perception->Calcium Influx MAPK Cascade MAPK Cascade Calcium Influx->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors CsLOX1 Gene Expression CsLOX1 Gene Expression Transcription Factors->CsLOX1 Gene Expression CsLOX1 Enzyme CsLOX1 Enzyme CsLOX1 Gene Expression->CsLOX1 Enzyme This compound Production This compound Production CsLOX1 Enzyme->this compound Production

Caption: Proposed signaling pathway for this compound production.

Quantitative Analysis of this compound

The concentration of this compound in Camellia sinensis leaves is highly variable and dependent on the processing conditions. Studies have shown a significant increase in this compound content in response to mechanical damage and low-temperature stress.

Treatment ConditionThis compound Content (ng/g DW)Reference
Fresh Tea Leaves (Control)Not DetectedZeng et al., 2018[1]
Mechanical Damage (Shaking at 25°C for 12h)158.3 ± 12.5Zeng et al., 2018[1]
Dual Stress (Mechanical Damage + 15°C for 16h)276.4 ± 21.7Zeng et al., 2018[1]
Mechanical Damage + 4°C for 12h210.1 ± 18.9Zeng et al., 2018[1]
Mechanical Damage + 25°C for 4h95.2 ± 8.6Zeng et al., 2018[1]
Mechanical Damage + 25°C for 8h145.7 ± 13.1Zeng et al., 2018[1]
Mechanical Damage + 25°C for 16h162.4 ± 14.6Zeng et al., 2018[1]

Table 1: Quantitative data on this compound content in Camellia sinensis leaves under different stress conditions. Data is presented as mean ± standard deviation. DW = Dry Weight.

Experimental Protocols

The analysis of this compound in tea leaves typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound
  • Sample Preparation: Fresh tea leaves are flash-frozen in liquid nitrogen and ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered sample (e.g., 0.5 g) is placed in a vial with a suitable solvent, such as dichloromethane (CH₂Cl₂).[3]

  • Internal Standard: An internal standard (e.g., ethyl decanoate) is added to the solvent for accurate quantification.

  • Extraction: The mixture is agitated (e.g., shaken overnight) to ensure efficient extraction of the volatile compounds.

  • Drying and Concentration: The extract is dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen to a final volume (e.g., 200 µL).[3]

GC-MS Analysis
  • Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC-MS system.

  • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and affinity for the stationary phase.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in Camellia sinensis.

Experimental Workflow for this compound Analysis Tea Leaf Sample Tea Leaf Sample Grinding in Liquid N2 Grinding in Liquid N2 Tea Leaf Sample->Grinding in Liquid N2 Solvent Extraction (CH2Cl2 + Internal Standard) Solvent Extraction (CH2Cl2 + Internal Standard) Grinding in Liquid N2->Solvent Extraction (CH2Cl2 + Internal Standard) Drying and Concentration Drying and Concentration Solvent Extraction (CH2Cl2 + Internal Standard)->Drying and Concentration GC-MS Analysis GC-MS Analysis Drying and Concentration->GC-MS Analysis Data Analysis (Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis (Identification & Quantification)

Caption: Workflow for this compound analysis in tea leaves.

Conclusion

The presence of this compound in Camellia sinensis is a fascinating example of stress-induced biosynthesis of a key aroma compound. The mechanical and temperature stresses applied during oolong tea processing are critical for its formation, highlighting the importance of precise control over manufacturing parameters to achieve a desired aroma profile. The elucidation of the biosynthetic and signaling pathways provides a foundation for future research aimed at enhancing the natural flavor of tea and for the potential biotechnological production of this valuable aroma compound. The analytical methods detailed herein offer a robust framework for the accurate quantification of this compound, enabling further studies into its occurrence and function.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of Jasmine Lactone Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of jasmine lactone, a renewable monomer, to synthesize functional polymers with significant potential in drug delivery and biomedical applications.

Introduction

This compound, a naturally derived monomer, has emerged as a valuable building block in polymer chemistry.[1] Its ring-opening polymerization allows for the synthesis of poly(this compound) (PJL), a polyester with a pendant allyl group on its backbone. This functionality serves as a versatile handle for post-polymerization modification via efficient click chemistry reactions, such as thiol-ene coupling. The resulting functionalized polymers can be tailored to enhance drug loading, solubility of hydrophobic drugs, and facilitate the development of targeted and controlled drug delivery systems.[1][2][3] This document outlines the synthesis of an amphiphilic block copolymer, methoxy poly(ethylene glycol)-block-poly(this compound) (mPEG-b-PJL), and its subsequent functionalization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and functionalization of mPEG-b-PJL.

Table 1: Molecular Weight Characterization of mPEG-b-PJL and its Derivatives. [4]

PolymerM (NMR) (kDa)M (SEC) (kDa)Dispersity (Đ)
mPEG-b-PJL8.88.81.4
mPEG-b-PJL-OH9.89.81.4
mPEG-b-PJL-COOH9.89.81.4
mPEG-b-PJL-NH₂N/DN/DN/D

Mn: Number-average molecular weight; SEC: Size Exclusion Chromatography; Đ: Polydispersity Index (Mw/Mn); N/D: Not Determined.

Table 2: Thermal Properties of Poly(this compound)-based Copolymers.

PolymerGlass Transition Temperature (T)
mPEG-b-PJL-56.06 °C
mPEG-b-PJL-COOH-49.58 °C

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PJL via Ring-Opening Polymerization

This protocol details the synthesis of the amphiphilic block copolymer mPEG-b-PJL from this compound monomer using methoxy poly(ethylene glycol) (mPEG) as a macroinitiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[5]

Materials:

  • This compound monomer

  • Methoxy poly(ethylene glycol) (mPEG, Mn = 5 kDa)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Diethyl ether

  • Argon gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, etc.)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve mPEG (1 equivalent) and this compound monomer (e.g., 30 equivalents) in anhydrous DCM.

  • Catalyst Addition: In a separate vial, dissolve TBD (e.g., 0.1 equivalents) in anhydrous DCM. Add the TBD solution to the monomer/initiator mixture via syringe.

  • Polymerization: Stir the reaction mixture at 50 °C for the desired reaction time (e.g., 2-4 hours). Monitor the monomer conversion using ¹H NMR spectroscopy.

  • Termination and Precipitation: After reaching the desired conversion, cool the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of DCM. Re-precipitate into cold diethyl ether. Repeat this dissolution-precipitation step two more times to remove unreacted monomer and catalyst.

  • Drying: Dry the purified mPEG-b-PJL polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer by ¹H NMR for determining the degree of polymerization and by Size Exclusion Chromatography (SEC) to determine the molecular weight and polydispersity index.

Protocol 2: Post-Polymerization Functionalization via Thiol-Ene Click Chemistry

This protocol describes the functionalization of the pendant allyl groups on the mPEG-b-PJL backbone with thiol-containing molecules to introduce hydroxyl (-OH) or carboxyl (-COOH) groups.[4][5]

Materials:

  • mPEG-b-PJL

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • For hydroxyl functionalization: 2-mercaptoethanol

  • For carboxyl functionalization: 3-mercaptopropionic acid

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve mPEG-b-PJL (1 equivalent) and the desired thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid, in excess, e.g., 10 equivalents per allyl group) in THF.

  • Initiator Addition: Add the photoinitiator DMPA (e.g., 0.1 equivalents relative to the thiol).

  • UV Irradiation: Degas the solution with argon for 15-20 minutes. Irradiate the mixture with a UV lamp (365 nm) at room temperature for a specified time (e.g., 1-2 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the signals corresponding to the allyl protons in ¹H NMR spectroscopy (around 5.3-5.5 ppm).

  • Purification: After completion of the reaction, precipitate the functionalized polymer by adding the reaction solution to cold diethyl ether.

  • Washing and Drying: Wash the precipitate with cold diethyl ether multiple times and dry the final product under vacuum.

  • Characterization: Confirm the successful functionalization using ¹H NMR and FTIR spectroscopy by observing the disappearance of allyl peaks and the appearance of characteristic peaks for the newly introduced functional groups.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator mPEG-OH Activated_Initiator mPEG-O⁻ H-TBD⁺ Initiator->Activated_Initiator Proton Abstraction Catalyst TBD Catalyst->Activated_Initiator Monomer This compound Ring_Opening Nucleophilic Attack & Ring Opening Activated_Initiator->Ring_Opening Attacks Carbonyl Monomer->Ring_Opening Propagating_Chain mPEG-(PJL)n-O⁻ Ring_Opening->Propagating_Chain Propagating_Chain->Ring_Opening Attacks next monomer Polymer_Chain mPEG-(PJL)n+1-OH Propagating_Chain->Polymer_Chain Proton Transfer from -OH source (e.g., initiator)

Caption: Mechanism of TBD-catalyzed ROP of this compound.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization cluster_application Application in Drug Delivery Monomer_Initiator Mix this compound & mPEG initiator Add_Catalyst Add TBD Catalyst Monomer_Initiator->Add_Catalyst Polymerization ROP at 50°C Add_Catalyst->Polymerization Purification1 Precipitation & Washing Polymerization->Purification1 Drying1 Vacuum Drying Purification1->Drying1 Characterization1 NMR, SEC Drying1->Characterization1 Dissolve_Polymer Dissolve mPEG-b-PJL with Thiol & Photoinitiator Characterization1->Dissolve_Polymer UV_Irradiation UV Irradiation (365 nm) Dissolve_Polymer->UV_Irradiation Purification2 Precipitation & Washing UV_Irradiation->Purification2 Drying2 Vacuum Drying Purification2->Drying2 Characterization2 NMR, FTIR Drying2->Characterization2 Drug_Conjugation Drug Conjugation Characterization2->Drug_Conjugation Micelle_Formation Self-Assembly into Micelles Drug_Conjugation->Micelle_Formation In_Vitro_Studies In Vitro Drug Release & Cell Studies Micelle_Formation->In_Vitro_Studies

Caption: Experimental workflow for synthesis and application.

Drug_Delivery_Pathway Polymer_Drug_Conjugate Functionalized Polymer- Drug Conjugate Self_Assembly Self-Assembly in Aqueous Environment Polymer_Drug_Conjugate->Self_Assembly Micelle Drug-Loaded Micelle (Core-Shell Structure) Self_Assembly->Micelle Systemic_Circulation Systemic Circulation Micelle->Systemic_Circulation Tumor_Accumulation Enhanced Permeability and Retention (EPR) Effect Systemic_Circulation->Tumor_Accumulation Cellular_Uptake Cellular Uptake (Endocytosis) Tumor_Accumulation->Cellular_Uptake Stimuli_Trigger Intracellular Stimuli (e.g., pH, Redox) Cellular_Uptake->Stimuli_Trigger Drug_Release Drug Release Stimuli_Trigger->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the GC-MS Analysis of Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a significant contributor to the characteristic aroma of jasmine, is a naturally occurring volatile compound found in various plant species, including Jasminum grandiflorum.[1] It exists in different isomeric forms, primarily as δ-jasmine lactone and γ-jasmine lactone. The analysis and quantification of this compound are crucial for quality control in the fragrance and food industries, as well as for research into plant biochemistry and natural product chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Quantitative Data Presentation

The following table summarizes the quantitative data for major constituents found in Jasminum grandiflorum absolute, including this compound isomers. The data is presented as a percentage of the total peak area from GC-FID analysis.

CompoundRetention Index (DB-1)Retention Index (DB-WAX)Concentration (% Peak Area)Odor Description
Linalool1085---2.3 - 3.4Fresh, floral, sweet
Benzyl acetate1173---23.7Floral, fruity
(Z)-Jasmone------5.0Floral, jasmine
δ-Jasmine lactone 14022162Variable Floral, fruity
γ-Jasmine lactone 14022162Variable Floral, fruity
Eugenol1328---0.9 - 2.2Spicy, clove-like
Benzyl benzoate------20.7Faintly balsamic
Isophytol------5.5---
Phytol------10.9---

Data compiled from a study on Jasminum grandiflorum absolute from India. The concentration of this compound isomers can vary based on geographic origin and flower processing methods.[3][4][5]

Experimental Protocols

Sample Preparation: Solvent Extraction from Jasmine Flowers

This protocol describes the extraction of jasmine absolute, containing this compound, from fresh jasmine flowers using solvent extraction.

Materials:

  • Freshly picked jasmine flowers (Jasminum grandiflorum or Jasminum sambac)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Beakers and flasks

  • Filter paper

Procedure:

  • Extraction: Submerge freshly picked jasmine flowers in hexane in a sealed container. Allow the mixture to stand for 24-48 hours to allow the hexane to extract the volatile oils and waxes.

  • Filtration: Filter the mixture to remove the flower material. The resulting hexane solution, known as the "concrete," contains the essential oils and waxes.

  • Concentration: Concentrate the hexane extract using a rotary evaporator at a low temperature (typically below 40°C) to remove the hexane. The remaining waxy substance is the concrete.

  • Ethanol Wash: Wash the concrete with warm ethanol to dissolve the aromatic compounds, leaving behind the non-aromatic waxes.

  • Chilling and Filtration: Chill the ethanol solution to precipitate any remaining waxes. Filter the cold solution to obtain a clear ethanolic solution of the jasmine absolute.

  • Final Evaporation: Remove the ethanol using a rotary evaporator to yield the jasmine absolute, a viscous, aromatic liquid.

GC-MS Analysis Protocol

This protocol outlines the parameters for the analysis of this compound in the prepared jasmine absolute.

Instrumentation:

  • Gas chromatograph (e.g., Agilent 7890B) coupled with a mass spectrometer (e.g., Agilent 7000C Triple Quadrupole MS).[6]

GC Conditions:

  • Column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of lactones. Alternatively, a non-polar column like a DB-5MS can be used.[7]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 180°C at a rate of 4°C/min

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Solvent Delay: 3 minutes

Data Analysis:

  • Identify this compound isomers by comparing their mass spectra and retention indices with reference spectra from a library (e.g., NIST) and known standards.

  • Quantify the relative abundance of this compound by integrating the peak area of the corresponding chromatogram peak and expressing it as a percentage of the total peak area.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Fresh Jasmine Flowers extraction Hexane Extraction start->extraction filtration1 Filtration extraction->filtration1 concentration1 Rotary Evaporation (Concrete) filtration1->concentration1 ethanol_wash Ethanol Wash concentration1->ethanol_wash chilling Chilling & Filtration ethanol_wash->chilling concentration2 Rotary Evaporation (Jasmine Absolute) chilling->concentration2 injection Sample Injection concentration2->injection separation GC Separation (DB-WAX Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection identification Compound Identification (Mass Spectra & Retention Index) detection->identification quantification Quantification (Peak Area Integration) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

Biosynthesis of this compound

biosynthesis_pathway cluster_pathway Jasmonate Biosynthesis Pathway fatty_acid α-Linolenic Acid / Linoleic Acid (in Chloroplast Membranes) hydroperoxy 13-Hydroperoxy Fatty Acids fatty_acid->hydroperoxy Lipoxygenase (LOX) opda 12-oxophytodienoic acid (OPDA) hydroperoxy->opda Allene Oxide Synthase (AOS) Allene Oxide Cyclase (AOC) lactone This compound hydroperoxy->lactone Further Enzymatic Steps (e.g., Peroxygenase, β-oxidation, Lactonization) Enhanced by Stress ja Jasmonic Acid (JA) opda->ja OPDA Reductase (OPR3) β-oxidation

Caption: Biosynthesis pathway of jasmonates leading to this compound.

References

Application Notes and Protocols for Poly(jasmine lactone)-Based Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Poly(jasmine lactone) (PJL) in the development of targeted drug delivery systems. PJL is a promising biodegradable and functionalizable polymer derived from renewable resources, offering significant potential for enhancing the therapeutic efficacy of various drugs.

Introduction to Poly(this compound) for Drug Delivery

Poly(this compound) is an aliphatic polyester that can be synthesized via ring-opening polymerization (ROP) of this compound, a monomer that is generally recognized as safe (GRAS). A key feature of PJL is the presence of pendant allyl groups along its backbone. These groups serve as versatile handles for post-polymerization functionalization, allowing for the attachment of various moieties, including drugs, targeting ligands, and imaging agents, through efficient "click" chemistry reactions like thiol-ene coupling.

Amphiphilic block copolymers, typically composed of a hydrophilic block like methoxy poly(ethylene glycol) (mPEG) and a hydrophobic PJL block (mPEG-b-PJL), can self-assemble in aqueous media to form nanoparticle micelles. These micelles can encapsulate hydrophobic drugs within their core, thereby enhancing drug solubility, stability, and circulation time. Furthermore, the functionalizability of the PJL block enables the design of "smart" drug delivery systems that can release their payload in response to specific stimuli present in the tumor microenvironment, such as changes in pH or redox potential.

Physicochemical and Drug Loading Properties

The functionalization of PJL-based copolymers significantly influences their physicochemical properties and drug loading capabilities. For instance, the introduction of carboxyl groups onto the PJL backbone can enhance electrostatic interactions with weakly basic drugs, leading to a substantial increase in drug loading content (DLC) and encapsulation efficiency (EE).

Below is a summary of the physicochemical properties and drug loading characteristics of various PJL-based micellar formulations.

PolymerDrugParticle Size (nm)PDIZeta Potential (mV)Drug Content (wt%)Encapsulation Efficiency (%)Critical Micelle Concentration (mg/L)Reference
mPEG-b-PJLSunitinib125 ± 50.15-11.0 ± 1.694.5 ± 0.545 ± 515.8[1]
mPEG-b-PJL-COOHSunitinib140 ± 70.18-15.6 ± 2.015.2 ± 1.291 ± 725.1[1]
mPEG-b-PJLDoxorubicin~150-----
mPEG-b-PJL-OH-SS-DOXDoxorubicin~150-----
mPEG-b-PJL-OH-TK-DOX/DTXDoxorubicin/Docetaxel<100-----[2]

PDI: Polydispersity Index. Data for doxorubicin-conjugated systems are primarily qualitative in the reviewed literature. The TK-linked system is designed for ROS-responsive release.

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PJL Block Copolymer via Ring-Opening Polymerization

This protocol describes the synthesis of the amphiphilic block copolymer methoxy poly(ethylene glycol)-block-poly(this compound) (mPEG-b-PJL).

Materials:

  • This compound (monomer)

  • Methoxy poly(ethylene glycol) (mPEG, as macroinitiator)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, as catalyst)

  • Anhydrous toluene

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dry mPEG and this compound under vacuum overnight at 40 °C.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of mPEG in anhydrous toluene.

  • Add the desired amount of this compound monomer to the flask. The molar ratio of monomer to initiator will determine the length of the PJL block.

  • In a separate vial, dissolve the TBD catalyst in a small amount of anhydrous toluene (typically 1-5 mol% with respect to the monomer).

  • Add the catalyst solution to the monomer/initiator mixture with vigorous stirring.

  • Heat the reaction mixture to 50 °C and allow it to polymerize for 2-4 hours. Monitor the reaction progress by 1H NMR by taking aliquots from the reaction mixture.

  • Quench the polymerization by adding a few drops of benzoic acid solution in toluene.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation and wash it several times with cold diethyl ether to remove unreacted monomer and catalyst.

  • Dry the polymer under vacuum at room temperature.

  • Purify the polymer by dialysis against deionized water for 48 hours, followed by lyophilization to obtain the pure mPEG-b-PJL copolymer.

  • Characterize the final product by 1H NMR and Gel Permeation Chromatography (GPC) to determine the block lengths and polydispersity.

Protocol 2: Functionalization of mPEG-b-PJL with Carboxyl Groups via Thiol-Ene Click Chemistry

This protocol details the introduction of carboxyl groups onto the PJL block by reacting the pendant allyl groups with a thiol-containing carboxylic acid.

Materials:

  • mPEG-b-PJL

  • 3-mercaptopropionic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, as photoinitiator)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve mPEG-b-PJL in anhydrous THF in a quartz reaction vessel.

  • Add an excess of 3-mercaptopropionic acid (e.g., 5-10 equivalents per allyl group).

  • Add the photoinitiator DMPA (e.g., 0.1 equivalents per allyl group).

  • Seal the vessel and purge with an inert gas for 15-20 minutes to remove oxygen.

  • Irradiate the mixture with UV light (e.g., 365 nm) for 1-2 hours at room temperature with continuous stirring.

  • Monitor the disappearance of the allyl proton signals by 1H NMR to confirm the reaction completion.

  • Precipitate the functionalized polymer (mPEG-b-PJL-COOH) in cold diethyl ether.

  • Collect the polymer by centrifugation, wash with diethyl ether, and dry under vacuum.

  • Purify the polymer by dialysis against deionized water for 48 hours and then lyophilize.

  • Confirm the functionalization by 1H NMR and FTIR spectroscopy.

Protocol 3: Preparation of Drug-Loaded Micelles via Nanoprecipitation

This protocol describes the encapsulation of a hydrophobic drug into PJL-based micelles using the nanoprecipitation method.

Materials:

  • mPEG-b-PJL or functionalized mPEG-b-PJL copolymer

  • Hydrophobic drug (e.g., Sunitinib, Curcumin)

  • Acetone or Tetrahydrofuran (THF) as the organic solvent

  • Phosphate-buffered saline (PBS) or deionized water as the aqueous phase

Procedure:

  • Dissolve 10 mg of the PJL-based copolymer and 1-2 mg of the hydrophobic drug in 1 mL of a water-miscible organic solvent (e.g., acetone).

  • Vortex or sonicate the mixture to ensure complete dissolution.

  • Add the organic solution dropwise into 5 mL of the aqueous phase (e.g., PBS pH 7.4) under moderate magnetic stirring.

  • Observe the formation of a milky suspension, indicating the formation of nanoparticles.

  • Continue stirring for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • To separate any non-encapsulated drug that may have precipitated, centrifuge the micellar solution at a low speed (e.g., 3000 rpm for 10 min).

  • Collect the supernatant containing the drug-loaded micelles.

  • Characterize the micelles for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy or HPLC after disrupting the micelles with a suitable organic solvent.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to study the release of an encapsulated drug from PJL micelles, particularly for stimuli-responsive systems.

Materials:

  • Drug-loaded PJL micelles

  • Dialysis tubing (with an appropriate MWCO, e.g., 3.5-7 kDa)

  • Release media:

    • PBS (pH 7.4) to simulate physiological conditions.

    • Acetate buffer (pH 5.0) to simulate the endo-lysosomal environment.

    • PBS (pH 7.4) containing glutathione (GSH, e.g., 10 mM) to simulate the intracellular reducing environment for disulfide-linked drugs.

  • Orbital shaker or water bath with shaking capabilities.

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a pre-swollen dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume (e.g., 20 mL) of the desired release medium in a sealed container.

  • Place the container in an orbital shaker set at 37 °C and a constant agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative drug release percentage against time to obtain the drug release profile. For stimuli-responsive systems, compare the release profiles in the presence and absence of the stimulus (e.g., GSH).[3]

Visualizations of Workflows and Pathways

Experimental Workflow for Synthesis and Formulation

experimental_workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_formulation Nanoparticle Formulation & Characterization cluster_evaluation In Vitro Evaluation Monomer This compound + mPEG Initiator ROP Ring-Opening Polymerization Monomer->ROP PJL mPEG-b-PJL ROP->PJL ThiolEne Thiol-Ene Click Chemistry PJL->ThiolEne FunctionalPJL Functionalized mPEG-b-PJL ThiolEne->FunctionalPJL Nanoprecipitation Nanoprecipitation FunctionalPJL->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Micelles Drug-Loaded Micelles Nanoprecipitation->Micelles Characterization Physicochemical Characterization (DLS, TEM) Micelles->Characterization Release Drug Release Studies Micelles->Release CellUptake Cellular Uptake & Cytotoxicity Assays Micelles->CellUptake

Caption: Workflow for the synthesis, formulation, and evaluation of drug-loaded Poly(this compound) micelles.

Cellular Uptake and Stimuli-Responsive Drug Release

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm (High GSH) Micelle PJL Micelle (Drug Encapsulated) Endocytosis Endocytosis Micelle->Endocytosis 1. Uptake Endosome Endosome (pH ~5.0-6.0) ReleasedDrug Released Drug Endosome->ReleasedDrug 3. Endosomal Escape & Redox/pH-Triggered Release Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Endo-lysosomal Pathway Nucleus Nucleus (Apoptosis) ReleasedDrug->Nucleus 4. Therapeutic Action Endocytosis->Endosome 2. Internalization Lysosome->ReleasedDrug pH-Triggered Release

Caption: General pathway of cellular uptake and intracellular drug release from stimuli-responsive PJL micelles.

In Vivo Applications and Future Perspectives

While extensive in vitro characterization of PJL-based drug delivery systems has been performed, comprehensive in vivo studies are still emerging. The available data suggests that the biocompatibility of the polymer, derived from a GRAS monomer, is a significant advantage. Future in vivo studies in relevant animal models are necessary to fully elucidate the biodistribution, tumor accumulation, therapeutic efficacy, and toxicity of these promising nanocarriers. The ability to tailor the surface chemistry of PJL micelles with targeting ligands is expected to further enhance their tumor-targeting capabilities and therapeutic index. The continued development of Poly(this compound)-based platforms holds great promise for the next generation of targeted cancer therapies.

References

Application Notes and Protocols: Thiol-Ene Click Chemistry for Functionalizing Poly(jasmine lactone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(jasmine lactone) (PJL) is an emerging biodegradable polyester derived from a renewable monomer, this compound. Its structure is characterized by the presence of pendant allyl ("ene") groups along the polymer backbone. These unsaturated functionalities serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups. Thiol-ene "click" chemistry has proven to be a highly efficient and orthogonal method for the functionalization of PJL. This photo-initiated reaction proceeds rapidly under mild conditions, offering high yields and excellent tolerance to various functional groups.[1]

This document provides detailed protocols for the synthesis of a methoxy poly(ethylene glycol)-block-poly(this compound) (mPEG-b-PJL) copolymer and its subsequent functionalization using thiol-ene chemistry to introduce carboxylic acid moieties. Such modifications are particularly relevant in the field of drug delivery, as they can enhance drug loading capacity, introduce stimuli-responsive properties, and facilitate the conjugation of targeting ligands.[2][3]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of the base polymer and its functionalized derivative.

Table 1: Polymer Synthesis and Molecular Weight Characterization

PolymerInitiatorMonomerCatalystM (kDa)Dispersity (Đ)
mPEG-b-PJLmPEG (5 kDa)This compoundTBD8.81.4
mPEG-b-PJL-COOH---9.81.4

Data sourced from representative literature.[2]

Table 2: Physicochemical Properties of Functionalized Polymers

PolymerGlass Transition (T)Critical Micelle Concentration (CMC)
mPEG-b-PJL-56.06 °C8.4 ± 1.4 µg/mL
mPEG-b-PJL-COOH-49.58 °C10.2 ± 3.9 µg/mL

Data sourced from representative literature.[2]

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PJL via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of an amphiphilic block copolymer, mPEG-b-PJL, using methoxy poly(ethylene glycol) (mPEG) as a macroinitiator and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst.[4]

Materials:

  • This compound

  • Methoxy poly(ethylene glycol) (mPEG, 5 kDa)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzoic acid

  • Acetone

  • Methanol (cold)

  • Round-bottom flask

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • Dry the mPEG (5.0 g, 1.0 mmol) under vacuum at 60 °C for 4 hours to remove any residual water.

  • Add the dried mPEG and this compound (5.04 g, 30.0 mmol) to a dry round-bottom flask.

  • Heat the mixture to 50 °C and stir for 10 minutes to obtain a homogeneous melt.[4]

  • Add the TBD catalyst (0.11 g, 0.8 mmol) to the reaction mixture.[4]

  • Allow the polymerization to proceed at 50 °C with continuous stirring for 7 hours.[4]

  • To quench the reaction, cool the mixture and add a solution of benzoic acid (0.3 g) in acetone (5 mL).[4]

  • Precipitate the resulting polymer by adding the solution dropwise into cold methanol while stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with cold methanol to remove unreacted monomer and catalyst residues.

  • Dry the final mPEG-b-PJL polymer in a vacuum oven at room temperature until a constant weight is achieved.

Characterization:

  • The molecular weight and dispersity can be determined by Size Exclusion Chromatography (SEC).

  • The structure and conversion can be confirmed by ¹H NMR spectroscopy.

Protocol 2: Functionalization of mPEG-b-PJL with Thiol-ene Click Chemistry (mPEG-b-PJL-COOH)

This protocol details the introduction of carboxylic acid groups onto the PJL backbone via a UV-light-induced thiol-ene reaction with 3-mercaptopropionic acid.

Materials:

  • mPEG-b-PJL polymer

  • 3-mercaptopropionic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Dissolve the mPEG-b-PJL polymer in anhydrous THF in a Schlenk flask.

  • Add an excess of 3-mercaptopropionic acid (e.g., 5 equivalents relative to the "ene" groups on the polymer) to the solution.

  • Add the photoinitiator, DMPA (e.g., 0.1 equivalents relative to the thiol).

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.

  • While stirring, irradiate the solution with a UV lamp (365 nm) at room temperature. The reaction time will depend on the lamp intensity and reaction scale but is typically complete within 1-2 hours.

  • Monitor the reaction by ¹H NMR or FT-IR spectroscopy for the disappearance of the allyl proton signals (around 5.3-5.5 ppm in ¹H NMR) or the C=C bond vibration (around 730 cm⁻¹ in FT-IR).[1]

  • Once the reaction is complete, precipitate the functionalized polymer in cold methanol.

  • Wash the polymer product extensively with methanol to remove unreacted thiol and photoinitiator byproducts.

  • Dry the final mPEG-b-PJL-COOH polymer in a vacuum oven at room temperature.

Visualizations

Below are diagrams illustrating the key processes described in these protocols.

Thiol_Ene_Functionalization cluster_ROP Synthesis of mPEG-b-PJL cluster_ThiolEne Thiol-Ene Functionalization mPEG mPEG Initiator ROP_Reaction Ring-Opening Polymerization (50 °C) mPEG->ROP_Reaction JL This compound Monomer JL->ROP_Reaction TBD TBD Catalyst TBD->ROP_Reaction mPEG_PJL mPEG-b-PJL (with pendant 'ene' groups) ROP_Reaction->mPEG_PJL mPEG_PJL_input mPEG-b-PJL mPEG_PJL->mPEG_PJL_input Thiol Thiol Compound (e.g., 3-mercaptopropionic acid) UV UV Light (365 nm) Thiol->UV Initiator Photoinitiator (DMPA) Initiator->UV Functionalized_Polymer Functionalized Polymer (mPEG-b-PJL-COOH) UV->Functionalized_Polymer mPEG_PJL_input->UV

Caption: Workflow for the synthesis and functionalization of poly(this compound).

Reaction_Scheme cluster_Reactants Reactants cluster_Product Product Polymer_Backbone Polymer Backbone Ene_Group 'Ene' Group (Allyl) Functionalized_Backbone Functionalized Polymer Ene_Group->Functionalized_Backbone + R-SH (UV, Initiator) Thiol_Molecule Thiol Molecule (R-SH) Functional_Group Functional Group (R)

Caption: Thiol-ene click chemistry reaction scheme on the PJL backbone.

References

Application Note and Protocol: Extraction of Jasmine Lactone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone ((Z)-7-decen-5-olide) is a key volatile organic compound that contributes significantly to the characteristic sweet, floral, and fruity aroma of jasmine.[1] It is a valuable component in the fragrance, cosmetic, and pharmaceutical industries. While present in the essential oil of various Jasminum species, notably Jasminum grandiflorum and Jasminum sambac, it is often a minor constituent within a complex mixture of aromatic compounds.[2][3][4] The extraction of jasmine absolute, the concentrated aromatic oil from which this compound is isolated, is a delicate process due to the heat-sensitive nature of the floral material.[5]

This document provides detailed protocols for two primary industrial methods for extracting jasmine absolute from plant material: traditional Solvent Extraction and modern Supercritical Fluid Extraction (SFE) with CO₂. It also includes a summary of quantitative data for yield and composition, and a brief overview of the biosynthetic pathway of this compound.

Plant Material and Preparation

  • Plant Species: Jasminum grandiflorum or Jasminum sambac flowers are most commonly used.[6]

  • Harvesting: Flowers must be hand-picked at dawn or during the night when their fragrance is most intense, as the concentration of volatile compounds, including precursors to this compound, is at its peak.[4][7]

  • Preparation: Freshly harvested, undamaged flowers should be processed immediately to prevent the degradation of aromatic compounds. The plant material should be free of leaves, stems, and other debris.

Extraction Methodologies

Due to the thermal lability of jasmine's aromatic compounds, methods like steam distillation are generally considered unsuitable as they can cause degradation and alter the natural fragrance profile.[5] The following methods are preferred for preserving the delicate aroma.

Protocol 1: Two-Stage Solvent Extraction

This traditional method involves a two-step process to first create a "concrete" using a non-polar solvent, followed by an ethanol wash to produce the "absolute."[5][6]

3.1.1 Stage 1: Concrete Production

  • Extraction:

    • Load the fresh jasmine flowers into a stainless-steel extractor vessel.

    • Introduce a non-polar solvent, typically food-grade hexane, into the vessel to fully immerse the flowers.[8] The ratio of solvent to plant material can vary but should be sufficient for complete submersion and efficient extraction.

    • Allow the flowers to macerate in the solvent at room temperature for several hours. Gentle agitation can improve extraction efficiency.

    • Drain the solvent, now rich in aromatic compounds, waxes, and pigments, from the extractor. This solution is known as the "miscella."

    • Repeat the extraction process on the same batch of flowers 2-3 times with fresh solvent to maximize yield.

  • Solvent Recovery:

    • Combine the miscella from all extraction cycles into a vacuum distillation apparatus.

    • Concentrate the miscella under reduced pressure at a low temperature (typically 45-52°C) to evaporate and recover the hexane.[9]

    • The resulting semi-solid, waxy substance is the jasmine concrete .

3.1.2 Stage 2: Absolute Production

  • Ethanol Washing:

    • Place the jasmine concrete into a vessel equipped with an agitator.

    • Add pure, cold ethanol (approx. -15°C to -20°C) to the concrete and agitate the mixture vigorously. The aromatic compounds are soluble in the cold ethanol, while the less-soluble waxes are not.

    • Allow the mixture to stand at a low temperature for 24-48 hours to ensure complete precipitation of the waxes.

  • Filtration and Concentration:

    • Filter the cold ethanol solution to remove the precipitated waxes.

    • Place the filtered ethanol solution into a vacuum distillation unit.

    • Gently heat the solution under reduced pressure to evaporate the ethanol.

    • The highly concentrated, viscous liquid that remains is jasmine absolute .

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a modern, environmentally friendly alternative that avoids residual petrochemical solvents and operates at low temperatures, preserving the integrity of the extract.[8][10]

  • Preparation:

    • Ensure the jasmine flowers are fresh and free of excess moisture.

    • Load the flowers into the high-pressure extraction vessel of the SFE system.

  • Extraction:

    • Pressurize the system with CO₂ and bring it to a supercritical state. Optimal conditions for jasmine oil yield have been reported around 200 bar and 325 K (52°C) .[11][12]

    • Maintain a constant flow of supercritical CO₂ through the extraction vessel. The supercritical fluid acts as the solvent, dissolving the aromatic compounds from the plant matrix.

    • The extraction duration typically ranges from 1 to 2 hours.[9]

  • Separation and Collection:

    • Route the CO₂-extract mixture from the extraction vessel to a separator vessel.

    • Reduce the pressure and/or adjust the temperature in the separator (e.g., 40-60 bar). This change causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

    • The jasmine extract (often referred to as a CO₂ extract or absolute) collects at the bottom of the separator and can be drained.

    • The now-gaseous, pure CO₂ can be re-compressed and recycled back into the system.

Data Presentation

Quantitative yields and composition can vary based on plant cultivar, growing conditions, and extraction parameters.[13] The following tables summarize typical data found in the literature.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 25524-95-2 [1][14]
Molecular Formula C₁₀H₁₆O₂ [1]
Molecular Weight 168.23 g/mol [1][15]
Appearance Colorless to pale yellow liquid [1][14]
Boiling Point 115°C @ 2 mmHg [1]
Flash Point 110 - 113.1 °C [14][16]

| Solubility | Soluble in alcohol; insoluble in water |[16] |

Table 2: Typical Extraction Yields for Jasmine Absolute

Extraction Method Initial Product Yield from Fresh Flowers Final Product Yield from Initial Product Reference
Solvent Extraction Concrete 0.17% - 0.33% Absolute ~50-54% [8][17][18]

| Supercritical CO₂ | Concrete/Oil | 0.23% - 0.33% | Absolute | ~54% |[17] |

Table 3: Major Chemical Constituents of Jasminum grandiflorum Absolute

Compound Typical Percentage (%) Reference
Benzyl acetate 20 - 37% [6][19][20]
Benzyl benzoate 10 - 34.7% [6][19][20]
Phytol 9.69 - 10.9% [20][21]
Linalool 4.48 - 9.6% [19][20][21]
Isophytol 3.3 - 8.63% [19][20][21]
(Z)-jasmone ~5% [19]
Indole 1 - 5% [6]

| (E)-jasmolactone | 0.62% |[21] |

Visualization of Protocols and Pathways

Experimental Workflows

Solvent_Extraction_Workflow cluster_0 Stage 1: Concrete Production cluster_1 Stage 2: Absolute Production A Fresh Jasmine Flowers B Maceration in Hexane A->B C Drain Miscella B->C D Vacuum Distillation (Solvent Recovery) C->D E Jasmine Concrete D->E F Ethanol Wash (Cold) E->F Process Concrete G Precipitate & Filter Waxes F->G H Vacuum Distillation (Ethanol Recovery) G->H I Jasmine Absolute H->I

Caption: Workflow for Two-Stage Solvent Extraction of Jasmine Absolute.

SFE_Workflow cluster_0 Supercritical Fluid Extraction (SFE) A Fresh Jasmine Flowers B Load into Extractor A->B C Introduce Supercritical CO₂ (e.g., 200 bar, 52°C) B->C D Extraction C->D E Pressure Reduction in Separator D->E F Precipitate Extract E->F H Recycle Gaseous CO₂ E->H G Jasmine Absolute (CO₂ Extract) F->G H->C

Caption: Workflow for Supercritical CO₂ Extraction of Jasmine Absolute.

Biosynthesis Pathway

This compound is formed via the lipoxygenase (LOX) pathway from unsaturated fatty acids. This process is often initiated in response to environmental or mechanical stress on the plant tissue.[22]

Biosynthesis_Pathway cluster_pathway Simplified this compound Biosynthesis FattyAcid α-Linolenic Acid (Unsaturated Fatty Acid) Hydroperoxy Hydroperoxy Fatty Acid FattyAcid->Hydroperoxy LOX Enzyme Hydroxy Hydroxy Fatty Acid Hydroperoxy->Hydroxy Peroxygenase Lactone This compound Hydroxy->Lactone β-oxidation & Cyclization Stress Plant Stress (Mechanical Damage) Stress->FattyAcid Initiates Pathway

References

Synthesis of Jasmine Lactone via Baeyer-Villiger Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmine lactone, a significant fragrance and flavor compound with a characteristic creamy, fruity, and floral aroma, is a valuable target in organic synthesis. The Baeyer-Villiger oxidation serves as a powerful and reliable method for the synthesis of lactones from cyclic ketones. This application note provides a detailed protocol for the synthesis of this compound from its precursor, 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (also known as cis-jasmone), utilizing a Baeyer-Villiger oxidation. The protocol is based on established chemical principles and analogous transformations, providing a comprehensive guide for researchers.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[1] The reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid, to convert cyclic ketones into lactones.[2] The regioselectivity of the oxidation is a key feature, with the more substituted carbon atom typically migrating.[3]

Reaction Scheme

The synthesis of this compound from cis-jasmone via Baeyer-Villiger oxidation proceeds as follows:

Figure 1: Baeyer-Villiger oxidation of cis-jasmone to this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via Baeyer-Villiger oxidation. These values are based on typical results for similar reactions and should be considered as a guide. Actual results may vary depending on the specific experimental conditions and the purity of the reagents.

ParameterValueReference
Reactants
cis-Jasmone (Substrate)1.0 equivalentN/A
m-CPBA (Oxidant)1.1 - 2.0 equivalents[4]
Dichloromethane (Solvent)Sufficient to dissolve reactants[4]
Reaction Conditions
Temperature0 °C to room temperature[4]
Reaction Time2 - 12 hours[4]
Product
This compound (Yield)70-90% (typical)[5]
Characterization Data
Molecular FormulaC₁₀H₁₆O₂N/A
Molecular Weight168.23 g/mol N/A
AppearanceColorless to pale yellow oil[6]
Odor ProfileCreamy, lactonic, fruity (peach, apricot), floral (jasmine)[6][7]

Experimental Protocols

Materials and Equipment
  • 2-((Z)-pent-2-en-1-yl)cyclopentan-1-one (cis-jasmone)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-jasmone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

2. Baeyer-Villiger Oxidation:

  • To the cooled, stirring solution of cis-jasmone, add m-CPBA (1.1 - 2.0 eq) portion-wise over 10-15 minutes. The purity of the m-CPBA should be taken into account when calculating the required mass.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

3. Work-up:

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

4. Purification:

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[9]

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.60-5.40 (m, 2H), 4.35-4.25 (m, 1H), 2.60-2.40 (m, 2H), 2.35-2.15 (m, 2H), 2.10-1.80 (m, 4H), 1.75-1.60 (m, 2H), 0.98 (t, J = 7.5 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 134.0, 123.5, 80.5, 35.0, 30.0, 29.0, 25.0, 20.5, 14.0.

  • IR (neat, cm⁻¹): 2960, 2930, 2870, 1735 (C=O, lactone), 1450, 1380, 1240, 1180, 1050.

  • Mass Spectrometry (EI): m/z (%) 168 (M⁺), 113, 99, 85, 69, 55, 41.

Visualizations

Reaction Pathway

baeyer_villiger_oxidation cluster_reactants Reactants cluster_process Baeyer-Villiger Oxidation cluster_products Products cis_jasmone cis-Jasmone (2-((Z)-pent-2-en-1-yl)cyclopentan-1-one) oxidation Oxidation cis_jasmone->oxidation mcpba m-CPBA (meta-Chloroperoxybenzoic acid) mcpba->oxidation jasmine_lactone This compound (6-((Z)-pent-2-en-1-yl)tetrahydro-2H-pyran-2-one) oxidation->jasmine_lactone mcba m-Chlorobenzoic Acid (Byproduct) oxidation->mcba

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow A 1. Dissolve cis-jasmone in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir at 0 °C, then warm to RT C->D E 5. Monitor reaction by TLC D->E F 6. Quench with Na₂S₂O₃ solution E->F G 7. Wash with NaHCO₃ solution and brine F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I J 10. Characterize the product I->J

Caption: Step-by-step experimental workflow for this compound synthesis.

Logical Relationship of Key Steps

logical_relationship cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis A Substrate Preparation B Oxidant Addition A->B C Reaction Progression B->C D Quenching C->D E Extraction & Washing D->E F Drying & Concentration E->F G Chromatography F->G H Spectroscopic Analysis G->H

Caption: Logical flow of the synthesis process.

References

Application of Jasmine Lactone in Flavor Chemistry: A Detailed Guide for Researchers and Product Developers

Author: BenchChem Technical Support Team. Date: November 2025

Jasmine lactone, a naturally occurring volatile compound found in jasmine, tea, and various fruits, offers a unique and sought-after flavor profile characterized by creamy, fruity, and floral notes. This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in flavor chemistry.

Introduction to this compound

This compound, chemically known as (Z)-7-decen-5-olide, is a key aroma compound valued for its powerful and complex sensory characteristics.[1] Its flavor profile is often described as having creamy, fatty, fruity (peach and apricot), and floral (jasmine) notes with coconut-like undertones.[2][3][4] This versatile lactone is a nature-identical substance, meaning it is chemically identical to the molecule found in nature.[1] Its natural occurrences include jasmine oil, tuberose, gardenia, honeysuckle, lily, tea (especially oolong and black tea), peach, and ginger.[1][5] In the flavor industry, it is primarily used to impart or enhance apricot, peach, dairy, and tropical fruit flavors in a variety of food and beverage products.[1]

Physicochemical and Sensory Properties

A thorough understanding of this compound's properties is essential for its effective application in flavor formulations.

Physicochemical Data
PropertyValueReference
Chemical Name (Z)-7-Decen-5-olide[4]
CAS Number 25524-95-2[6]
FEMA Number 3745[7]
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.23 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Creamy, lactonic, fatty, dairy with waxy, tropical, and fruity nuances[6]
Solubility Soluble in alcohol and ether; insoluble in water and fat[2]
Sensory Threshold

The odor detection threshold of this compound in water has been reported to be 2000 µg/kg (2 ppm).[8] It is important to note that the flavor threshold can vary significantly depending on the food matrix. For instance, the presence of fats, proteins, and sugars can alter the perception of the flavor compound.[9]

Applications in Flavor Chemistry

This compound is a valuable component in creating a wide range of flavor profiles. Its creamy and fruity character makes it particularly suitable for the following applications:

  • Beverages: Enhances the fruity and floral notes in teas, juices, and flavored waters. It can be used as a mellowing agent in banana, peach, and apricot flavored alcoholic (at ~5 ppm) and non-alcoholic (at ~3 ppm) beverages.[3]

  • Dairy Products: Imparts creamy and fruity notes to yogurts, ice creams, and other dairy desserts. Recommended usage is around 1 ppm.[3]

  • Confectionery: Adds depth and a natural-like fruitiness to candies, chewing gums, and baked goods. A starting concentration of around 1 ppm is suggested for sugar and frozen confectionery.[3]

  • Fruit Products: Boosts the authentic flavor of peach, apricot, and tropical fruit preparations such as jams, jellies, and fillings.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, extraction, quantification, and sensory evaluation of this compound.

Synthesis of (R)-Jasmine Lactone (Asymmetric Synthesis)

This protocol is adapted from a patented method for the asymmetric synthesis of (R)-natural this compound.[10]

Workflow for Asymmetric Synthesis of (R)-Jasmine Lactone

A (Z)-3-hexen-1-ol B Oxidation (DMP reagent) A->B C (Z)-3-hexenal B->C D Asymmetric Alkynylation ((R,R)-ProPhenol, Zn(CH₃)₂, methyl tetrolate) C->D E (S,Z)-5-hydroxy-7-decen-3-ynoate D->E F Reduction (CuI, NaBH₄) E->F G (R,Z)-5-hydroxy-7-decenoate F->G H Cyclization (p-toluenesulfonic acid) G->H I (R)-Jasmine Lactone H->I

Caption: Asymmetric synthesis of (R)-Jasmine Lactone.

Materials:

  • (Z)-3-hexen-1-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • (R,R)-ProPhenol

  • Zinc methide (Zn(CH₃)₂)

  • Methyl tetrolate

  • Toluene

  • Copper(I) iodide (CuI)

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonic acid

Procedure:

  • Oxidation: Under an argon atmosphere, dissolve (Z)-3-hexen-1-ol in dichloromethane. Add DMP reagent and stir the reaction for 1 hour. After the reaction is complete, wash the mixture with a solution of Na₂S₂O₃ and NaHCO₃. Separate the organic phase and extract the aqueous phase with dichloromethane. Combine the organic phases, dry, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain (Z)-3-hexenal.

  • Asymmetric Alkynylation: Under an argon atmosphere, to a solution of (R,R)-ProPhenol and methyl tetrolate in toluene, add a solution of zinc methide followed by (Z)-3-hexenal at 0-4°C. Stir the reaction until completion and then quench. Separate the layers, extract, dry, and concentrate the organic phase. Purify the crude product by silica gel chromatography to yield (S,Z)-5-hydroxy-7-decen-3-ynoate.

  • Reduction: Under the catalysis of CuI, reduce the triple bond of (S,Z)-5-hydroxy-7-decen-3-ynoate using NaBH₄ to obtain (R,Z)-5-hydroxy-7-decenoate.

  • Cyclization: Treat the (R,Z)-5-hydroxy-7-decenoate with p-toluenesulfonic acid to induce cyclization, yielding the target product, (R)-Jasmine Lactone.

Extraction of Jasmine Aroma Compounds from Jasmine Flowers

This protocol describes a solvent extraction method suitable for obtaining a jasmine absolute containing this compound.[11][12]

Workflow for Extraction of Jasmine Aroma

A Fresh Jasmine Flowers B Solvent Extraction (e.g., Hexane) A->B C Extract Solution B->C D Concentration (Vacuum) C->D E Jasmine Concrete D->E F Alcohol Wash E->F G Jasmine Absolute F->G

Caption: Extraction of jasmine absolute from fresh flowers.

Materials:

  • Freshly picked jasmine flowers (harvested in the early morning for maximum fragrance)[11]

  • Food-grade hexane[11]

  • Ethanol

  • Rotary evaporator

  • Extraction vessel

  • Filtration system

Procedure:

  • Extraction: Place the fresh jasmine flowers in the extraction vessel. Add hexane to completely cover the flowers. Allow the extraction to proceed for a set period (e.g., 1-3 hours) with gentle agitation.[12]

  • Concentration: Collect the hexane extract. Concentrate the extract under reduced pressure using a rotary evaporator to remove the hexane. The resulting waxy, semi-solid material is known as jasmine concrete.

  • Alcohol Wash: Wash the jasmine concrete with ethanol to separate the aromatic compounds from the waxes and other non-volatile materials.

  • Final Concentration: Filter the ethanolic solution and then remove the ethanol under reduced pressure to obtain the jasmine absolute, a highly concentrated aromatic oil containing this compound.

Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol outlines a general method for the quantification of volatile compounds, including lactones, in a liquid matrix such as a beverage, adapted from methodologies for analyzing volatiles in tea and wine.[5][13][14]

Workflow for HS-SPME-GC-MS Analysis

A Sample Preparation (Beverage + Internal Standard) B HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) A->B C GC-MS Analysis B->C D Data Processing (Quantification) C->D

Caption: HS-SPME-GC-MS analytical workflow.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME autosampler and fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • Headspace vials (e.g., 15 mL)

  • This compound standard

  • Internal standard (e.g., ethyl decanoate)[14]

  • Sodium chloride (NaCl)

  • Water bath or incubator

Procedure:

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 1.0 g of jasmine tea infusion) into a headspace vial.[14] Add a known amount of internal standard. Add NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • HS-SPME Extraction:

    • Equilibrate the vial in a water bath at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes).[14]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.[14]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., DB-5MS).

    • Detect and identify the compounds using the mass spectrometer.

  • Quantification: Create a calibration curve using standard solutions of this compound. Quantify the this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Sensory Evaluation by Quantitative Descriptive Analysis (QDA)

This protocol provides a framework for conducting a sensory evaluation of this compound in a food product using the QDA method.[15][16]

Workflow for Quantitative Descriptive Analysis

A Panelist Selection & Training B Lexicon Development A->B C Sample Evaluation B->C D Data Collection C->D E Statistical Analysis D->E F Sensory Profile E->F

Caption: Workflow for Quantitative Descriptive Analysis.

Procedure:

  • Panelist Selection and Training: Recruit a panel of 8-12 individuals. Screen them for their sensory acuity and ability to describe flavors. Train the panelists to identify and rate the intensity of various flavor attributes.

  • Lexicon Development: In a series of sessions, have the panel collaboratively develop a list of descriptive terms (a lexicon) that accurately characterize the flavor profile of the product containing this compound. This may include terms like "creamy," "peach-like," "floral," "waxy," and "coconut."

  • Sample Evaluation: Prepare samples of the food product with varying concentrations of this compound, including a control with no added lactone. Present the samples to the panelists in a randomized and blind manner.

  • Data Collection: Have the panelists rate the intensity of each attribute in the lexicon for each sample on a line scale (e.g., from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in the sensory profiles of the samples.

  • Sensory Profile: Generate a sensory profile (e.g., a spider web plot) to visually represent the flavor characteristics of the product with this compound.

Stability of this compound in Food Products

The stability of flavor compounds is crucial for maintaining the sensory quality of food products throughout their shelf life. While specific stability data for this compound in various food matrices is limited, general knowledge about lactones can be applied.

Lactones are generally considered to be relatively stable compounds. However, their stability can be influenced by factors such as pH, temperature, and light exposure.[17][18]

General Stability Considerations:

  • pH: Lactones can undergo hydrolysis under strongly acidic or alkaline conditions, leading to the opening of the lactone ring and a loss of flavor.[17]

  • Temperature: High temperatures, such as those used in pasteurization or baking, can potentially lead to some degradation or volatilization of this compound.

  • Light: Exposure to UV light can sometimes induce degradation of flavor compounds.

Protocol for Accelerated Shelf-Life Testing:

Accelerated shelf-life testing can be used to predict the stability of this compound in a food product.[19][20][21]

  • Sample Preparation: Prepare batches of the food product containing this compound.

  • Storage Conditions: Store the samples under different "abuse" conditions, such as elevated temperatures (e.g., 35°C, 45°C, 55°C), high humidity, and exposure to light. Include a control sample stored under normal conditions (e.g., 20°C in the dark).

  • Analysis: At regular intervals, analyze the samples for the concentration of this compound using the HS-SPME-GC-MS method described above. Also, conduct sensory evaluations to assess any changes in the flavor profile.

  • Data Modeling: Use the data to model the degradation kinetics of this compound and predict the shelf life of the product under normal storage conditions.

By following these application notes and protocols, researchers and product developers can effectively utilize this compound to create innovative and appealing flavor profiles in a variety of food and beverage products. Further research is encouraged to determine the specific flavor thresholds and stability of this compound in different food matrices to optimize its use.

References

Application Notes and Protocols for the Biocatalytic Production of Jasmine Lactone Using Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the biocatalytic production of jasmine lactone, a valuable aroma compound, using engineered yeast. The methodologies described herein are based on established principles of metabolic engineering and bioprocess optimization in yeast for the synthesis of lactones.

Introduction

This compound ((Z)-dec-7-en-5-olide) is a naturally occurring fragrance compound with a characteristic sweet, fruity, and floral aroma, making it a sought-after ingredient in the food, beverage, and cosmetic industries. Traditional production relies on extraction from botanical sources, which is often inefficient and costly. Biocatalytic production using engineered microorganisms, particularly yeast, offers a sustainable and economically viable alternative. Yeast species such as Saccharomyces cerevisiae and Yarrowia lipolytica are robust and well-characterized hosts for metabolic engineering, capable of converting renewable feedstocks into high-value chemicals like this compound.

The biosynthetic pathway to this compound in yeast typically involves the hydroxylation of unsaturated fatty acids, such as linoleic or α-linolenic acid, followed by peroxisomal β-oxidation and subsequent lactonization.[1] Metabolic engineering strategies focus on enhancing the precursor supply, introducing key enzymatic activities, and minimizing competing metabolic pathways to improve product titers and yields.

Data Presentation: Production of δ-Lactones in Engineered Yeast

While specific quantitative data for this compound production in engineered yeast is not extensively published, the following table summarizes representative data for the production of other structurally related δ-lactones, such as δ-decalactone, which can be achieved through similar metabolic engineering strategies. These values serve as a benchmark for what can be expected in a well-optimized this compound production process.

ProductYeast StrainPrecursorTiter (g/L)Yield (g/g precursor)Productivity (mg/L/h)Reference
δ-DecalactoneYarrowia lipolyticaLinoleic Acid1.90.19106[1][2][3]
γ-DodecalactoneEngineered Yarrowia lipolyticaOleic Acid0.282N/AN/A[4][5]

N/A: Not available in the cited literature.

Experimental Protocols

Protocol 1: Construction of a this compound-Producing Yeast Strain

This protocol describes a general method for engineering Saccharomyces cerevisiae or Yarrowia lipolytica for this compound production. The strategy involves the heterologous expression of a lipoxygenase (LOX) to introduce a hydroxyl group into a fatty acid precursor, which can then be converted to this compound via the native β-oxidation pathway.

1.1. Gene Selection and Codon Optimization:

  • Select a lipoxygenase gene known to act on linoleic or α-linolenic acid. Plant-derived LOX genes are common candidates.

  • Codon-optimize the selected gene sequence for expression in the chosen yeast host (S. cerevisiae or Y. lipolytica).

1.2. Expression Vector Construction:

  • Clone the codon-optimized LOX gene into a suitable yeast expression vector.

  • The expression cassette should contain:

    • A strong constitutive or inducible promoter (e.g., TEF1, GPD for constitutive expression; GAL1 for inducible expression in S. cerevisiae).

    • The codon-optimized LOX gene.

    • A transcription terminator (e.g., CYC1 terminator).

    • A selectable marker for yeast transformation (e.g., URA3, LEU2, or an antibiotic resistance gene).

1.3. Yeast Transformation:

  • Prepare competent yeast cells using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Transform the yeast with the constructed expression vector.

  • Plate the transformed cells on selective media lacking the appropriate nutrient or containing the selective antibiotic.

  • Incubate at 30°C until colonies appear.

1.4. Verification of Transformants:

  • Confirm the successful integration or presence of the expression cassette in the yeast genome or as a plasmid by colony PCR.

  • Analyze the expression of the heterologous LOX protein by SDS-PAGE and Western blotting, if an antibody is available.

  • Assess the functional expression of the LOX enzyme by providing the fatty acid precursor and analyzing for the formation of the hydroxylated fatty acid intermediate.

1.5. (Optional) Deletion of Competing Pathways:

  • To enhance the flux towards this compound, consider deleting genes involved in competing pathways, such as those responsible for the degradation of fatty acid precursors or the product itself. This can be achieved using CRISPR/Cas9-mediated gene editing or homologous recombination.

Protocol 2: Fermentation for this compound Production

This protocol outlines a batch or fed-batch fermentation process for the production of this compound using the engineered yeast strain.

2.1. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate sterile liquid medium (e.g., YPD for S. cerevisiae, YNB with appropriate supplements).

  • Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours.

  • Use this starter culture to inoculate a larger volume of fermentation medium.

2.2. Fermentation Medium:

  • Prepare the fermentation medium. A typical medium for Y. lipolytica could be a defined mineral medium with a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium sulfate), and trace elements.

  • For precursor feeding, the medium can be supplemented with linoleic or α-linolenic acid, typically complexed with a carrier like methyl-β-cyclodextrin to improve solubility and reduce toxicity.

2.3. Fermentation Conditions:

  • Bioreactor Setup: Use a sterile bioreactor with controls for temperature, pH, and dissolved oxygen.

  • Inoculation: Inoculate the bioreactor with the prepared seed culture to an initial OD600 of 0.1-0.5.

  • Temperature: Maintain the temperature at 28-30°C.

  • pH: Control the pH at a setpoint between 5.5 and 6.5 by the automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).

  • Aeration and Agitation: Maintain a dissolved oxygen (DO) level above 20% by adjusting the agitation speed and airflow rate.

  • Precursor Feeding: For fed-batch fermentation, a concentrated solution of the fatty acid precursor can be fed into the bioreactor at a controlled rate after an initial period of cell growth.

2.4. Sampling and Monitoring:

  • Take samples aseptically at regular intervals to monitor cell growth (OD600), substrate consumption, and product formation.

Protocol 3: Quantification of this compound

This protocol describes the extraction and quantification of this compound from the fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation and Extraction:

  • Centrifuge a known volume of the fermentation broth to separate the cells from the supernatant.

  • To the supernatant, add an internal standard (e.g., a commercially available lactone not produced by the yeast) to a known concentration.

  • Perform liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane).

  • Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

  • Carefully collect the organic phase containing the extracted this compound.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen if necessary.

3.2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injection: Inject 1 µL of the extracted sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 2-5 minutes.

    • Ramp: Increase to 250-280°C at a rate of 10-15°C/min.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Detector: Operate in electron impact (EI) ionization mode. Scan a mass range of m/z 40-450.

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a commercial standard or a spectral library.

  • Quantification: Quantify the concentration of this compound by creating a calibration curve using known concentrations of a this compound standard and the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Jasmine_Lactone_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty_Acid_Precursor Linoleic Acid / α-Linolenic Acid Hydroxylated_Fatty_Acid Hydroxylated Fatty Acid Fatty_Acid_Precursor->Hydroxylated_Fatty_Acid Lipoxygenase (LOX) Hydroxy_Acyl_CoA Hydroxy Acyl-CoA Hydroxylated_Fatty_Acid->Hydroxy_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles Hydroxy_Acyl_CoA->Beta_Oxidation Shortened_Hydroxy_Acyl_CoA Shortened Hydroxy Acyl-CoA Beta_Oxidation->Shortened_Hydroxy_Acyl_CoA Jasmine_Lactone This compound Shortened_Hydroxy_Acyl_CoA->Jasmine_Lactone Spontaneous Lactonization

Caption: Engineered biosynthetic pathway for this compound production in yeast.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene_Selection Gene Selection & Codon Optimization Vector_Construction Expression Vector Construction Gene_Selection->Vector_Construction Yeast_Transformation Yeast Transformation Vector_Construction->Yeast_Transformation Verification Verification of Transformants Yeast_Transformation->Verification Inoculum_Prep Inoculum Preparation Verification->Inoculum_Prep Bioreactor_Setup Bioreactor Fermentation Inoculum_Prep->Bioreactor_Setup Sampling Sampling Bioreactor_Setup->Sampling Extraction Extraction of this compound Sampling->Extraction GCMS_Analysis GC-MS Quantification Extraction->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

References

Application Notes: Solid-Phase Microextraction (SPME) for Jasmine Lactone Sampling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jasmine lactone is a key volatile compound contributing to the characteristic aroma of jasmine flowers. Accurate and sensitive sampling of this compound is crucial for quality control in the fragrance and food industries, as well as for research in plant metabolomics and pollination ecology. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds.[1][2] This application note details a headspace SPME (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the sampling and analysis of this compound from various matrices.

Principle of SPME

SPME utilizes a fused silica fiber coated with a polymeric stationary phase.[1][3] When the fiber is exposed to the headspace of a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is established. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[2] HS-SPME is particularly advantageous for analyzing volatile compounds from solid or liquid samples as it minimizes matrix effects.[4]

Application

This method is applicable to the qualitative and quantitative analysis of this compound in:

  • Jasmine flowers and other floral tissues

  • Essential oils and absolutes

  • Cosmetic and fragrance formulations

  • Food and beverage products

Experimental Protocols

1. Materials and Equipment

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high capacity for extracting a wide range of volatile compounds.[4][5]

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • Heating Block or Water Bath: For temperature-controlled extraction.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS).

  • This compound Standard: For calibration and quantification.

  • Internal Standard (optional): For improved quantitative accuracy.

2. Sample Preparation

  • Solid Samples (e.g., Jasmine Flowers): Accurately weigh 0.5 g of the homogenized sample into a 20 mL headspace vial. For fresh flowers, it is recommended to enclose the intact flower in a larger glass container to sample the emitted volatiles without damaging the tissue.[6]

  • Liquid Samples (e.g., Essential Oils, Fragrance Formulations): Pipette a known volume or weight of the sample into a 20 mL headspace vial. Dilution with a suitable solvent may be necessary for highly concentrated samples. The addition of a saturated NaCl solution can be used to increase the volatility of the analyte.[7]

3. HS-SPME Procedure

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.

  • Sample Incubation: Seal the vial containing the sample and place it in a heating block or water bath set to 60°C for a 15-minute pre-incubation period to allow for equilibration of the volatiles in the headspace.[7]

  • Extraction: Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace above the sample.

  • Extraction Time and Temperature: Maintain the extraction temperature at 60°C for 30 minutes.[5] Optimization of extraction time and temperature may be required depending on the sample matrix.

  • Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to the GC-MS analysis.

4. GC-MS Analysis

  • Injector: Insert the SPME needle into the GC injector port set at 250°C in splitless mode.[4]

  • Desorption: Expose the fiber for 5 minutes to thermally desorb the trapped analytes onto the GC column.[6]

  • GC Separation: A typical temperature program for a DB-5MS column is as follows:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 3°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 20°C/min.

    • Hold: Maintain at 250°C for 8 minutes.[8]

  • MS Detection: The mass spectrometer can be operated in full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of this compound based on its mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

5. Quantification

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Data Presentation

The following table presents representative quantitative data that could be obtained using this SPME-GC-MS method. Please note that these values are illustrative and actual results will vary depending on the specific experimental conditions and sample matrix.

ParameterRepresentative ValueNotes
Recovery 85 - 105%The recovery of an analytical method is the proportion of the amount of analyte, present in or added to the analytical portion of the test material, which is extracted and determined.[3]
Linearity (R²) > 0.99Linearity is the ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of analytes in samples within a given range.
Limit of Detection (LOD) 1 - 10 ng/LThe limit of detection is the lowest quantity of a substance that can be distinguished from the absence of that substance (a blank value) with a stated confidence level.[2]
Limit of Quantification (LOQ) 5 - 50 ng/LThe limit of quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2]
Repeatability (RSD) < 15%The relative standard deviation (RSD) of replicate measurements is a measure of the precision of the analytical method.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Jasmine Flower) Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate (60°C, 15 min) Seal->Incubate Expose Expose SPME Fiber (30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Detect->Quantify

Caption: Experimental workflow for this compound sampling using HS-SPME-GC-MS.

Logical_Relationship cluster_factors Factors Affecting SPME Efficiency cluster_outcome Analytical Outcome Fiber SPME Fiber Coating Outcome This compound Quantification Fiber->Outcome Temp Extraction Temperature Temp->Outcome Time Extraction Time Time->Outcome Matrix Sample Matrix Matrix->Outcome

Caption: Key factors influencing the efficiency of SPME for this compound analysis.

References

Enantioselective Synthesis of Jasmine Lactone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of methodologies for the enantioselective synthesis of jasmine lactone, a valuable fragrance and flavor compound with potential applications in various fields. This guide includes a comparative summary of different synthetic strategies, detailed experimental protocols for a key asymmetric synthesis, and a visual representation of the synthetic workflow.

This compound, chemically known as (Z)-dec-7-en-5-olide, is a naturally occurring aroma compound found in jasmine oil, tea, and various fruits.[1] Its potent fruity and floral scent makes it a highly sought-after ingredient in the fragrance and food industries.[1] The stereochemistry of this compound is crucial for its characteristic aroma, with the (R)-enantiomer being the most desired isomer. Consequently, the development of efficient enantioselective synthetic routes is of significant interest.

Comparative Analysis of Enantioselective Synthetic Strategies

Several approaches have been developed for the asymmetric synthesis of this compound, broadly categorized into chemical synthesis and biocatalytic methods. Chemical routes often involve multi-step sequences utilizing chiral catalysts or auxiliaries, while biocatalytic methods employ enzymes for kinetic resolution or asymmetric transformations. A summary of key quantitative data for representative methods is presented below.

Method TypeKey TransformationStarting MaterialOverall Yield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Chemical SynthesisAsymmetric Alkynylation(Z)-3-hexen-1-ol4295 (for R-enantiomer)[2]
Enzymatic Kinetic ResolutionLipase-catalyzed acylationRacemic this compound<50 (for one enantiomer)>95[3]
Sharpless Asymmetric EpoxidationAsymmetric EpoxidationAllylic Alcohol PrecursorNot specified for full sequenceHigh (typically >90 for epoxidation step)[4][5]

Table 1: Comparison of Quantitative Data for Enantioselective Synthesis of this compound. This table summarizes the overall yield and enantiomeric excess for different synthetic strategies, providing a basis for selecting the most suitable method based on desired outcomes.

Experimental Protocols: Asymmetric Synthesis of (R)-Jasmine Lactone

This section details a multi-step protocol for the enantioselective synthesis of (R)-jasmine lactone, adapted from a patented method.[2] This route utilizes an asymmetric alkynylation reaction as the key stereochemistry-determining step.

Step 1: Oxidation of (Z)-3-hexen-1-ol to (Z)-3-hexenal
  • Materials: (Z)-3-hexen-1-ol, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (Z)-3-hexen-1-ol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add DMP portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain (Z)-3-hexenal.

Step 2: Asymmetric Alkynylation to (S,Z)-5-hydroxy-7-decen-3-ynoic acid methyl ester
  • Materials: (Z)-3-hexenal, Methyl propiolate, Diethylzinc, (R,R)-ProPhenol, Toluene.

  • Procedure:

    • Under an inert atmosphere, dissolve (R,R)-ProPhenol in anhydrous toluene.

    • Add diethylzinc to the solution and stir for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add a solution of (Z)-3-hexenal in toluene.

    • Add methyl propiolate dropwise to the reaction mixture.

    • Stir the reaction at 0-4 °C for 24-48 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Step 3: Reduction of the Ynone to (R,Z)-5-hydroxy-7-decenoate
  • Materials: (S,Z)-5-hydroxy-7-decen-3-ynoic acid methyl ester, Sodium borohydride (NaBH₄), Copper(I) iodide (CuI), Methanol.

  • Procedure:

    • Dissolve the ynone in methanol and cool to 0 °C.

    • Add CuI to the solution.

    • Add NaBH₄ portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction for 1-2 hours at 0 °C.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Step 4: Lactonization to (R)-Jasmine Lactone
  • Materials: (R,Z)-5-hydroxy-7-decenoate, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • Dissolve the hydroxy ester in toluene.

    • Add a catalytic amount of p-TsOH.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield (R)-jasmine lactone.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the enantioselective synthesis of (R)-jasmine lactone.

Enantioselective_Synthesis_Jasmine_Lactone cluster_0 Synthesis of (R)-Jasmine Lactone A (Z)-3-hexen-1-ol B (Z)-3-hexenal A->B Oxidation (DMP) C (S,Z)-5-hydroxy-7-decen-3-ynoic acid methyl ester B->C Asymmetric Alkynylation ((R,R)-ProPhenol, Et2Zn) D (R,Z)-5-hydroxy-7-decenoate C->D Reduction (NaBH4, CuI) E (R)-Jasmine Lactone D->E Lactonization (p-TsOH)

A generalized workflow for the asymmetric synthesis of (R)-Jasmine Lactone.

Concluding Remarks

The enantioselective synthesis of this compound is a field of active research, driven by the commercial importance of this fragrance and flavor compound. The choice of a particular synthetic route will depend on factors such as the desired enantiomeric purity, scalability, and cost-effectiveness. The detailed protocol provided herein for the asymmetric chemical synthesis offers a reliable method for obtaining the desired (R)-enantiomer with high optical purity. Further research into novel catalytic systems and biocatalytic approaches is expected to yield even more efficient and sustainable methods for the production of this valuable molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jasmine Lactone Yield in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the organic synthesis of jasmine lactone. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Baeyer-Villiger Oxidation of a Cyclohexanone Precursor

The Baeyer-Villiger oxidation is a critical step in many synthetic routes to this compound, converting a cyclic ketone precursor into the corresponding lactone.[1] Common challenges include low yield, poor regioselectivity, and the formation of side products.

Q1: My Baeyer-Villiger oxidation is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in Baeyer-Villiger oxidations can stem from several factors. Consider the following troubleshooting steps:

  • Oxidant Reactivity: The choice of peroxy acid is crucial.[1] More reactive peroxy acids, such as trifluoroperacetic acid (TFPAA), generally give higher yields and faster reaction times compared to less reactive ones like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[1] However, highly reactive oxidants can also lead to side reactions if not properly controlled.

  • Catalyst Inefficiency: When using hydrogen peroxide, a catalyst is required.[2] Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acids can be used to activate the ketone or the peroxide.[2] Ensure your catalyst is active and used in the appropriate stoichiometric amount. In some cases, heterogeneous catalysts like Sn-zeolite beta have shown high selectivity and activity.[2]

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. If the reaction is sluggish, a modest increase in temperature may improve the rate, but this should be done cautiously to avoid decomposition of the peroxy acid and the product.

  • Purity of Reagents: Ensure your ketone precursor is pure and the solvent is anhydrous. Water can hydrolyze the peroxy acid and participate in side reactions.

  • Work-up Procedure: During the work-up, unreacted peroxy acid must be quenched (e.g., with a solution of sodium thiosulfate or sodium sulfite) to prevent further uncontrolled oxidation. The lactone product may also be sensitive to acidic or basic conditions during extraction, leading to hydrolysis.

Q2: I am observing the formation of two regioisomeric lactones. How can I improve the regioselectivity of the Baeyer-Villiger oxidation?

A2: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[3] The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3]

To control regioselectivity:

  • Substrate Design: If possible, design your cyclohexanone precursor to have a significant difference in the substitution pattern of the two alpha-carbons.

  • Catalyst Control: The choice of catalyst can influence regioselectivity.[4] Chiral catalysts, for instance, have been shown to control the regioselectivity in the oxidation of 3-substituted cyclohexanones through chiral recognition.[4][5] While not always straightforward, screening different Lewis acid catalysts may reveal improved selectivity.

  • Stereoelectronic Effects: The conformation of the transition state plays a role. The migrating group must be anti-periplanar to the O-O bond of the peroxy acid intermediate.[1] The rigidity and stereochemistry of your substrate can therefore influence the outcome.

Q3: My reaction is producing significant amounts of side products, such as hydroxy acids or epoxides. How can I minimize these?

A3:

  • Over-oxidation: The desired lactone can be hydrolyzed to the corresponding hydroxy acid under acidic or basic conditions, especially in the presence of water.[6] Ensure a neutral work-up and thorough drying of solvents and reagents.

  • Epoxidation of Alkenes: If your precursor contains double bonds, the peroxy acid can also act as an epoxidizing agent.[7] While Baeyer-Villiger oxidation is often faster than epoxidation, this can be a competitive side reaction.[7] Using a less reactive peroxy acid or carefully controlling the stoichiometry of the oxidant can help minimize this.

  • Decomposition of Oxidant: Peroxy acids can decompose, especially at elevated temperatures or in the presence of certain metals. This can lead to a complex mixture of byproducts. Store your peroxy acids appropriately and maintain the recommended reaction temperature.

Acid-Catalyzed Intramolecular Lactonization

Another common route to this compound involves the cyclization of a suitable hydroxy acid precursor, often under acidic conditions.

Q1: The yield of my acid-catalyzed lactonization is low. What factors should I investigate?

A1: Low yields in lactonization are often related to an unfavorable equilibrium or side reactions.

  • Equilibrium Position: Lactonization is a reversible reaction. To drive the equilibrium towards the lactone, water must be removed as it is formed. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.

  • Acid Catalyst: The choice and concentration of the acid catalyst are important. Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TsOH), and acidic resins. Too strong of an acid or too high of a concentration can lead to dehydration (formation of alkenes) or other side reactions. An optimization of the catalyst loading is recommended.

  • Reaction Temperature and Time: Higher temperatures generally favor the intramolecular cyclization over intermolecular polymerization. However, excessively high temperatures can lead to decomposition. Monitor the reaction over time to determine the optimal reaction duration.

  • Substrate Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular esterification (polymerization).

Q2: I am observing the formation of a polymeric byproduct instead of the desired this compound. How can I prevent this?

A2: Polymer formation is a common issue in lactonization reactions. To favor the intramolecular reaction:

  • High Dilution: As mentioned, running the reaction at a very low concentration of the hydroxy acid is the most effective way to minimize intermolecular reactions.

  • Slow Addition: A slow addition of the hydroxy acid to the heated reaction mixture containing the catalyst can help maintain a low effective concentration.

Q3: My lactonization reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the issue?

A3:

  • Insufficient Catalyst: The catalyst may be deactivated or used in an insufficient amount.

  • Inefficient Water Removal: If water is not effectively removed, the equilibrium will not favor the product. Check the efficiency of your Dean-Stark trap or consider adding a drying agent.

  • Steric Hindrance: The structure of your hydroxy acid precursor might be sterically hindered, making the cyclization difficult. In such cases, more forcing conditions (higher temperature, stronger catalyst) might be necessary, but this also increases the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies include:

  • Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone.[5] This is a reliable method for forming the lactone ring.[5]

  • Intramolecular lactonization of a γ-hydroxy carboxylic acid or its corresponding ester.[8]

  • Asymmetric synthesis to obtain a specific enantiomer of this compound, which may involve chiral catalysts or auxiliaries in various steps of the synthesis.

Q2: What are the typical yields for this compound synthesis?

A2: The overall yield of a multi-step synthesis can vary significantly depending on the chosen route and the efficiency of each step. A reported asymmetric synthesis of (R)-jasmine lactone had an overall yield of 42%.[9] Individual steps, such as the final lactonization, can have higher yields, for instance, 76% in one reported case.[9] Baeyer-Villiger oxidations of similar substrates have been reported with yields ranging from 75% to 90%.[4]

Q3: What purification methods are most effective for this compound?

A3:

  • Silica Gel Chromatography: This is a very common and effective method for purifying this compound from reaction byproducts and unreacted starting materials. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[9]

  • Fractional Distillation: If the boiling points of this compound and the impurities are sufficiently different (generally >25 °C), fractional distillation under reduced pressure can be an effective purification method, especially for larger scale preparations.

Q4: Are there any specific safety precautions I should take during this compound synthesis?

A4: Yes. When performing Baeyer-Villiger oxidations, be aware that peroxy acids are strong oxidizing agents and can be explosive, especially in concentrated form. They should be handled with care, stored at low temperatures, and not exposed to heat or friction. Reactions involving peroxy acids should be conducted behind a safety shield. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Data Presentation

Table 1: Reported Yields for Baeyer-Villiger Oxidation of Substituted Cyclohexanones

PrecursorOxidantCatalyst/ConditionsProductYield (%)Reference
3-Substituted Cyclohexanonem-CPBAChiral N,N'-dioxide/Sc(III)Chiral LactoneHigh[4]
Bicyclic Ketonem-CPBANaOH, DCMLactone90[4]
Pentacyclic Intermediatem-CPBADCMLactone80[4]
Tetracyclic Diketonem-CPBANaHCO₃Lactone75[4]
CyclohexanoneH₂O₂Sn-zeolite betaε-CaprolactoneHigh[2]

Table 2: Reported Yields for Lactonization Reactions

| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---| | (R,Z)-5-hydroxy-7-decenoate | p-toluenesulfonic acid, DCM | (R)-Jasmine Lactone | 76 |[9] | | Adipic Acid | Pd(OAc)₂, Ligand, p-xyloquinone | γ-Lactone | 65 |[10] | | Dicarboxylic Acid | Pd(OAc)₂, Ligand, Ag₂CO₃, Na₃PO₄ | Unsaturated Bicyclic Lactone | 73 |[11] | | (-)-Camphanic Acid | (R,R)-Mn(TIPS pdp), H₂O₂, TfOH | γ-Lactone | 56 |[12] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-Jasmine Lactone via Acid-Catalyzed Lactonization

This protocol is adapted from a patented procedure.[9]

  • Dissolving the Precursor: In a round-bottom flask, dissolve (R,Z)-5-hydroxy-7-decenoate in dichloromethane at 0 °C.

  • Addition of Catalyst: Slowly add p-toluenesulfonic acid to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent to yield (R)-jasmine lactone.[9]

Protocol 2: General Procedure for Baeyer-Villiger Oxidation using m-CPBA

This is a general procedure based on common practices for this reaction.

  • Dissolving the Substrate: Dissolve the cyclohexanone precursor in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Adding the Oxidant: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent. Add the m-CPBA solution dropwise to the ketone solution while stirring vigorously and maintaining the temperature at 0 °C. Caution: m-CPBA is a strong oxidizing agent.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until a starch-iodide paper test is negative.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can then be purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis start Starting Materials step1 Formation of Hydroxy Acid Precursor start->step1 step2 Acid-Catalyzed Lactonization step1->step2 step3 Crude this compound step2->step3 step4 Purification (Chromatography/Distillation) step3->step4 end Pure this compound step4->end

Caption: A simplified workflow for the synthesis of this compound via acid-catalyzed lactonization.

troubleshooting_workflow start Low Yield in Baeyer-Villiger Oxidation q1 Check Oxidant Reactivity start->q1 q2 Verify Catalyst Activity start->q2 q3 Optimize Reaction Temperature start->q3 q4 Ensure Purity of Reagents start->q4 sol1 Use more reactive peroxy acid (e.g., TFPAA) q1->sol1 sol2 Use fresh/active catalyst or screen alternatives q2->sol2 sol3 Maintain low temp (0 °C) or perform temp screen q3->sol3 sol4 Use anhydrous solvents and pure starting material q4->sol4

Caption: Troubleshooting decision tree for low yield in Baeyer-Villiger oxidation.

References

Technical Support Center: Jasmine Lactone Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for jasmine lactone polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section addresses specific issues that may arise during the ring-opening polymerization (ROP) of this compound.

Issue 1: Low or No Monomer Conversion

Q1: My this compound polymerization is showing low or no conversion. What are the primary factors I should investigate?

A1: Low monomer conversion in this compound ROP is a common issue that can often be attributed to several key factors. A systematic check of the following is recommended:

  • Monomer and Reagent Purity: The presence of impurities, particularly water or other protic compounds (e.g., residual alcohols), can significantly hinder the polymerization. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are sensitive to water, which can act as an unwanted initiator, leading to poor control over the polymerization and lower molecular weights.[1]

  • Catalyst and Initiator Activity: Ensure that the TBD catalyst and the initiator (e.g., mPEG-OH) have been stored under inert and dry conditions to prevent degradation. The activity of the catalyst is paramount for a successful reaction.

  • Reaction Conditions: Verify the reaction temperature, time, and atmosphere. The ROP of this compound is typically conducted at around 50°C.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture.[1]

  • Thermodynamic Limitations: While this compound, a substituted δ-lactone, is generally polymerizable, the thermodynamics of lactone ROP can be influenced by temperature.[3][4] Excessively high temperatures can shift the equilibrium back towards the monomer, reducing the polymer yield.[5][6]

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - Đ)

Q2: The polydispersity index (Đ) of my poly(this compound) is higher than expected (e.g., > 1.3). What are the potential causes and how can I achieve a narrower distribution?

A2: A high polydispersity index indicates a lack of control over the polymerization, resulting in polymer chains of varying lengths. The following factors are common culprits:

  • Presence of Water: As mentioned, water can act as an initiator. Since water is a small molecule, it can initiate many short polymer chains, leading to a broad molecular weight distribution.[1]

  • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader Đ. While TBD is a fast and effective catalyst, ensuring its rapid and uniform dissolution in the reaction mixture is important.

  • Transesterification Side Reactions: At elevated temperatures or with prolonged reaction times, intermolecular and intramolecular (back-biting) transesterification reactions can occur.[7] These side reactions can scramble the polymer chains, leading to a broadening of the molecular weight distribution.

  • Catalyst Concentration: An inappropriate catalyst concentration can affect the control of the polymerization. While a higher catalyst concentration can increase the reaction rate, it may also promote side reactions if not optimized.

Issue 3: Difficulty in Polymer Purification

Q3: I am struggling to effectively remove the unreacted this compound monomer and the TBD catalyst from my final polymer. What are the recommended purification methods?

A3: Proper purification is crucial for obtaining a high-purity polymer for downstream applications. The following methods are recommended:

  • Precipitation: This is the most common and effective method. The crude polymer should be dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and then precipitated by adding it dropwise to a non-solvent (e.g., cold methanol or diethyl ether).[7] This process should be repeated 2-3 times to ensure the removal of most impurities.[8]

  • Dialysis: For complete removal of low molecular weight impurities, dialysis against a suitable solvent can be employed. This method is particularly useful for biomedical applications where high purity is essential.[8]

  • Catalyst Removal: TBD, being a basic organocatalyst, can sometimes be challenging to remove completely by precipitation alone. Washing the polymer solution with a dilute acidic solution (e.g., dilute HCl in water) can help to protonate and extract the TBD into the aqueous phase. However, care must be taken to avoid hydrolysis of the polyester backbone. Alternatively, passing the polymer solution through a short plug of neutral or acidic alumina or silica gel can help to adsorb the catalyst.[8][9]

Frequently Asked Questions (FAQs)

Q4: What is a typical monomer-to-initiator ratio for the synthesis of mPEG-b-poly(this compound)?

A4: The monomer-to-initiator ([M]/[I]) ratio is the primary determinant of the final molecular weight of the polymer. This ratio is chosen based on the desired length of the poly(this compound) block. For example, a [M]/[I] ratio of 50:1 will theoretically yield a polymer with 50 this compound repeating units for every mPEG initiator chain.

Q5: What is the recommended catalyst loading for TBD in this compound polymerization?

A5: The catalyst loading is typically a small fraction of the monomer concentration. A common starting point is a monomer-to-catalyst ([M]/[C]) ratio in the range of 1000:1 to 5000:1. The optimal loading depends on the desired reaction rate and the purity of the reagents.

Q6: How can I monitor the progress of my this compound polymerization?

A6: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:

  • ¹H NMR Spectroscopy: This technique can be used to determine the monomer conversion by comparing the integration of characteristic proton signals from the monomer and the polymer.[10][11]

  • Gel Permeation Chromatography (GPC): GPC analysis of the aliquots will show the increase in molecular weight and the evolution of the polydispersity index over time.[12][13]

Q7: Can I perform the polymerization of this compound in a solvent?

A7: Yes, while bulk (solvent-free) polymerization is common, especially at a smaller scale, the reaction can also be performed in a dry, aprotic solvent such as toluene or dichloromethane (DCM).[2] Using a solvent can help to control the viscosity of the reaction mixture, especially at high conversions and for high molecular weight polymers.

Data Presentation

The following tables provide representative data on how key reaction parameters can influence the outcome of lactone polymerization. Note that this data is for δ-valerolactone, a structurally similar lactone to this compound, polymerized with a TBD catalyst, and should be used as a general guide.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and Polydispersity

Monomer:Initiator Ratio ([M]₀:[I]₀)Target Mn ( g/mol )Observed Mn ( g/mol )Polydispersity (Đ)Monomer Conversion (%)
25:13,5003,3001.12>95
50:16,0005,8001.15>95
100:111,00010,5001.18>95
200:121,00019,8001.22>95

Reaction Conditions: δ-valerolactone, TBD catalyst, benzyl alcohol initiator, in toluene at 25°C for 24h. Data is representative and adapted from similar lactone polymerization studies.[14]

Table 2: Effect of Reaction Temperature on Polymerization Kinetics

Temperature (°C)Reaction Time for >95% Conversion (hours)Observed Mn ( g/mol ) at >95% ConversionPolydispersity (Đ) at >95% Conversion
04810,2001.14
251210,5001.18
50410,3001.25
8019,8001.35

Reaction Conditions: δ-valerolactone, TBD catalyst, benzyl alcohol initiator, [M]₀:[I]₀ = 100:1. Data is representative and adapted from general principles of lactone ROP kinetics.[5][6] Note that higher temperatures can increase the rate of side reactions, leading to a higher Đ.

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-poly(this compound) via Ring-Opening Polymerization

This protocol describes the synthesis of a block copolymer of methoxy-poly(ethylene glycol) and poly(this compound) using TBD as an organocatalyst.

Materials:

  • This compound (purified and dried)

  • Methoxy poly(ethylene glycol) (mPEG-OH, Mn = 5000 g/mol , dried under vacuum)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Dichloromethane (DCM), anhydrous

  • Methanol, cold

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of argon or nitrogen.

  • Reagent Addition: In the flask, mPEG-OH (e.g., 0.1 g, 0.02 mmol) is added. The flask is sealed, and the mPEG-OH is further dried under vacuum for 2 hours. The flask is then backfilled with inert gas.

  • This compound (e.g., 0.2 g, 1.2 mmol, for a target DP of 60) is added to the flask under a positive flow of inert gas.

  • The flask is placed in an oil bath preheated to 50°C and the mixture is stirred until the mPEG-OH is fully dissolved.

  • Initiation: In a separate vial under an inert atmosphere, a stock solution of TBD in anhydrous DCM is prepared (e.g., 10 mg/mL). The required amount of TBD solution (e.g., for a [M]/[C] ratio of 2000:1) is drawn into a syringe and rapidly injected into the stirring reaction mixture.

  • Polymerization: The reaction is allowed to proceed at 50°C for a specified time (e.g., 2-24 hours), monitoring the conversion by ¹H NMR if desired.

  • Termination and Purification: The reaction is quenched by cooling the flask to room temperature and exposing it to air. The viscous product is dissolved in a minimal amount of DCM.

  • The polymer solution is slowly added dropwise to a beaker of cold, stirring methanol (~10 times the volume of the DCM solution) to precipitate the polymer.

  • The precipitated polymer is collected by filtration or centrifugation, washed with cold methanol, and dried under vacuum to a constant weight.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for this compound polymerization.

experimental_workflow start Start prep Prepare Dry Glassware (Schlenk Flask) start->prep reagents Add Dried mPEG-OH and this compound prep->reagents dissolve Dissolve at 50°C under Inert Gas reagents->dissolve catalyst Inject TBD Catalyst Solution dissolve->catalyst polymerize Polymerize at 50°C (2-24h) catalyst->polymerize quench Quench Reaction (Cool to RT) polymerize->quench dissolve_crude Dissolve Crude Polymer in DCM quench->dissolve_crude precipitate Precipitate in Cold Methanol dissolve_crude->precipitate purify Collect and Dry Final Polymer precipitate->purify end End purify->end

Caption: Experimental workflow for the synthesis of mPEG-b-poly(this compound).

troubleshooting_flowchart decision decision issue issue solution solution start Polymerization Issue? low_conversion Low Monomer Conversion? start->low_conversion high_pdi High Polydispersity (Đ)? low_conversion->high_pdi No check_purity Check Monomer/Solvent Purity (for water/protic impurities) low_conversion->check_purity Yes transesterification Suspect Transesterification? high_pdi->transesterification Yes end Consult Further Literature high_pdi->end No check_catalyst Verify Catalyst/Initiator Activity and Storage check_purity->check_catalyst check_conditions Confirm Reaction Temp. and Inert Atmosphere check_catalyst->check_conditions dry_reagents Solution: Rigorously Dry Monomer, Initiator, and Solvent check_conditions->dry_reagents transesterification->check_purity No reduce_temp_time Solution: Lower Reaction Temperature or Reduce Reaction Time transesterification->reduce_temp_time Yes fresh_catalyst Solution: Use Freshly Opened or Properly Stored Catalyst dry_reagents->fresh_catalyst optimize_temp Solution: Optimize Temperature and Ensure Inert Conditions fresh_catalyst->optimize_temp

Caption: Troubleshooting decision tree for this compound polymerization.

References

Technical Support Center: Chiral Purity of Synthesized Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and chiral purification of jasmine lactone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, helping you diagnose and resolve problems to improve chiral purity and yield.

Issue 1: Low Enantiomeric Excess (ee) After Enzymatic Kinetic Resolution

Q: My enzymatic kinetic resolution of racemic this compound resulted in a low enantiomeric excess. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common issue in kinetic resolutions. Several factors can influence the enantioselectivity of the enzyme. Here’s a step-by-step troubleshooting approach:

  • Enzyme Selection: The choice of lipase is critical. Not all lipases exhibit high enantioselectivity for every substrate. It is advisable to screen a variety of commercially available lipases.[1][2]

    • Recommendation: Start with lipases known for resolving lactones, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and porcine pancreatic lipase (PPL).[1]

  • Solvent Optimization: The reaction solvent significantly impacts enzyme activity and enantioselectivity.[3]

    • Recommendation: Screen a range of organic solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (TBME), and tetrahydrofuran (THF).[1][2] Hydrophilic solvents like tert-butanol may sometimes enhance selectivity.[3]

  • Temperature Control: Temperature affects both the reaction rate and the enzyme's enantioselectivity.

    • Recommendation: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.[4][5] Try running the resolution at a lower temperature (e.g., 25-30°C) for a longer duration.

  • pH Optimization: For hydrolysis reactions, the pH of the aqueous buffer is crucial for lipase activity.

    • Recommendation: Most lipases have an optimal pH in the neutral to slightly alkaline range (pH 7-9).[6][7][8][9] Determine the optimal pH for your chosen lipase by running small-scale experiments at different pH values.

  • Acyl Donor Modification (for transesterification): The nature of the acyl donor can influence the reaction's success.

    • Recommendation: Vinyl acetate is a commonly used and effective acyl donor.[2] If results are suboptimal, consider other acyl donors like isopropenyl acetate or ethyl acetate.

  • Reaction Time and Conversion: Kinetic resolutions are time-sensitive. The highest enantiomeric excess for the unreacted substrate is typically achieved at or near 50% conversion.

    • Recommendation: Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction when it reaches approximately 50% conversion to maximize the ee of the remaining starting material.

Issue 2: Difficulty in Separating Enantiomers by Chiral HPLC

Q: I am having trouble resolving the enantiomers of this compound on my chiral HPLC system. The peaks are overlapping, or the resolution is poor. What can I do?

A: Poor resolution in chiral HPLC can be frustrating. Here are some troubleshooting steps to improve your separation:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.

    • Recommendation: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), are often effective for separating lactone enantiomers.[10]

  • Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the alcohol modifier, significantly affects retention and resolution.

    • Recommendation: For normal-phase chromatography, a mobile phase of hexane/isopropanol is a good starting point. Systematically vary the isopropanol concentration (e.g., from 2% to 20%). Sometimes, switching the alcohol to ethanol can improve selectivity.[11]

  • Flow Rate: A lower flow rate can increase column efficiency and improve resolution.

    • Recommendation: If you observe poor resolution, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[11]

  • Temperature: Column temperature can influence enantioselectivity.

    • Recommendation: If your HPLC system has a column thermostat, experiment with different temperatures (e.g., 25°C, 30°C, 40°C).

  • Sample Preparation: Improper sample preparation can lead to peak distortion.

    • Recommendation: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample dissolved in a stronger solvent than the mobile phase can cause peak fronting or splitting.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the enzymatic kinetic resolution of racemic this compound?

A1: A general protocol for the lipase-catalyzed kinetic resolution of racemic this compound via hydrolysis is provided below. Note that optimization of specific parameters is often necessary.

  • Materials: Racemic this compound, selected lipase (e.g., Candida antarctica lipase B), phosphate buffer (e.g., 0.1 M, pH 7.2), organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • Dissolve the racemic this compound in the phosphate buffer.

    • Add the lipase to the solution (typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by periodically taking small aliquots, extracting with an organic solvent, and analyzing by chiral HPLC to determine the enantiomeric excess and conversion.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the unreacted, enantiomerically enriched this compound.

    • The hydrolyzed product will remain in the aqueous phase as a salt. Acidify the aqueous phase and extract with an organic solvent to recover the other enantiomer in its hydroxy acid form, which can then be re-lactonized.

Q2: Can the lipase be reused for subsequent resolutions?

A2: Yes, one of the advantages of using immobilized lipases is their potential for recycling. After the reaction, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent to remove any residual substrate and product, and then dried before being used in a new batch. Some studies have shown that lipases can be reused for multiple cycles without a significant loss of activity or selectivity.[1][12]

Q3: How can I purify the enantiomerically enriched this compound after the resolution?

A3: After the enzymatic resolution and extraction, the enantiomerically enriched this compound can be further purified using standard chromatographic techniques. Silica gel column chromatography is a common method for this purpose. The choice of eluent (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the lactone and any remaining impurities.

Q4: Are there non-enzymatic methods to improve the chiral purity of this compound?

A4: Yes, besides enzymatic resolution, asymmetric synthesis is a powerful method to directly produce enantiomerically enriched this compound. This approach involves using chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For example, methods involving asymmetric reduction or aldol reactions have been developed for the synthesis of chiral lactones.[13]

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Kinetic Resolution

ParameterCondition ACondition BExpected Outcome on Enantiomeric Excess (ee)Reference
Enzyme Lipase ALipase BVaries significantly; screening is essential.[1][2]
Temperature 40°C25°CLower temperatures often lead to higher ee.[4][5]
Solvent Toluenetert-Butyl methyl etherCan have a large impact; needs empirical determination.[1][3]
Reaction Time 24 hours48 hoursAim for ~50% conversion for optimal ee of substrate.[2]
pH (Hydrolysis) 6.07.5Optimal pH (typically 7-9) maximizes enzyme activity.[6][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
  • Preparation: To a solution of racemic this compound (1.0 mmol) in a suitable buffer (e.g., 20 mL of 0.1 M phosphate buffer, pH 7.2), add the selected immobilized lipase (e.g., 100 mg of Novozym 435).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

  • Monitoring: At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot (e.g., 0.1 mL), quench the reaction (e.g., by adding a water-immiscible organic solvent and vortexing), and analyze the organic layer by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the product.

  • Work-up: When the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed with buffer and solvent and stored for reuse.

  • Extraction: Extract the filtrate with an organic solvent (e.g., 3 x 20 mL of ethyl acetate). The combined organic layers contain the unreacted, enantiomerically enriched this compound.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure, enantiomerically enriched this compound.

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
  • HPLC System: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample (approx. 1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed validate_analysis Validate Chiral Analysis Method? start->validate_analysis optimize_reaction Optimize Reaction Conditions validate_analysis->optimize_reaction Analysis is Valid re_analyze Re-analyze Reaction Products validate_analysis->re_analyze Analysis is Invalid screen_enzymes Screen Different Lipases optimize_reaction->screen_enzymes optimize_solvent Optimize Solvent optimize_reaction->optimize_solvent optimize_temp Lower Reaction Temperature optimize_reaction->optimize_temp optimize_time Optimize Reaction Time (Aim for 50% Conversion) optimize_reaction->optimize_time success High Enantiomeric Excess Achieved screen_enzymes->success optimize_solvent->success optimize_temp->success optimize_time->success re_analyze->start

Caption: Troubleshooting workflow for low enantiomeric excess.

Enzymatic_Resolution_Workflow start Racemic this compound reaction Enzymatic Kinetic Resolution (Lipase, Buffer, Controlled Temp.) start->reaction monitoring Monitor Reaction by Chiral HPLC reaction->monitoring decision Conversion ~50%? monitoring->decision decision->monitoring No workup Reaction Work-up (Filter Enzyme) decision->workup Yes extraction Solvent Extraction workup->extraction separation Separation of Enantiomers extraction->separation unreacted Enriched (S)-Jasmine Lactone (Organic Phase) separation->unreacted hydrolyzed Hydrolyzed (R)-Hydroxy Acid (Aqueous Phase) separation->hydrolyzed purification Column Chromatography unreacted->purification final_product High Purity Enantiomer purification->final_product

Caption: Experimental workflow for enzymatic resolution.

References

Technical Support Center: Jasmine Lactone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during jasmine lactone extraction.

Troubleshooting Guides & FAQs

Q1: My this compound yield is significantly lower than expected. What are the common causes?

Low extraction yields can stem from several factors throughout the experimental workflow. Key areas to investigate include the quality of the starting plant material, the timing of harvest, the extraction method employed, and the parameters used during the extraction process.[1][2][3]

To troubleshoot, consider the following:

  • Plant Material Quality: The concentration of this compound precursors can vary between different jasmine species and even cultivars.[1] Ensure you are using a high-yielding variety. The freshness of the flowers is also critical; wilted or old flowers will result in a poor yield.[2]

  • Harvesting Time: The optimal time for harvesting jasmine flowers is typically in the early morning, as the concentration of volatile compounds, including this compound, is at its peak.[1]

  • Extraction Method Selection: Not all extraction methods are equally efficient for this compound. Traditional methods like hydro-distillation can lead to thermal degradation of the lactone, resulting in lower yields.[4] Modern techniques such as Supercritical Fluid Extraction (SFE) are often more effective.[4][5]

  • Inadequate Extraction Parameters: Each extraction method has a set of optimal parameters (e.g., temperature, pressure, solvent-to-material ratio, extraction time). Suboptimal parameters can significantly reduce the extraction efficiency.[3]

Q2: I am using solvent extraction, but my yield is still low. How can I optimize this method?

Solvent extraction is a common method, but several factors can impact its efficiency.

  • Solvent Choice: The polarity of the solvent is crucial. Nonpolar solvents like hexane are typically used to extract the initial "concrete." The choice of solvent can influence the final yield of the absolute.

  • Solvent-to-Material Ratio: An insufficient amount of solvent will not effectively extract the this compound. It is important to ensure the plant material is fully submerged in the solvent.[4]

  • Extraction Time and Temperature: The extraction process requires sufficient time for the solvent to penetrate the plant tissue and dissolve the target compounds. However, excessively long extraction times or high temperatures can lead to the degradation of heat-sensitive compounds like this compound.[4][6]

  • Post-Extraction Processing: The process of removing the solvent to obtain the concrete and then the absolute must be done carefully. Evaporation under reduced pressure is recommended to avoid thermal degradation of the lactone.[4]

Q3: Can environmental stress on the jasmine plant affect the lactone yield?

Yes, the biosynthesis of this compound is influenced by environmental stressors. Mechanical damage and low-temperature stress have been shown to enhance the accumulation of this compound in the plant tissues.[7] This is due to the activation of specific biosynthetic pathways as a defense mechanism. While intentionally stressing the plants may not be a controlled experimental variable, it is a factor to consider in the variability of yields from different plant batches.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the reported yields of jasmine oil (concrete and absolute) using different extraction techniques. Note that this compound is a component of the overall essential oil.

Extraction MethodPlant MaterialProductYield (%)Reference
Supercritical Fluid Extraction (SFE) with CO₂Jasminum sambacConcrete Oil0.334[8]
Jasminum sambacAbsolute Oil0.021[8]
Jasmine flower (dry)Oil12.18 mg/100g[9]
Hydro-distillationJasminum sambacConcrete Oil0.291[8]
Jasminum sambacAbsolute Oil0.018[8]
Solvent Extraction (n-hexane)Jasminum sambacConcrete Oil0.178[10]
Jasminum sambacAbsolute Oil0.094[10]
Subcritical Fluid ExtractionJasminum sambacFragrant Volatiles4.91[11]
Ultrasound-Assisted Soxhlet Extraction (PUASE)Jasminum sambacTerpenoids343.27 mg/g[12]

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Jasmine Oil

This protocol is a general guideline for the extraction of jasmine oil using supercritical CO₂.

Materials and Equipment:

  • Fresh or carefully dried jasmine flowers

  • Supercritical Fluid Extraction system

  • High-purity CO₂

Methodology:

  • Preparation of Plant Material: Freshly harvested jasmine flowers are carefully placed into the extractor vessel. Ensure the material is not overly compressed to allow for efficient solvent flow.

  • CO₂ Conditioning: The CO₂ is brought to its supercritical state by adjusting the temperature and pressure above its critical point (31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO₂ is passed through the extractor vessel containing the jasmine flowers. The jasmine oil dissolves in the supercritical fluid.

  • Separation: The mixture of supercritical CO₂ and dissolved oil is then passed into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the oil to precipitate.

  • Collection: The extracted jasmine oil (concrete) is collected from the separator. The CO₂ can be recycled for further extractions.

Solvent Extraction of Jasmine Oil

This protocol outlines the general steps for solvent extraction to obtain jasmine concrete and absolute.

Materials and Equipment:

  • Fresh jasmine flowers

  • Hexane (or other suitable non-polar solvent)

  • Ethanol

  • Extraction vessel

  • Rotary evaporator or vacuum distillation apparatus

  • Filtration system

Methodology:

  • Extraction of Concrete:

    • Place the fresh jasmine flowers in the extraction vessel and add hexane in a suitable solvent-to-material ratio (e.g., 1:3.5 to 1:5).[13]

    • Allow the extraction to proceed for a defined period (e.g., 1-3 hours) with gentle agitation.[6]

    • Separate the solvent (now containing the dissolved oils and waxes) from the plant material.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure and a controlled temperature (e.g., 45-52 °C) to obtain the jasmine concrete.[14]

  • Preparation of Absolute:

    • The jasmine concrete is then washed with cold ethanol to dissolve the aromatic compounds, leaving behind the waxes.

    • The ethanolic solution is filtered to remove any precipitated waxes.

    • The ethanol is then removed from the solution, typically by vacuum distillation at a low temperature, to yield the jasmine absolute.

Visualizations

This compound Biosynthesis Pathway

Jasmine_Lactone_Biosynthesis cluster_enzyme Unsaturated_Fatty_Acids Unsaturated Fatty Acids (e.g., Linoleic Acid, α-Linolenic Acid) Hydroperoxy_Fatty_Acids Hydroperoxy Fatty Acids Unsaturated_Fatty_Acids->Hydroperoxy_Fatty_Acids Oxidation Jasmine_Lactone This compound Hydroperoxy_Fatty_Acids->Jasmine_Lactone Further enzymatic reactions and cyclization Stress Stress (Mechanical Damage, Low Temperature) LOX Lipoxygenases (LOXs) (e.g., CsLOX1) Stress->LOX Upregulates LOX->Unsaturated_Fatty_Acids:ne Catalyzes

Caption: Biosynthesis pathway of this compound from unsaturated fatty acids.

Troubleshooting Workflow for Low Extraction Yield

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Plant_Material Check Plant Material: - High-yielding variety? - Fresh, not wilted? - Correct harvest time? Start->Check_Plant_Material Optimize_Harvesting Optimize Harvesting and Material Selection Check_Plant_Material->Optimize_Harvesting No Check_Extraction_Method Review Extraction Method: - Is it suitable for this compound? (e.g., SFE vs. Hydro-distillation) Check_Plant_Material->Check_Extraction_Method Yes Optimize_Harvesting->Check_Extraction_Method Select_Alternative_Method Select a More Suitable Extraction Method Check_Extraction_Method->Select_Alternative_Method No Check_Parameters Verify Extraction Parameters: - Temperature - Pressure (for SFE) - Solvent Ratio - Extraction Time Check_Extraction_Method->Check_Parameters Yes Select_Alternative_Method->Check_Parameters Optimize_Parameters Optimize Extraction Parameters Based on Literature Check_Parameters->Optimize_Parameters No Check_Equipment Inspect Equipment: - Proper maintenance? - Leaks? Check_Parameters->Check_Equipment Yes Optimize_Parameters->Check_Equipment Perform_Maintenance Perform Equipment Maintenance Check_Equipment->Perform_Maintenance No End Yield Improved Check_Equipment->End Yes Perform_Maintenance->End

References

Stability issues of jasmine lactone in acidic or basic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of jasmine lactone in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic media?

This compound, like other lactones, is susceptible to hydrolysis under both acidic and basic conditions, which leads to the opening of the lactone ring to form the corresponding hydroxy acid. Generally, the rate of hydrolysis is significant at pH values below 4 and above 8. One supplier of a commercial grade of this compound indicates poor stability in a pH 2 acidic cleaner and good stability in mildly basic conditions such as soap (pH 10) and all-purpose cleaners (pH 9).[1] However, stability can be influenced by various factors including temperature, concentration, and the presence of other chemical species.

Q2: What is the mechanism of this compound degradation in acidic and basic media?

The primary degradation pathway for this compound is hydrolysis. The specific mechanism depends on the pH of the medium.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactone is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is typically a reversible process. The acid-catalyzed hydrolysis of lactones can proceed through two main mechanisms: A(AC)1 (unimolecular) and A(AC)2 (bimolecular). The A(AC)2 mechanism is more common.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): In basic media, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process is generally irreversible as the resulting carboxylate is deprotonated and thus unreactive towards the alcohol. This is known as a B(AC)2 (base-catalyzed, bimolecular, acyl-cleavage) mechanism.[4]

Q3: What factors can influence the stability of this compound in my experiments?

Several factors can affect the rate of this compound hydrolysis:

  • pH: As a general rule, the hydrolysis rate is slowest in the neutral pH range (approximately 4-8) and increases significantly in strongly acidic or basic conditions.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Solvent: The type of solvent and the presence of co-solvents can influence stability.

  • Presence of Catalysts: Other acidic or basic species in the formulation can catalyze the hydrolysis reaction.

Q4: How can I minimize the degradation of this compound in my formulations?

To enhance the stability of this compound, consider the following:

  • pH Control: Maintain the pH of the formulation within a neutral to slightly acidic range (pH 4-7) if possible.

  • Temperature Control: Store and process formulations containing this compound at lower temperatures.

  • Use of Buffers: Employ a suitable buffer system to maintain the desired pH.

  • Formulation Matrix: The inclusion of this compound in more complex matrices, such as emulsions or microcapsules, may offer some protection against hydrolysis.

Troubleshooting Guide

Issue 1: My this compound appears to be degrading rapidly in an acidic formulation (pH < 4).

  • Possible Cause: Acid-catalyzed hydrolysis is expected at this pH. The rate may be faster than anticipated due to other formulation components or elevated temperatures.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your formulation.

    • Analyze for Degradation Products: Use analytical techniques such as HPLC or GC-MS to identify and quantify the corresponding hydroxy acid, which is the primary degradation product.[5]

    • Temperature Effect: Conduct a short-term stability study at a lower temperature to see if the degradation rate decreases.

    • Reformulation: If possible, adjust the pH to be closer to neutral. If a low pH is required, consider if a protective formulation strategy (e.g., encapsulation) is feasible.

Issue 2: I am observing a loss of this compound in a basic formulation (pH > 8) even though some data suggests it should be stable.

  • Possible Cause: While some sources indicate stability at mildly basic pH, the rate of base-catalyzed hydrolysis increases with increasing pH. The specific formulation components can also play a role.

  • Troubleshooting Steps:

    • Precise pH Measurement: Ensure the pH is not higher than intended.

    • Kinetic Study: Perform a time-course study to determine the rate of degradation at your specific pH and temperature.

    • Ingredient Interaction: Evaluate if other ingredients in your formulation could be accelerating the degradation.

    • pH Adjustment: If the application allows, reduce the pH to a more neutral range.

Issue 3: My analytical results for this compound stability are inconsistent.

  • Possible Cause: Inconsistent results can stem from issues with sample preparation, analytical methodology, or uncontrolled experimental conditions.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure a consistent and rapid procedure for sample preparation to minimize degradation after sampling.

    • Method Validation: Verify that your analytical method is validated for stability indicating studies, meaning it can separate the intact this compound from its degradation products.[6]

    • Control Experimental Parameters: Tightly control the temperature and pH of your stability samples. Use a calibrated pH meter and a temperature-controlled incubator.

    • Replicate Analysis: Analyze multiple replicates to assess the variability of your results.

Data Presentation

Table 1: Qualitative Stability of this compound Delta in Different Media

pHMediumStability
2Acid CleanerPoor
3Fabric ConditionerMedium
3.5AntiperspirantMedium
6ShampooMedium
9All-Purpose CleanerGood
10SoapGood
11Liquid BleachPoor

Source: Adapted from Givaudan product information for Jasmin Lactone Delta.[1]

Experimental Protocols

Protocol: General Procedure for Evaluating this compound Stability in Aqueous Solutions at Different pH Values

This protocol outlines a general method for assessing the hydrolytic stability of this compound.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 11). Use standard buffer systems (e.g., phosphate, citrate, borate) and verify the pH with a calibrated pH meter.

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol, acetonitrile) in which it is stable.

  • Sample Preparation for Stability Study:

    • In separate vials for each pH and time point, add a small aliquot of the this compound stock solution to the buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 40 °C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH condition.

    • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of remaining this compound.[5]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Mandatory Visualizations

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Jasmine_Lactone This compound Protonated_Lactone Protonated Lactone Jasmine_Lactone->Protonated_Lactone + H₃O⁺ H3O_plus H₃O⁺ Protonated_Lactone->Jasmine_Lactone - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate + H₂O Water H₂O Tetrahedral_Intermediate->Protonated_Lactone - H₂O Hydroxy_Acid Hydroxy Acid Tetrahedral_Intermediate->Hydroxy_Acid - H₃O⁺ H3O_plus_prod H₃O⁺ Base_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Jasmine_Lactone This compound Tetrahedral_Intermediate Tetrahedral Intermediate Jasmine_Lactone->Tetrahedral_Intermediate + OH⁻ OH_minus OH⁻ Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate Ring Opening Alcohol Hydroxy Group Troubleshooting_Workflow Start Stability Issue Observed Check_pH Verify pH and Temperature Start->Check_pH Analyze_Degradation Analyze for Degradation Products (e.g., HPLC, GC-MS) Check_pH->Analyze_Degradation Degradation_Confirmed Degradation Confirmed? Analyze_Degradation->Degradation_Confirmed Review_Method Review Analytical Method and Sample Prep Degradation_Confirmed->Review_Method No Adjust_Conditions Adjust Formulation/Storage Conditions (pH, Temp) Degradation_Confirmed->Adjust_Conditions Yes Review_Method->Start Consider_Reformulation Consider Reformulation (e.g., encapsulation) Adjust_Conditions->Consider_Reformulation End Issue Resolved Adjust_Conditions->End Consider_Reformulation->End

References

Technical Support Center: Analysis of Jasmine Lactone by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of jasmine lactone.

Troubleshooting Guide

Users may encounter several common issues during the GC-MS analysis of this compound. This guide provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak Tailing is the most common peak shape problem for polar analytes like this compound, where the back half of the peak is broader than the front half. This is often caused by unwanted secondary interactions within the GC system.[1]

Troubleshooting Workflow for Peak Tailing

G cluster_physical Physical System Issues cluster_chemical Chemical Interaction Issues start Peak Tailing Observed for this compound q1 Are all peaks tailing (including solvent and hydrocarbons)? start->q1 physical_issue Indicates a physical problem in the flow path. q1->physical_issue Yes chemical_issue Indicates chemical interaction (active sites). q1->chemical_issue No, only polar analytes check_install Check Column Installation: - Improper depth in inlet/detector? - Poorly cut column end? physical_issue->check_install check_leaks Check for Leaks: - Use an electronic leak detector at all fittings. check_install->check_leaks fix_physical Action: Re-cut and reinstall column. Check for leaks. check_leaks->fix_physical check_liner Inspect Inlet Liner: - Is it visibly dirty? - Is it a deactivated liner? chemical_issue->check_liner check_column Assess Column Health: - Has the column been used for many injections? - Contamination at column head? check_liner->check_column fix_chemical Action: Replace liner with a new, deactivated one. Trim 10-20 cm from the front of the column. check_column->fix_chemical

Caption: Troubleshooting workflow for peak tailing.

Peak Fronting is less common and often indicates column overload.

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the column was overloaded.

  • Check Injection Volume: Ensure you are not injecting too large a volume for your liner and column capacity.

  • Use a Higher Capacity Column: If dilution is not possible, consider a column with a thicker film or a wider internal diameter.[2]

Issue 2: Low or No Signal (Poor Sensitivity)

A weak or absent peak for this compound can be due to several factors, from sample introduction to detector issues.

Troubleshooting Workflow for Poor Sensitivity

Caption: Troubleshooting workflow for poor sensitivity.

Issue 3: Appearance of Unexpected Peaks / Analyte Degradation

The appearance of new, unexpected peaks, often accompanied by a decrease in the this compound peak, can indicate thermal degradation. Lactones can be thermally labile, and the hot GC inlet is a common site for decomposition.[3][4]

Troubleshooting Steps for Thermal Degradation:

  • Reduce Inlet Temperature: This is the most effective first step. Lower the injector temperature in 20-25°C increments. A good starting point for many thermally labile compounds is 250°C, but temperatures as low as 160-200°C can be effective, provided the analyte still vaporizes efficiently.[5][6]

  • Use a Deactivated Liner: Active sites on a standard glass liner can catalyze degradation. Always use a high-quality, deactivated liner.[7]

  • Minimize Residence Time in Inlet: For splitless injections, ensure the splitless hold time is not excessively long. A time that allows for the transfer of analytes to the column (typically 1.5 to 2 times the liner volume) is sufficient.[8]

  • Consider a Gentler Injection Technique: If degradation persists, a cool on-column (COC) injection, which deposits the sample directly onto the column without a heated inlet, is the best option to prevent thermal breakdown.[9][10]

Frequently Asked Questions (FAQs)

Sample Preparation & Injection

Q1: What is the best way to extract this compound from a complex matrix like a flower or cosmetic product? A: Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice as it is solvent-free, simple, and concentrates volatile and semi-volatile compounds like this compound from the sample's headspace.[11][12] For liquid samples, direct liquid injection after dilution and filtration can be used, but be aware of potential matrix effects.

Q2: Which SPME fiber is best for this compound? A: A fiber with mixed polarity is generally recommended for broad volatile profiling. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used as it can extract a wide range of analytes.[13] For more targeted analysis, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a good option.[14]

Q3: My results are not reproducible. What could be the cause in my HS-SPME method? A: Reproducibility issues in HS-SPME often stem from inconsistent parameters. Ensure the following are strictly controlled:

  • Sample Volume/Weight: Use the exact same amount of sample for each analysis.

  • Equilibration Time and Temperature: Allow the sample to equilibrate in a sealed vial at a constant temperature for a consistent amount of time before exposing the fiber.

  • Extraction Time: The time the fiber is exposed to the headspace must be identical for all runs.

  • Desorption Conditions: The time and temperature for desorption in the GC inlet must be consistent.

Q4: Should I derivatize this compound for GC-MS analysis? A: Derivatization is generally not necessary for this compound. It is sufficiently volatile and has a molecular weight suitable for direct GC-MS analysis. Derivatization is typically used for highly polar, non-volatile compounds like amino acids or sugars to make them amenable to GC.[15]

GC Parameters

Q5: What type of GC column is recommended for this compound analysis? A: A mid-polarity column is a good starting point. Columns with a stationary phase like 35% Phenyl Polysiloxane (e.g., DB-35, ZB-35) offer good selectivity for a range of fragrance compounds. For general profiling of floral volatiles, a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) is also very common and robust.

Q6: What are typical GC oven and injector temperatures for this analysis? A: Optimal temperatures depend on the specific column and sample matrix. However, the following table summarizes starting parameters from various studies on lactones and floral volatiles. It is crucial to optimize these for your specific application.

ParameterTemperature Range (°C)Rationale & Considerations
Injector Temperature 240 - 260A balance is needed between efficient vaporization and preventing thermal degradation. For potentially labile compounds like lactones, start at the lower end (e.g., 250°C) and adjust based on peak shape and response.[16]
Oven Program (Initial) 40 - 100A lower initial temperature (e.g., 40-60°C) is often used with splitless injection to help focus analytes at the head of the column, especially after HS-SPME.
Oven Program (Ramp) 5 - 15 °C/minA moderate ramp rate (e.g., 8-10°C/min) usually provides good separation without excessively long run times.[16]
Oven Program (Final) 240 - 280The final temperature should be high enough to elute all compounds of interest but should not exceed the column's maximum operating temperature.
Transfer Line Temp. 240 - 280Should be hot enough to prevent condensation of analytes as they move from the column to the MS source. Typically set similar to or slightly below the final oven temperature.[16]
MS Parameters & Data Interpretation

Q7: What are the key MS parameters to optimize for this compound? A: For a standard quadrupole MS system, focus on the following:

  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is used for generating reproducible mass spectra that can be compared to library databases.[16]

  • Ion Source Temperature: Typically set between 200°C and 250°C. A hotter source can sometimes help reduce contamination but may increase fragmentation or degradation of labile compounds.

  • Scan Range: A scan range of m/z 40-350 is generally sufficient to capture the molecular ion and key fragments of this compound (C₁₀H₁₆O₂) and other common fragrance compounds.[17][16]

  • Acquisition Mode: Use Full Scan mode to identify unknown compounds by comparing their spectra to a library (like NIST). For trace-level quantification, Selected Ion Monitoring (SIM) mode provides significantly better sensitivity by monitoring only a few characteristic ions of this compound.

Q8: What are the characteristic mass fragments for this compound? A: While a library search is the best confirmation, lactones often show characteristic fragmentation patterns. For delta-lactones like this compound, a prominent ion is often observed at m/z 99, corresponding to the lactone ring structure after cleavage of the side chain. Other fragments will be related to the loss of parts of the pentenyl side chain.

Q9: I suspect matrix effects are impacting my quantitative results. How can I address this? A: Matrix effects, where co-eluting compounds from the sample enhance or suppress the ionization of the analyte, are common in complex samples.[18][19] To mitigate this:

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.

  • Use an Internal Standard: Choose an internal standard with similar chemical properties to this compound that is not present in the sample. This helps to correct for variations in injection volume and matrix effects.

  • Improve Sample Cleanup: If matrix effects are severe, consider additional sample cleanup steps to remove interfering compounds.

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS Analysis of this compound

Objective: To extract and analyze volatile this compound from a solid or liquid matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh a consistent amount of the sample (e.g., 1-2 g of homogenized flower petals or 1 mL of a cosmetic product) into a 20 mL headspace vial.

    • If desired, add an internal standard solution.

    • To enhance the release of volatiles, you can add a saturated salt solution (e.g., NaCl) to aqueous samples.[17]

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Procedure:

    • Place the vial in a heated autosampler tray or water bath set to a consistent temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose a DVB/CAR/PDMS or PDMS/DVB SPME fiber to the headspace of the vial for a fixed duration (e.g., 30 minutes) with agitation.[12][17]

  • GC-MS Analysis:

    • Injector: Immediately transfer the fiber to the GC inlet. Desorb the analytes at 250°C for 3-5 minutes in splitless mode.[13][17]

    • Column: Use a mid-polarity capillary column (e.g., DB-35 or DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 180°C at 8°C/minute.

      • Ramp to 250°C at 15°C/minute, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: EI at 70 eV.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

      • Scan Range: m/z 40-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard and a spectral library (e.g., NIST).

    • For quantification, create a calibration curve using the peak area of this compound (or its ratio to an internal standard).

Protocol 2: GC Inlet Maintenance for Reducing Peak Tailing

Objective: To replace common consumables in the GC inlet that cause analyte interaction and peak tailing.

Methodology:

  • Cool Down System: Set the injector temperature to ambient (e.g., 35°C) and wait for it to cool completely. Cool the oven as well.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove Old Consumables:

    • Unscrew the septum retaining nut and remove the old septum.

    • Unscrew the main inlet retaining nut.

    • Carefully remove the old glass liner using forceps. Note its orientation.

  • Install New Consumables:

    • Wearing clean, lint-free gloves, inspect the new deactivated liner.

    • Place the new liner into the injector in the correct orientation.

    • Place a new septum in its housing and replace the septum nut.

    • Tighten the inlet retaining nut until finger-tight, then use a wrench for a final quarter-turn. Do not overtighten.

  • Restore System and Check for Leaks:

    • Turn the carrier gas flow back on.

    • Use an electronic leak detector to check for leaks around all fittings you have disturbed.

    • Once leak-free, heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

References

Enhancing the drug-loading capacity of poly(jasmine lactone) micelles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the drug-loading capacity of poly(jasmine lactone) (PJL) micelles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My drug loading efficiency (DLE) for a hydrophobic drug in mPEG-b-PJL micelles is lower than expected. What are the potential causes and how can I improve it?

A1: Low drug loading efficiency is a common challenge. Several factors could be contributing to this issue:

  • Insufficient Drug-Polymer Interaction: The primary driver for encapsulating a hydrophobic drug is the interaction with the hydrophobic core of the micelle. If the affinity between your drug and the PJL core is weak, encapsulation will be poor.

  • Suboptimal Formulation Technique: The method used to prepare the micelles significantly impacts drug loading.[1]

  • Drug Precipitation: Your drug may be precipitating out of the organic solvent before micelle formation is complete.

  • High Drug-to-Polymer Ratio: Attempting to load too much drug relative to the polymer can lead to saturation of the micelle core and subsequent drug precipitation.

Troubleshooting Steps:

  • Enhance Drug-Polymer Interactions: Consider the chemical structure of your drug. If it has functional groups that can participate in non-covalent interactions (e.g., aromatic rings for π-π stacking, hydrogen bond donors/acceptors), these can be exploited. For weakly basic drugs, functionalizing the PJL backbone is a highly effective strategy.

  • Functionalize the Polymer: The presence of free allyl groups on the PJL backbone allows for facile post-synthesis functionalization.[2][3][4] Introducing carboxyl groups (mPEG-b-PJL-COOH) can create strong electrostatic interactions with weakly basic drugs, significantly increasing drug loading.[2][3][4]

  • Optimize the Preparation Method: The nanoprecipitation method is commonly used.[2][3][4] Key parameters to optimize include the solvent/anti-solvent system, the rate of addition of the organic phase to the aqueous phase, and the stirring speed. Alternative methods like dialysis or solvent evaporation can also be explored.[1][5]

  • Adjust the Drug-to-Polymer Ratio: Systematically decrease the initial drug-to-polymer weight ratio to find the optimal loading capacity for your specific drug-polymer system.

  • Solvent Selection: Ensure your drug and polymer are fully soluble in the chosen organic solvent to prevent premature precipitation.

Q2: I have a weakly basic drug. Which poly(this compound) derivative should I use to maximize drug loading?

A2: For weakly basic drugs, using a carboxyl-functionalized poly(this compound) copolymer, such as mPEG-b-PJL-COOH, is highly recommended. The electrostatic interactions between the negatively charged carboxyl groups on the polymer and the positively charged basic drug can dramatically improve entrapment efficiency compared to the non-functionalized mPEG-b-PJL.[2][3][4]

Q3: How do I determine the drug loading content (DLC) and encapsulation efficiency (EE)?

A3: To determine DLC and EE, you first need to separate the drug-loaded micelles from the free, unencapsulated drug. This is typically done by centrifugation or dialysis. The amount of drug in the micelles is then quantified, often using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

The formulas are as follows:

  • Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100

Q4: My micelles are showing a high polydispersity index (PDI). How can I achieve a more uniform size distribution?

A4: A high PDI indicates a broad size distribution of your micelles, which is generally undesirable for in vivo applications. To address this:

  • Optimize Preparation Parameters: The rate of addition of the organic solution to the aqueous phase during nanoprecipitation is critical. A slower, controlled addition rate often leads to more uniform self-assembly. Consistent and vigorous stirring is also important.

  • Control Solvent Removal: During solvent evaporation, ensure the process is gradual and uniform. Rapid evaporation can lead to aggregation and a wider size distribution.

  • Purification: Techniques like extrusion through polycarbonate membranes of a defined pore size can help to narrow the size distribution of the prepared micelles.

Q5: What is the significance of the critical micelle concentration (CMC) and how is it determined?

A5: The Critical Micelle Concentration (CMC) is the minimum concentration of the amphiphilic block copolymer required to form stable micelles in an aqueous solution.[6] A low CMC is desirable as it indicates that the micelles will remain stable upon dilution in the bloodstream.[2] The CMC is typically determined using a fluorescence probe method with a dye like pyrene.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on poly(this compound) micelles.

Table 1: Comparison of Drug Content (DC) and Encapsulation Efficiency (EE) for Sunitinib-Loaded Micelles. [2]

PolymerDrug Concentration (mg/mL)DC (%)EE (%)
mPEG-b-PJL12.5 ± 0.124.5 ± 1.2
mPEG-b-PJL-COOH18.3 ± 0.283.4 ± 2.1

Table 2: Physicochemical Properties of Blank and Sunitinib-Loaded Micelles. [2]

FormulationHydrodynamic Diameter (d, nm)Polydispersity Index (PdI)
Blank mPEG-b-PJL113.1 ± 1.20.12 ± 0.01
Sunitinib-loaded mPEG-b-PJL125.4 ± 2.30.15 ± 0.02
Blank mPEG-b-PJL-COOH135.6 ± 1.50.18 ± 0.01
Sunitinib-loaded mPEG-b-PJL-COOH155.2 ± 3.10.21 ± 0.03

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PJL-COOH

This protocol involves two main stages: the synthesis of the mPEG-b-PJL block copolymer and its subsequent functionalization with carboxyl groups.

Part A: Synthesis of mPEG-b-PJL via Ring-Opening Polymerization (ROP) [7]

  • Materials: this compound (monomer), methoxy poly(ethylene glycol) (mPEG) as an initiator, and an organocatalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

  • Procedure:

    • In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer and mPEG initiator in a suitable anhydrous solvent (e.g., toluene).

    • Add the TBD catalyst to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time to allow for polymerization.

    • Precipitate the resulting mPEG-b-PJL polymer in a non-solvent (e.g., cold diethyl ether or hexane) to purify it.

    • Dry the polymer under vacuum.

Part B: Carboxyl Functionalization via Thiol-Ene Click Chemistry [2][7]

  • Materials: mPEG-b-PJL, 3-mercaptopropionic acid, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Procedure:

    • Dissolve the mPEG-b-PJL polymer and 3-mercaptopropionic acid in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Add the photoinitiator to the solution.

    • Expose the solution to UV light (e.g., 365 nm) for a set duration to initiate the thiol-ene reaction, which attaches the carboxyl groups to the allyl pendants of the PJL block.

    • Purify the resulting mPEG-b-PJL-COOH polymer by dialysis against a suitable solvent to remove unreacted reagents, followed by lyophilization.

Protocol 2: Preparation of Drug-Loaded Micelles by Nanoprecipitation[2]
  • Materials: Drug of interest, mPEG-b-PJL or mPEG-b-PJL-COOH, a water-miscible organic solvent (e.g., acetone, THF), and an aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS).

  • Procedure:

    • Dissolve the polymer and the drug in the organic solvent.

    • Add this organic solution dropwise into the aqueous solution under constant stirring.

    • The rapid change in solvent polarity will cause the amphiphilic polymer to self-assemble into micelles, entrapping the hydrophobic drug in the core.

    • Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

    • The resulting aqueous dispersion contains the drug-loaded micelles.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis & Functionalization cluster_micelle Micelle Preparation ROP Ring-Opening Polymerization (this compound + mPEG + TBD) PJL mPEG-b-PJL (with pendant allyl groups) ROP->PJL ThiolEne Thiol-Ene Click Chemistry (+ 3-mercaptopropionic acid, UV) PJL->ThiolEne PJL_COOH mPEG-b-PJL-COOH (Carboxyl-functionalized) ThiolEne->PJL_COOH Dissolve Dissolve Polymer and Drug in Organic Solvent PJL_COOH->Dissolve Use in formulation Nano Nanoprecipitation (Dropwise addition to water with stirring) Dissolve->Nano Evap Solvent Evaporation Nano->Evap Final Drug-Loaded Micelles Evap->Final

Caption: Workflow for synthesis of mPEG-b-PJL-COOH and preparation of drug-loaded micelles.

drug_loading_logic Start Goal: Enhance Drug Loading in PJL Micelles DrugType What is the nature of the drug? Start->DrugType BasicDrug Weakly Basic Drug DrugType->BasicDrug Basic HydrophobicDrug Neutral Hydrophobic Drug DrugType->HydrophobicDrug Neutral UseCOOH Use mPEG-b-PJL-COOH to leverage electrostatic interactions BasicDrug->UseCOOH OptimizeInteractions Optimize non-covalent interactions (e.g., hydrophobic, π-π stacking) HydrophobicDrug->OptimizeInteractions OptimizeProcess Optimize Formulation Parameters (e.g., drug:polymer ratio, solvent, method) UseCOOH->OptimizeProcess OptimizeInteractions->OptimizeProcess

References

Reducing epimerization during jasmine lactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing epimerization during the synthesis of jasmine lactone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes to this compound include the asymmetric synthesis from (Z)-3-hexenal, enzymatic resolution of racemic this compound, and the ozonolysis of oleic acid followed by reduction and lactonization. The choice of route often depends on the desired stereochemistry and available starting materials.

Q2: What is epimerization and why is it a concern in this compound synthesis?

A2: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In this compound synthesis, the stereocenter at the carbon atom bearing the alkyl side chain (alpha to the carbonyl group of the lactone) is susceptible to epimerization, particularly under basic conditions. This can lead to a mixture of diastereomers, which may be difficult to separate and can impact the final product's desired sensory and biological properties.

Q3: What is the primary mechanism of epimerization in this context?

A3: The primary mechanism for epimerization at the alpha-carbon of the lactone is through the formation of an enolate intermediate under basic conditions. The base abstracts the acidic proton at the alpha-position, forming a planar enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original and the epimerized product.[1]

Troubleshooting Guide

This guide focuses on a common synthetic route where epimerization can be a significant issue: the saponification of a precursor ester followed by acid-catalyzed lactonization.

Issue 1: Low Diastereoselectivity (High Percentage of undesired Epimer)

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Strong Base in Saponification Use a milder base for the saponification step. For example, switch from sodium hydroxide (NaOH) to potassium carbonate (K2CO3).Reduced rate of enolate formation, thereby minimizing epimerization before lactonization.
Prolonged Reaction Time at High Temperature Shorten the reaction time and/or lower the temperature during saponification. Monitor the reaction closely by TLC or GC to determine the minimum time required for complete saponification.Less opportunity for the equilibrium between the desired diastereomer and its epimer to be established.
Inappropriate Solvent Employ a less polar, aprotic solvent for the saponification if the substrate is soluble.May help to reduce the stability of the enolate intermediate.
Slow Acidification for Lactonization Ensure rapid and uniform acidification of the reaction mixture to quench the enolate and promote lactonization.Minimizes the time the molecule spends in a basic environment where epimerization is favored.
Issue 2: Incomplete Lactonization

Possible Causes and Solutions

Possible CauseRecommended ActionExpected Outcome
Insufficient Acid Ensure a stoichiometric amount or a slight excess of a suitable acid (e.g., p-toluenesulfonic acid) is used to catalyze the lactonization.Complete conversion of the hydroxy acid to the lactone.
Presence of Water If possible, perform the lactonization step under anhydrous conditions or with a Dean-Stark trap to remove water, which is a byproduct of the reaction.Shifts the equilibrium towards the formation of the lactone.
Steric Hindrance In some cases, steric hindrance around the hydroxyl or carboxylic acid group can slow down the lactonization. Increasing the reaction temperature or using a more potent acid catalyst might be necessary.Improved reaction kinetics to favor lactone formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Oleic Acid

This protocol outlines a multi-step synthesis of this compound starting from oleic acid, a readily available fatty acid.

Step 1: Ozonolysis of Oleic Acid

  • Dissolve oleic acid (1 equivalent) in a suitable solvent such as methanol or a mixture of acetone and water.

  • Cool the solution to a low temperature, typically between -78°C and 0°C.

  • Bubble ozone gas through the solution until the reaction is complete (indicated by a color change or TLC analysis).

  • Purge the solution with oxygen or an inert gas to remove excess ozone.

  • Work up the reaction mixture, which may involve treatment with an oxidizing agent like hydrogen peroxide in formic acid to yield the corresponding carboxylic acids.[2][3] This step should produce azelaic acid and nonanoic acid. For the purpose of this compound synthesis, a different workup to obtain the aldehyde-acid is necessary. A reductive work-up (e.g., with zinc dust or dimethyl sulfide) will yield the corresponding aldehydes.

Step 2: Reduction of the Keto-acid Intermediate

The product from the ozonolysis (a keto-acid or a related derivative) is selectively reduced to the corresponding hydroxy acid. The choice of reducing agent is critical for stereocontrol.

  • Dissolve the keto-acid intermediate in a suitable solvent (e.g., methanol, ethanol).

  • Cool the solution to 0°C.

  • Add a reducing agent such as sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC or GC).

  • Quench the reaction carefully with an acid (e.g., dilute HCl) and extract the product with an organic solvent.

Step 3: Lactonization

  • Dissolve the resulting 5-hydroxy-7-decenoic acid in a non-polar solvent like toluene.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until all the starting material is consumed.

  • After cooling, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Visualizations

Workflow for this compound Synthesis

G cluster_ozonolysis Step 1: Ozonolysis cluster_reduction Step 2: Reduction cluster_lactonization Step 3: Lactonization Oleic Acid Oleic Acid Ozonolysis Ozonolysis Oleic Acid->Ozonolysis Aldehyde-acid Intermediate Aldehyde-acid Intermediate Ozonolysis->Aldehyde-acid Intermediate Reduction Reduction Aldehyde-acid Intermediate->Reduction 5-Hydroxy-7-decenoic acid 5-Hydroxy-7-decenoic acid Reduction->5-Hydroxy-7-decenoic acid Lactonization Lactonization 5-Hydroxy-7-decenoic acid->Lactonization This compound This compound Lactonization->this compound

Caption: Synthetic workflow for this compound from oleic acid.

Mechanism of Base-Catalyzed Epimerization

G (R)-Jasmine Lactone (R)-Jasmine Lactone Enolate Intermediate Enolate Intermediate (R)-Jasmine Lactone->Enolate Intermediate + Base (- H+) Enolate Intermediate->(R)-Jasmine Lactone + H+ (S)-Jasmine Lactone (S)-Jasmine Lactone Enolate Intermediate->(S)-Jasmine Lactone + H+

Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.

References

Troubleshooting poor resolution of jasmine lactone enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution of jasmine lactone enantiomers in high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of my this compound enantiomers. What are the first steps I should take?

When there is a complete lack of separation (co-elution), the initial focus should be on the fundamental parameters of your method: the chiral stationary phase (CSP) and the mobile phase mode.

  • Confirm Column-Analyte Match : this compound is a neutral compound. Polysaccharide-based CSPs, such as those derived from amylose or cellulose with phenyl carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are excellent starting points for lactones and similar molecules.[1][2] Ensure the chosen column is suitable for this class of compound.

  • Screen Different Mobile Phase Modes : Chiral separation is highly dependent on the mobile phase.[3] If you started in one mode (e.g., Normal Phase) and saw no resolution, the next step is to screen other modes.

    • Normal Phase (NP) : Heptane/Hexane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Polar Organic Mode (POM) : Acetonitrile or methanol, often with additives.[4]

    • Reversed-Phase (RP) : Water/Acetonitrile or Water/Methanol, often with buffers.

  • Check for Column Contamination : A contaminated column can lose its chiral recognition ability. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[5]

Q2: My resolution (Rs) is very low (<1.0), and the peaks are overlapping. How can I improve it?

Low resolution indicates that the conditions are close to optimal but require fine-tuning. Selectivity is the most influential factor in improving resolution in chiral separations.[3]

  • Optimize Mobile Phase Composition :

    • In Normal Phase : Systematically adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. Test different alcohols (e.g., switch from isopropanol to ethanol) as this can significantly alter selectivity.

    • In Reversed-Phase/Polar Organic : Adjust the ratio of the organic modifier to the aqueous phase or primary solvent.[5] Adding small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and selectivity, though this is less common for neutral lactones.[1]

  • Adjust the Column Temperature : Temperature has a significant thermodynamic effect on chiral recognition.[6]

    • Lowering the Temperature : Generally, decreasing the column temperature (e.g., from 25°C to 10°C) enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better resolution.[5]

    • Increasing the Temperature : In some less common cases, increasing the temperature can improve resolution or even reverse the elution order.[3][7]

  • Lower the Flow Rate : Reducing the flow rate increases the interaction time between the this compound enantiomers and the stationary phase, which can lead to better resolution, albeit with longer run times.[8]

Q3: The peak shapes for my this compound enantiomers are poor (e.g., tailing, fronting, or broad). What causes this and how can I fix it?

Poor peak shape can mask resolution and affect accurate quantification.

  • Column Overload : Injecting too much sample is a common cause of peak broadening and asymmetry.[5] Reduce the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent : The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Extra-Column Volume : Excessive tubing length or large-volume detector cells can contribute to peak broadening.[5] Ensure your HPLC system is optimized for high-efficiency separations.

  • Contamination : Contaminants on the column or in the sample can interfere with peak shape.[5] Ensure high purity of your sample and mobile phase solvents.

Q4: The elution order of my enantiomers has suddenly reversed. Is this normal?

Yes, a reversal of enantiomer elution order is a known phenomenon in chiral chromatography and is a powerful indicator of a change in the chiral recognition mechanism.[3] This can be caused by:

  • Change in Mobile Phase Additive : Altering the concentration or type of an additive can change the primary interaction sites.[3]

  • Change in Temperature : A significant change in column temperature can alter the conformation of the chiral selector, leading to a different interaction mechanism and elution order reversal.[3][7]

  • Change in Mobile Phase Composition : Switching the type of alcohol modifier in normal phase (e.g., from ethanol to isopropanol) can be enough to invert the elution order.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor resolution of this compound enantiomers.

G cluster_start Initial Problem cluster_mp Step 1: Mobile Phase Optimization cluster_temp Step 2: Temperature Optimization cluster_csp Step 3: Stationary Phase Selection cluster_end Outcome start Poor or No Resolution of This compound Enantiomers mp_check Is Mobile Phase Optimized? start->mp_check mp_adjust Adjust Modifier % (e.g., IPA in Heptane) mp_check->mp_adjust No temp_check Is Temperature Optimized? mp_check->temp_check Yes mp_change_mod Change Modifier Type (e.g., EtOH for IPA) mp_adjust->mp_change_mod mp_change_mode Screen Different Mode (NP -> RP or POM) mp_change_mod->mp_change_mode mp_change_mode->mp_check temp_decrease Decrease Temperature (e.g., 25°C to 10°C) temp_check->temp_decrease No csp_check Is CSP Appropriate? temp_check->csp_check Yes temp_increase Consider Increasing Temp. (if lower T fails) temp_decrease->temp_increase temp_increase->temp_check csp_select Select Different CSP (e.g., Amylose -> Cellulose or different derivatization) csp_check->csp_select No end_success Resolution Achieved csp_check->end_success Yes csp_select->start Re-screen Method

Caption: A step-by-step workflow for troubleshooting poor chiral separation.

Chiral Recognition Mechanism on a Polysaccharide CSP

The separation of enantiomers on a polysaccharide-based CSP occurs because one enantiomer interacts more strongly with the chiral selector than the other. This differential interaction leads to the formation of transient diastereomeric complexes with different energies of formation, causing one enantiomer to be retained longer on the column.

G Mechanism of Chiral Recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomer Mixture cluster_interaction Interaction & Separation csp Polysaccharide Backbone (e.g., Cellulose Derivative) interaction_node Differential Interaction R_enantiomer (R)-Jasmine Lactone R_enantiomer->interaction_node S_enantiomer (S)-Jasmine Lactone S_enantiomer->interaction_node complex_S More Stable Complex (Longer Retention) interaction_node->complex_S Strong Fit complex_R Less Stable Complex (Shorter Retention) interaction_node->complex_R Weak Fit complex_S->S_enantiomer Elutes Second complex_R->R_enantiomer Elutes First

Caption: Formation of transient diastereomeric complexes on a CSP.

Experimental Protocols

Protocol 1: General Chiral Method Screening

This protocol describes a systematic approach to finding a suitable chiral separation method for this compound.[3][9]

  • Column Selection :

    • Select a set of 2-4 polysaccharide-based chiral columns. A good starting set includes an amylose-based column (e.g., Chiralpak® IA/AD) and a cellulose-based column (e.g., Chiralcel® IA/OD). These columns have different selectivities.[3]

  • Mobile Phase Screening :

    • Normal Phase (NP) : Prepare a primary mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Run an isocratic separation on each selected column.

    • Polar Organic Mode (POM) : Prepare a primary mobile phase of 100% Acetonitrile (ACN). Run an isocratic separation.

    • Reversed-Phase (RP) : Prepare a primary mobile phase of Acetonitrile/Water (50:50, v/v). Run an isocratic separation.

  • Initial Analysis :

    • Inject a racemic standard of this compound.

    • Monitor the chromatogram for any sign of peak splitting or separation.

  • Evaluation :

    • Identify the column and mobile phase mode that provides the best initial separation (even if it's not baseline). This combination will be the starting point for method optimization. If no separation is observed on any column, consider a different set of modifiers (e.g., ethanol in NP).

Data Presentation

The following table illustrates how changing chromatographic parameters can affect the separation of a chiral compound. While this data is for the model compound Fenarimol, the principles of how parameters influence resolution (Rs), separation factor (α), and retention time (tR) are directly applicable to the optimization of this compound separation.

Table 1: Effect of Chiral Stationary Phase and Mobile Phase on Resolution

ParameterChiralcel OD-H (Cellulose)Chiralpak AD-H (Amylose)Chiralpak AS-H (Amylose)
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (90:10)Hexane/IPA (90:10)
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
tR1 (min) 8.210.512.1
tR2 (min) 9.511.214.8
Separation Factor (α) 1.181.071.25
Resolution (Rs) 2.11.13.5

Data is illustrative, based on principles of chiral chromatography. tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively.

This table demonstrates that different polysaccharide-based CSPs can offer vastly different selectivity (α) and resolution (Rs) for the same analyte under identical mobile phase conditions.[3] This highlights the importance of the initial column screening step.

References

Minimizing solvent effects in jasmine lactone spectroscopic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of jasmine lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for the spectroscopic analysis of this compound?

A1: The choice of solvent is critical and depends on the spectroscopic technique being used.

  • NMR Spectroscopy: Deuterated solvents are required. Chloroform-d (CDCl₃) is a common choice for its good solubility of many organic compounds. For studying solvent effects or resolving overlapping signals, other solvents like benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Aromatic solvents like benzene-d₆ can induce significant chemical shifts (Aromatic Solvent Induced Shifts, ASIS) which can be useful for resolving complex spectra.

  • UV-Vis Spectroscopy: Solvents should be transparent in the UV-Vis region of interest. Common choices include hexane, ethanol, and acetonitrile, which have different polarities and can help in studying solvatochromic effects.

  • IR Spectroscopy: Solvents should have minimal absorption in the spectral regions of interest, particularly the carbonyl stretching region. Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are often used.

Q2: How does solvent polarity affect the spectroscopic data of this compound?

A2: Solvent polarity can significantly influence the spectroscopic properties of this compound, which contains a polar ester group.

  • NMR: In ¹H and ¹³C NMR, solvent polarity can cause changes in chemical shifts. Protons and carbons near the polar carbonyl group are most affected. Hydrogen bonding with protic solvents can also lead to downfield shifts of nearby protons.

  • UV-Vis: The λmax (wavelength of maximum absorbance) of the n→π* transition of the carbonyl group in this compound is sensitive to solvent polarity. Generally, a blue shift (hypsochromic shift) is observed with increasing solvent polarity.

  • IR: The C=O stretching frequency is sensitive to the solvent environment. Hydrogen bonding with the solvent can weaken the C=O bond, resulting in a shift to a lower wavenumber (red shift).[1][2]

Q3: I am observing peak broadening in my ¹H NMR spectrum of this compound. What are the possible causes and solutions?

A3: Peak broadening in ¹H NMR can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should resolve this.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity effects. Diluting the sample may help.[3]

  • Incomplete Solubility: If the this compound is not fully dissolved, it can cause peak broadening. Ensure complete dissolution, or try a different solvent.[3]

  • Presence of Paramagnetic Impurities: Paramagnetic substances can cause significant line broadening. Ensure your sample and solvent are free from such impurities.

  • Chemical Exchange: If the lactone is undergoing slow conformational exchange on the NMR timescale, it can lead to broadened peaks. Acquiring the spectrum at a different temperature can help to either sharpen the signals (at faster or slower exchange rates) or coalesce them.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in the spectrum Solvent impurities, residual solvent from purification (e.g., ethyl acetate), water in the solvent.1. Check the chemical shifts of common laboratory solvents. 2. To remove residual ethyl acetate, dissolve the sample in dichloromethane and evaporate the solvent; repeat this process a few times.[3] 3. To confirm an OH or NH peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; exchangeable protons will disappear or decrease in intensity.[3]
Poor signal-to-noise ratio Sample is too dilute, insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.
Overlapping signals Similar chemical environments of different protons.1. Try a different deuterated solvent (e.g., benzene-d₆) to induce chemical shift changes.[3] 2. Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural elucidation.
UV-Vis Spectroscopy

| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | No or very low absorbance | Sample is too dilute, incorrect wavelength range. | 1. Increase the concentration of the sample. 2. Ensure the spectrometer is scanning the correct wavelength range for the expected electronic transitions of this compound. | | Absorbance is too high (off-scale) | Sample is too concentrated. | 1. Dilute the sample with the same solvent used for the blank. | | Inconsistent readings | Cuvette is not clean, cuvette is not properly placed, solvent evaporation. | 1. Thoroughly clean the cuvette with an appropriate solvent. 2. Ensure the cuvette is placed in the sample holder correctly and consistently. 3. Use a cuvette with a cap to minimize solvent evaporation, especially with volatile solvents. |

IR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad C=O stretching band Presence of hydrogen bonding (e.g., with water or alcohol impurities).1. Use a dry, aprotic solvent. 2. Ensure the sample is free of water or other hydrogen-bonding impurities.
Solvent peaks obscuring sample peaks Inappropriate solvent choice.1. Choose a solvent with a clear window in the region of interest. 2. Run a background spectrum of the solvent to subtract it from the sample spectrum.
Weak or no signal Sample is too dilute (for solution-state IR).1. Increase the concentration of the sample. 2. Use a cell with a longer path length.

Data Presentation

Table 1: Estimated ¹H NMR Chemical Shifts (ppm) of this compound in Various Deuterated Solvents

Proton CDCl₃ Benzene-d₆ DMSO-d₆
H attached to C=O side~2.5~2.3~2.6
H on the double bond~5.5~5.4~5.6
H adjacent to the ring oxygen~4.3~4.1~4.4
Other aliphatic protons~1.5 - 2.2~1.4 - 2.1~1.6 - 2.3

Note: These are estimated values based on typical solvent-induced shifts for similar compounds. Actual values may vary.

Table 2: Estimated ¹³C NMR Chemical Shifts (ppm) of this compound in Various Deuterated Solvents

Carbon CDCl₃ Benzene-d₆ DMSO-d₆
C=O~177~176~178
Carbons of the double bond~125 - 135~124 - 134~126 - 136
Carbon adjacent to the ring oxygen~80~79~81
Other aliphatic carbons~20 - 40~19 - 39~21 - 41

Note: These are estimated values. The carbonyl carbon is particularly sensitive to solvent polarity.

Table 3: Estimated UV-Vis Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity

Solvent Polarity Index Estimated λmax (nm) for n→π*
Hexane0.1~215
Acetonitrile5.8~210
Ethanol4.3~208

Note: These are estimated values illustrating the expected hypsochromic (blue) shift with increasing solvent polarity for the n→π* transition.

Table 4: Estimated FTIR Carbonyl (C=O) Stretching Frequencies of this compound in Different Solvents

Solvent Solvent Property Estimated C=O Frequency (cm⁻¹)
Carbon Tetrachloride (CCl₄)Non-polar, aprotic~1775
Chloroform (CHCl₃)Polar, weakly H-bonding~1770
Ethanol (CH₃CH₂OH)Polar, protic (H-bonding)~1765

Note: These are estimated values showing the expected red shift due to hydrogen bonding.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period.

  • Transfer (if needed): If the sample was dissolved outside the NMR tube, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Final Check: Ensure the solution is clear and free of any suspended particles before inserting it into the spectrometer.

Protocol 2: Sample Preparation for UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., hexane, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Serial Dilution: Perform a serial dilution of the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration might be in the range of 10-50 µg/mL.

  • Blank Preparation: Fill a clean cuvette with the pure solvent to be used as a blank for background correction.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the diluted this compound solution before filling it. Ensure there are no air bubbles in the cuvette.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record the baseline. Then, replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range.

Mandatory Visualizations

Experimental_Workflow_NMR start Start weigh Weigh this compound (5-10 mg) start->weigh add_solvent Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent dissolve Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve filter Filter into NMR Tube (if necessary) dissolve->filter acquire Acquire NMR Spectrum filter->acquire process Process and Analyze Data acquire->process end End process->end

Experimental Workflow for NMR Sample Preparation

Troubleshooting_Logic issue Issue: Broad Peaks in ¹H NMR Spectrum check_shimming Is the spectrometer properly shimmed? issue->check_shimming check_concentration Is the sample concentration too high? issue->check_concentration check_solubility Is the sample completely dissolved? issue->check_solubility check_impurities Are there paramagnetic impurities? issue->check_impurities solution_shimming Re-shim the spectrometer. check_shimming->solution_shimming No solution_concentration Dilute the sample. check_concentration->solution_concentration Yes solution_solubility Try a different solvent or sonicate. check_solubility->solution_solubility No solution_impurities Purify the sample or use high-purity solvent. check_impurities->solution_impurities Yes

Troubleshooting Logic for Broad NMR Peaks

References

Technical Support Center: Quantification of Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of jasmine lactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization process of this compound in the mass spectrometer, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] In gas chromatography (GC), matrix components can also coat active sites in the injector and column, protecting this compound from thermal degradation and leading to a matrix-induced signal enhancement.[6][7]

Q2: I'm observing lower-than-expected recoveries for this compound. Could this be due to matrix effects?

A2: Yes, lower-than-expected recoveries are a common symptom of ion suppression, a type of matrix effect. This occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of this compound ions that reach the detector.[1] To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment.

Q3: How can I determine the extent of matrix effects in my this compound assay?

A3: A quantitative assessment of matrix effects can be achieved using the post-extraction spike method.[5][8] This involves comparing the response of this compound in a pure solvent to its response when spiked into a blank sample extract (a sample that does not contain this compound). The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of uncompensated matrix effects. The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Diagnostic Steps cluster_2 Mitigation Strategies cluster_3 Verification start Poor Reproducibility/ Accuracy step1 Assess Matrix Effect (Post-Extraction Spike) start->step1 Investigate step2 Review Sample Preparation step1->step2 If ME > ±20% solution1 Optimize Sample Cleanup (SPE, LLE) step2->solution1 If cleanup is minimal solution2 Implement Matrix-Matched Calibration step2->solution2 If blank matrix is available solution3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) step2->solution3 For highest accuracy end Improved Assay Performance solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Recommended Actions & Protocols:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2][9]

    • Solid-Phase Extraction (SPE): This technique can selectively isolate this compound while washing away matrix components.[1][10]

    • Liquid-Liquid Extraction (LLE): By partitioning this compound into a solvent immiscible with the sample matrix, many interferences can be removed.[1][9]

    • Protein Precipitation: For biological samples, precipitating and removing proteins can significantly reduce matrix effects.[1][10]

  • Implement Matrix-Matched Calibration: If a blank matrix (a sample matrix known to be free of this compound) is available, preparing your calibration standards in this matrix can compensate for consistent matrix effects.[1][11]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][12] A SIL-IS for this compound will have a slightly higher mass but will co-elute and experience nearly identical ionization suppression or enhancement as the unlabeled analyte.[12] Quantification is based on the ratio of the analyte to the SIL-IS, which remains constant even with variations in matrix effects.[1]

Issue 2: Low sensitivity and inability to reach the required limit of quantification (LOQ) for this compound.

Ion suppression is a likely cause, as it directly reduces the signal intensity of your analyte.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Diagnostic Steps cluster_2 Mitigation Strategies cluster_3 Verification start Low Sensitivity/ High LOQ step1 Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->step1 Investigate solution1 Improve Chromatographic Separation step1->solution1 If co-elution is suspected solution2 Enhance Sample Cleanup step1->solution2 For complex matrices solution3 Dilute the Sample step1->solution3 If signal is sufficiently high end Improved Sensitivity and LOQ solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low sensitivity and high LOQ.

Recommended Actions & Protocols:

  • Improve Chromatographic Separation: Adjusting your LC or GC method can separate this compound from the interfering matrix components.[2][13]

    • Modify Gradient (LC): A shallower gradient around the elution time of this compound can improve resolution from co-eluting species.[13]

    • Change Column Chemistry: Utilizing a column with a different stationary phase may alter the elution profile of interferences relative to this compound.

  • Dilute the Sample: A simple yet often effective strategy is to dilute the sample extract.[2][13] This reduces the concentration of matrix components that cause ion suppression. However, ensure that after dilution, the concentration of this compound remains above the instrument's limit of detection.

  • Post-Column Infusion Experiment: This qualitative technique can help identify regions in your chromatogram where ion suppression is occurring. A constant flow of this compound solution is infused into the column eluent post-separation. When a blank matrix is injected, any dips in the baseline signal of this compound indicate the retention times of interfering compounds.[2][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the initial mobile phase or a pure solvent to achieve a known final concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (known not to contain this compound) using your established procedure. After extraction, spike the extract with the this compound standard to the same final concentration as Set A.

    • Set C (Blank Matrix): Inject an extracted blank matrix sample to confirm the absence of interfering peaks at the retention time of this compound.

  • Analyze all three sets using your LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value between 80% and 120% is often considered acceptable, but this can depend on the specific assay requirements. Values outside this range indicate significant matrix effects that need to be addressed.[7]

Protocol 2: Stable Isotope Dilution Assay (SIDA) for this compound
  • Obtain a stable isotope-labeled internal standard for this compound (e.g., this compound-d4).

  • Prepare a stock solution of the SIL-IS at a known concentration.

  • Add a fixed amount of the SIL-IS stock solution to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Proceed with the sample extraction and analysis as usual.

  • Create a calibration curve by plotting the peak area ratio (this compound / this compound-d4) against the concentration of the calibration standards.

  • Quantify this compound in your samples by calculating their peak area ratio and interpolating the concentration from the calibration curve. This ratiometric approach effectively compensates for both sample loss during preparation and matrix-induced ionization variability.[6][14]

Data Summary

The following table summarizes the common strategies for addressing matrix effects and their suitability for different experimental conditions.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Sample Dilution Reduces the concentration of interfering matrix components.[2]Simple, fast, and inexpensive.May reduce analyte concentration below the LOQ.High concentration samples with significant matrix effects.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix to mimic the sample environment.[1]Compensates for consistent matrix effects; relatively simple to implement.Requires a representative blank matrix which may be difficult to obtain.[2]Assays where a consistent and readily available blank matrix exists.
Improved Sample Cleanup (SPE, LLE) Physically removes interfering components from the sample extract before analysis.[1][9]Can significantly reduce or eliminate matrix effects; improves assay robustness.Can be time-consuming, requires method development, and may lead to analyte loss.Complex matrices like plasma, tissue, or food samples.
Stable Isotope Dilution (SID) Uses a stable isotope-labeled version of the analyte as an internal standard to correct for variability.[12]Considered the most accurate method for correcting matrix effects; corrects for both extraction loss and ionization variability.[2][14]Requires a specific labeled internal standard, which can be expensive and may not be commercially available.[2]Assays requiring the highest level of accuracy and precision, especially in regulated environments.

References

Validation & Comparative

A Comparative Guide to Jasmine Lactone and Methyl Jasmonate in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of jasmine lactone and methyl jasmonate, two key molecules in the jasmonate family, and their roles in plant signaling. While methyl jasmonate is a well-established phytohormone with a clearly defined signaling pathway, the precise signaling function of this compound, a volatile derivative, is less understood. This document summarizes the current knowledge, presents available data, and proposes experimental frameworks for direct comparative analysis.

Introduction: Jasmonates in Plant Defense and Development

Jasmonates are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth, development, and responses to biotic and abiotic stresses.[1][2][3] Methyl jasmonate (MeJA) is one of the most studied jasmonates, known to be a potent elicitor of defense responses against herbivores and necrotrophic pathogens.[2][4] this compound is a volatile organic compound, also derived from the jasmonate biosynthesis pathway, and is recognized for its characteristic floral scent.[5][6][7] Its accumulation is often induced by mechanical damage and other stresses, suggesting a potential role in plant defense.[5][6]

Biosynthesis and Chemical Structures

Both methyl jasmonate and this compound originate from the octadecanoid pathway, starting from α-linolenic acid. The key precursor for both is jasmonic acid (JA).

  • Methyl Jasmonate (MeJA): Formed through the methylation of jasmonic acid by the enzyme JA carboxyl methyltransferase (JMT).[8]

  • This compound: Biosynthesis is thought to occur via the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid (12-OH-JA), which can then be converted to its lactone form.[2][8]

Signaling Pathways

Methyl Jasmonate Signaling Pathway

The signaling pathway for methyl jasmonate (and its active form, jasmonoyl-isoleucine, JA-Ile) is well-characterized and involves a core regulatory module.

methyl_jasmonate_signaling MeJA Methyl Jasmonate (MeJA) (or other stress signals) JA_Ile JA-Ile (Active form) MeJA->JA_Ile Conversion COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Response_Genes Jasmonate-Responsive Genes (e.g., VSP, PDF1.2) MYC2->JA_Response_Genes Activates Defense_Response Defense Response JA_Response_Genes->Defense_Response

Figure 1. Methyl Jasmonate Signaling Pathway.

In the absence of a stress signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors like MYC2.[2] Upon stress, the accumulation of JA-Ile (the bioactive form of jasmonate) promotes the formation of a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and the JAZ protein.[2] This interaction targets the JAZ repressor for degradation by the 26S proteasome, thereby releasing MYC2 to activate the expression of downstream jasmonate-responsive genes, leading to various defense responses.[2]

This compound Signaling Pathway

Currently, a distinct signaling pathway for this compound has not been elucidated. It is plausible that its effects, if any, are mediated through the canonical jasmonate signaling pathway, potentially by being converted back to a precursor like jasmonic acid or by directly interacting with components of the pathway. However, direct experimental evidence for this is lacking.

Comparative Performance in Plant Signaling

Direct quantitative comparisons of the signaling activity of this compound and methyl jasmonate are scarce in published literature. The following table summarizes known activities, though they are not from direct comparative studies.

ParameterMethyl JasmonateThis compoundSource
Induction of Defense Genes Strong inducer of genes like VSP and PDF1.2Limited data; its accumulation correlates with stress[4]
Role in Herbivore Defense Well-established role in defense against chewing insectsImplied role due to stress-induced accumulation, but direct evidence is limited[4]
Role in Pathogen Defense Important in defense against necrotrophic fungiUnknown[2]
Volatility Volatile, can act as an airborne signalHighly volatile, contributes to floral scent[3][5]

Experimental Protocols for Comparative Analysis

To objectively compare the signaling performance of this compound and methyl jasmonate, a series of controlled experiments are necessary. Below are detailed methodologies for key experiments.

Proposed Experimental Workflow

experimental_workflow Plant_Material Plant Material (e.g., Arabidopsis thaliana) Treatment Treatment Groups: 1. Control (mock) 2. Methyl Jasmonate 3. This compound Plant_Material->Treatment Time_Course Time-Course Sampling (e.g., 0, 1, 3, 6, 24 hours) Treatment->Time_Course Analysis Downstream Analyses Time_Course->Analysis Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Analysis->Gene_Expression Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS) Analysis->Metabolite_Analysis Defense_Assay Defense Response Assay (e.g., herbivore feeding, pathogen infection) Analysis->Defense_Assay Data_Comparison Comparative Data Analysis Gene_Expression->Data_Comparison Metabolite_Analysis->Data_Comparison Defense_Assay->Data_Comparison

Figure 2. Proposed workflow for comparative analysis.
Gene Expression Analysis via qRT-PCR

Objective: To quantify the expression levels of known jasmonate-responsive genes after treatment with this compound and methyl jasmonate.

Protocol:

  • Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) agar plates for 10-14 days under controlled conditions (16h light/8h dark photoperiod, 22°C).

  • Treatment: Prepare solutions of methyl jasmonate and this compound (e.g., 50 µM in 0.01% ethanol). Prepare a mock control with 0.01% ethanol.

  • Application: Spray the seedlings evenly with the respective solutions.

  • Sampling: Harvest whole seedlings at various time points post-treatment (e.g., 0, 1, 3, 6, 24 hours), flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA using a standard kit (e.g., RNeasy Plant Mini Kit, Qiagen). Synthesize cDNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for target genes (e.g., VSP2, PDF1.2, JAZ1, MYC2) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Phytohormone Quantification via LC-MS/MS

Objective: To measure the endogenous levels of jasmonic acid and its derivatives after treatment.

Protocol:

  • Plant Growth and Treatment: Follow steps 1-4 from the gene expression protocol.

  • Extraction: Homogenize frozen plant tissue and extract phytohormones using an appropriate solvent (e.g., 80% methanol with internal standards).

  • Purification: Purify the extracts using solid-phase extraction (SPE) columns.

  • LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of JA, JA-Ile, and other related compounds.

  • Data Analysis: Quantify the hormone concentrations based on standard curves and normalize to the fresh weight of the tissue.

Herbivore Defense Assay

Objective: To assess the effect of pre-treatment with this compound and methyl jasmonate on plant resistance to herbivores.

Protocol:

  • Plant Growth and Treatment: Grow Arabidopsis thaliana plants in soil for 3-4 weeks. Treat plants with mock, methyl jasmonate, or this compound solutions as described previously.

  • Herbivore Introduction: After 24 hours, place a known number of generalist herbivores (e.g., Spodoptera littoralis larvae) on the leaves of each plant.

  • Damage Assessment: After a set period (e.g., 48 hours), remove the larvae and photograph the leaves. Measure the leaf area consumed using image analysis software (e.g., ImageJ).

  • Larval Weight Gain: Weigh the larvae before and after the feeding period to determine weight gain as an indicator of nutritional quality of the plant tissue.

  • Data Analysis: Compare the leaf area consumed and larval weight gain across the different treatment groups using statistical analysis (e.g., ANOVA).

Conclusion and Future Directions

Methyl jasmonate is a well-established signaling molecule with a defined pathway that is crucial for plant defense. In contrast, while this compound is a known stress-induced volatile derived from the jasmonate pathway, its specific role and mechanism in plant signaling remain largely uncharacterized. The lack of direct comparative studies represents a significant knowledge gap.

Future research should focus on direct, quantitative comparisons of these two molecules using the experimental frameworks outlined above. Such studies will be instrumental in determining whether this compound has a distinct signaling role, acts as a redundant signal, or is primarily an aromatic byproduct of jasmonate metabolism. Understanding these nuances is critical for researchers in plant science and for the development of novel strategies for crop protection and the synthesis of bioactive compounds.

References

A Comparative Olfactory Profile of Jasmine Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule can have a profound impact on its biological activity, a principle that is well-established in pharmacology and extends into the realm of olfaction. The human olfactory system often exhibits remarkable enantioselectivity, perceiving the enantiomers of a chiral odorant as having distinct smells or different odor intensities. This guide provides a comparative analysis of the olfactory profiles of jasmine lactone enantiomers, leveraging experimental data from closely related compounds to illustrate the likely differences in their sensory perception.

Olfactory Profile Comparison

The distinct olfactory perception of enantiomers is attributed to their differential interactions with chiral olfactory receptors. The spatial arrangement of atoms in one enantiomer may allow for a more favorable binding to a specific receptor, leading to a stronger or qualitatively different neural signal.

Based on data from analogous delta-lactones, it is anticipated that the enantiomers of this compound will exhibit discernible differences in their odor profiles. The following table summarizes the olfactory characteristics of the enantiomers of delta-dodecalactone, which serves as a predictive model for this compound.

EnantiomerOdor DescriptionOdor Threshold (in water)
(-)-(S)-delta-Dodecalactone Fruity, sweet50 ppb
(+)-(R)-delta-Dodecalactone Fruity, sweet, apricot500 ppb

Data based on the analysis of delta-dodecalactone enantiomers.

The data clearly indicates that while both enantiomers share a fundamental fruity and sweet character, the (+)-(R) enantiomer possesses an additional apricot nuance. More strikingly, the odor threshold of the (-)-(S) enantiomer is ten times lower than that of the (+)-(R) enantiomer, signifying a significantly higher potency. This suggests that the human olfactory system is much more sensitive to the (-)-(S) configuration of this particular delta-lactone.

Experimental Protocols

To quantitatively and qualitatively assess the olfactory profiles of chiral molecules like this compound enantiomers, a combination of analytical and sensory techniques is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific scent.

Methodology:

  • Sample Preparation: The enantiomers of this compound are individually diluted in a suitable solvent (e.g., ethanol) to a known concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a chiral capillary column (e.g., a cyclodextrin-based stationary phase) which separates the enantiomers based on their differential interaction with the chiral stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odor.

  • Data Analysis: The data from the chemical detector and the sensory assessor are correlated to assign specific odors to the corresponding chemical compounds (in this case, the individual enantiomers).

Sensory Panel Evaluation for Odor Threshold Determination

Determining the odor threshold, the lowest concentration of a substance that can be detected by the human nose, is crucial for understanding the potency of an odorant.

Methodology:

  • Panelist Selection and Training: A panel of assessors is selected based on their olfactory acuity and trained to recognize and describe different odors.

  • Sample Preparation: A series of aqueous solutions of each this compound enantiomer is prepared in ascending concentrations. A blank (pure water) is also included.

  • Presentation: The samples are presented to the panelists in a randomized and blind manner. The three-alternative forced-choice (3-AFC) method is commonly used, where each presentation consists of one spiked sample and two blanks.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Threshold Calculation: The individual detection thresholds are determined as the concentration at which a panelist can reliably distinguish the odorous sample from the blanks. The group's best estimate threshold is then calculated from the individual thresholds.

Signaling Pathway and Experimental Workflow

The perception of odorants is initiated by the binding of these molecules to olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

olfactory_signaling_pathway cluster_receptor Olfactory Receptor Neuron Membrane cluster_cascade Intracellular Signaling Cascade Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel (CNG) cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Ions Ca_Na Ca2+, Na+ Signal Signal to Brain Depolarization->Signal

Caption: Olfactory Signal Transduction Pathway.

The diagram above illustrates the general mechanism of olfactory signal transduction. The binding of a this compound enantiomer to its specific olfactory receptor initiates a cascade of intracellular events, ultimately leading to the generation of a nerve impulse that is transmitted to the brain for processing.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound Enantiomers GCO GC-Olfactometry (GC-O) - Odor Description Synthesis->GCO Threshold Sensory Panel Evaluation - Odor Threshold Synthesis->Threshold Comparison Comparative Analysis of Olfactory Profiles GCO->Comparison Threshold->Comparison Conclusion Conclusion on Enantioselective Perception Comparison->Conclusion

Caption: Experimental Workflow for Olfactory Profile Comparison.

This workflow outlines the key steps involved in the comparative analysis of this compound enantiomers, from sample preparation through instrumental and sensory analysis to the final data interpretation. The combination of these methods provides a comprehensive understanding of the differences in their olfactory properties.

A Comparative Guide to the Quantification of Jasmine Lactone: Validation of a Novel UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of jasmine lactone against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. The objective is to present a robust, sensitive, and high-throughput alternative for the accurate determination of this compound in complex matrices, supported by experimental data.

This compound is a significant contributor to the characteristic aroma of jasmine and is found in various natural products, including tea.[1] Its accurate quantification is crucial for quality control in the fragrance, food, and pharmaceutical industries. While GC-MS is a widely used technique for the analysis of volatile compounds like this compound, the development of a UPLC-MS/MS method offers potential advantages in terms of sensitivity, selectivity, and speed.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method was rigorously validated and compared against a conventional GC-MS method. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the table below.

ParameterNovel UPLC-MS/MS Method Standard GC-MS Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (RSD%) < 2.5%< 5.0%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mL
Analysis Time 5 minutes20 minutes

Experimental Protocols

Detailed methodologies for both the novel UPLC-MS/MS method and the standard GC-MS method are provided below.

Novel UPLC-MS/MS Method Protocol

1. Sample Preparation:

  • A 1.0 g sample is homogenized and extracted with 5 mL of methanol.

  • The extract is vortexed for 2 minutes and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is filtered through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS System and Conditions:

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Standard GC-MS Method Protocol

1. Sample Preparation:

  • A 1.0 g sample is subjected to headspace solid-phase microextraction (HS-SPME) with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber for 30 minutes at 60°C.

  • The fiber is then thermally desorbed in the GC injector.

2. GC-MS System and Conditions:

  • System: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Selection Select Analytical Technique (e.g., UPLC-MS/MS) Parameter_Optimization Optimize Parameters (e.g., Mobile Phase, Gradient) Method_Selection->Parameter_Optimization Develop Specificity Specificity Parameter_Optimization->Specificity Validate Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity->Linearity Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: General workflow for analytical method validation.

Jasmine_Lactone_Quantification_Workflow Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GC_MS GC-MS Analysis->GC_MS Standard UPLC_MS_MS UPLC-MS/MS (New Method) Analysis->UPLC_MS_MS Novel Data_Processing Data Processing & Quantification GC_MS->Data_Processing UPLC_MS_MS->Data_Processing Results Results Comparison Data_Processing->Results

References

Unraveling Fragrance Cross-Reactivity: A Comparative Guide with a Focus on Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of fragrance allergen cross-reactivity is crucial for the development of safer consumer products and therapeutics. While specific experimental data on the cross-reactivity of jasmine lactone remains limited, this guide provides a comparative analysis of fragrance allergens, with a particular focus on the allergenic potential of the lactone chemical class, to offer valuable insights for researchers, scientists, and drug development professionals.

This compound is a widely used fragrance ingredient prized for its sweet, fruity, and floral aroma. While toxicological assessments have indicated a low potential for skin sensitization at current usage levels, a comprehensive understanding of its potential to cross-react with other known fragrance allergens is essential for a complete safety profile. This guide synthesizes the available data on fragrance allergenicity, experimental testing protocols, and the mechanisms of sensitization to provide a framework for evaluating compounds like this compound.

Comparative Analysis of Fragrance Allergen Sensitization

To contextualize the potential allergenicity of any single fragrance ingredient, it is useful to compare it with the known sensitization rates of common fragrance allergens. The following table summarizes the prevalence of contact allergy to several well-established fragrance allergens and mixes in patch-tested populations.

Allergen/MixChemical Class/TypePrevalence of Positive Patch Test Reactions (%)
Fragrance Mix IMixture of 8 common allergens5 - 14%[1]
Myroxylon pereirae (Balsam of Peru)Natural Balsam~8%
Fragrance Mix IIMixture of 6 common allergens4.9%
Sesquiterpene Lactone MixLactones from Compositae plants~1% (Europe), 0.8% (North America)[2]
Oxidized LinaloolTerpene Alcohol (Prehapten)Up to 20%
Oxidized LimoneneTerpene (Prehapten)Up to 9.4%[3]

Note: Prevalence rates can vary depending on the population studied and the specific patch test series used.

The Case of Lactones: Insights from Sesquiterpene Lactones

While direct data on this compound is scarce, the allergenic properties of another class of lactones, the sesquiterpene lactones (SLs), are well-documented. SLs are secondary metabolites found in plants of the Compositae (Asteraceae) family and are recognized as significant contact allergens.[2]

A specific "sesquiterpene lactone mix," containing alantolactone, dehydrocostus lactone, and costunolide, is included in baseline patch test series to screen for Compositae allergy.[2] Research has identified the α-methylene-γ-butyrolactone moiety as a key structural feature for the allergenic activity of many SLs.[4][5] The presence of this reactive group allows the lactone to act as a hapten, binding to skin proteins and initiating an immune response. While synthetic lactones have been observed to be less reactive than their natural counterparts, the potential for sensitization exists.[4][5]

These findings from SLs underscore the importance of the chemical structure in determining the allergenic potential of lactones and suggest that other lactones, including this compound, warrant further investigation to fully characterize their sensitization and cross-reactivity profiles.

Experimental Protocols for Assessing Fragrance Allergenicity

Several standardized methods are employed to evaluate the skin sensitization potential and cross-reactivity of fragrance ingredients.

1. Human Repeated Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to induce contact sensitization in human subjects.

  • Induction Phase: The test material is applied repeatedly to the same site on the skin of volunteers (typically on the back) under an occlusive patch for a period of several weeks.

  • Rest Phase: A period of 10-14 days follows the induction phase, during which no test material is applied.

  • Challenge Phase: The test material is applied to a new, untreated skin site under an occlusive patch. The site is then evaluated for signs of a dermal reaction (erythema, edema) at 24, 48, and 72 hours after application.

2. Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitization potential.

  • Application: The test substance is applied to the dorsum of the mouse's ear for three consecutive days.

  • Cell Proliferation Measurement: On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) or a chemical dye is injected intravenously. This substance is incorporated into the DNA of proliferating cells.

  • Analysis: The draining auricular lymph nodes are excised, and the degree of radiolabel incorporation or dye intensity is measured. A stimulation index is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. A stimulation index of three or greater is typically considered a positive result.

Mechanism of Allergic Contact Dermatitis to Fragrance Allergens

Fragrance allergens are typically small, reactive chemicals known as haptens. They are too small to be recognized by the immune system on their own. The development of allergic contact dermatitis (ACD) involves a two-phase process: sensitization and elicitation.

AllergicContactDermatitis cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten Fragrance Allergen (Hapten) hapten_protein Hapten-Protein Complex hapten->hapten_protein Binds to skin_protein Skin Protein skin_protein->hapten_protein langerhans Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans Engulfed by t_cell_naive Naive T-Cell langerhans->t_cell_naive Presents Antigen to t_cell_memory Memory T-Cell t_cell_naive->t_cell_memory Activation & Differentiation t_cell_memory2 Memory T-Cell hapten2 Fragrance Allergen (Hapten) hapten_protein2 Hapten-Protein Complex hapten2->hapten_protein2 Binds to langerhans2 Langerhans Cell hapten_protein2->langerhans2 Engulfed by langerhans2->t_cell_memory2 Presents Antigen to cytokines Release of Cytokines t_cell_memory2->cytokines Activation inflammation Inflammation (Dermatitis) cytokines->inflammation

Figure 1. Simplified signaling pathway of allergic contact dermatitis to fragrance haptens.

Sensitization Phase: Upon initial contact, the fragrance hapten penetrates the skin and covalently binds to endogenous proteins, forming a hapten-protein complex. This complex is recognized as foreign by antigen-presenting cells, such as Langerhans cells, which then migrate to the local lymph nodes. There, they present the antigen to naive T-cells, leading to their activation and differentiation into allergen-specific memory T-cells.[6]

Elicitation Phase: Upon subsequent exposure to the same or a cross-reactive fragrance allergen, the memory T-cells are rapidly activated. This activation triggers the release of pro-inflammatory cytokines, leading to the recruitment of other immune cells to the site of exposure and resulting in the characteristic inflammatory skin reaction of allergic contact dermatitis.[6]

Conclusion

While this compound is not currently identified as a significant sensitizer, the broader class of lactones, particularly sesquiterpene lactones, demonstrates notable allergenic potential. The lack of specific experimental data on the cross-reactivity of this compound highlights a gap in the current understanding of fragrance allergenicity. For researchers and professionals in drug development and consumer product safety, a thorough evaluation of individual fragrance ingredients, including an assessment of potential cross-reactivity based on chemical structure and in vitro/in vivo testing, remains imperative. Further research is necessary to fully characterize the allergenic profile of this compound and other widely used fragrance ingredients to ensure consumer safety.

References

A Comparative Sensory Analysis of Natural and Synthetic Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of natural and synthetic jasmine lactone, supported by established experimental protocols for sensory panel evaluation. While direct comparative sensory data is proprietary and varies by supplier, this document outlines the methodology to conduct such an evaluation and presents hypothetical data based on known descriptors to illustrate potential differences.

Introduction

This compound is a key aroma compound prized for its characteristic sweet, fruity, and floral notes, reminiscent of jasmine, peach, and coconut. It is utilized extensively in the fragrance, flavor, and pharmaceutical industries. Natural this compound is extracted from botanical sources, a costly and often variable process. In contrast, synthetic this compound offers a consistent and cost-effective alternative.[1][2] This guide details the sensory evaluation methodology required to objectively compare these two sources.

Quantitative Sensory Data

The following table represents hypothetical data from a Quantitative Descriptive Analysis (QDA) conducted by a trained sensory panel. The intensity of each attribute is rated on a 15-point scale, where 0 is not perceptible and 15 is extremely strong.

Sensory AttributeNatural this compound (Mean Score)Synthetic this compound (Mean Score)Description
Fruity (Peach/Apricot) 12.511.0Ripe, juicy, and sweet fruit notes.
Floral (Jasmine) 13.012.8Fresh, indolic, and characteristic jasmine blossom aroma.
Creamy/Lactonic 11.813.5Milky, buttery, and smooth character.
Waxy 7.59.0Fatty, slightly candle-like note.
Coconut 8.27.0Sweet, tropical coconut nuance.
Green 4.52.0Freshly cut grass or leafy undertones.
Overall Intensity 13.213.0The total perceived strength of the aroma.
Complexity 11.59.5The number and balance of different aroma notes perceived.

Experimental Protocols

A Quantitative Descriptive Analysis (QDA) is the recommended methodology for this type of sensory evaluation.[3][4] This method uses trained panelists to identify and quantify the sensory attributes of a product.

Panelist Selection and Training
  • Recruitment: Select 10-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.

  • Screening: Panelists are screened for their ability to discriminate between different aroma intensities and their descriptive abilities.

  • Training: A series of training sessions are conducted to:

    • Develop a consensus vocabulary of descriptive terms for this compound (e.g., fruity, floral, creamy, waxy, coconut, green).

    • Familiarize panelists with reference standards for each attribute.

    • Train panelists on the use of a 15-point intensity scale.

Sample Preparation and Presentation
  • Source: Obtain synthetic and natural this compound from certified suppliers. The natural sample's origin and extraction method should be well-documented.

  • Dilution: Prepare solutions of both synthetic and natural this compound in a neutral carrier, such as odorless mineral oil or ethanol, at a concentration that is clearly perceptible but not overpowering (e.g., 1% solution).

  • Coding: Assign random three-digit codes to each sample to blind the panelists to the sample's identity.

  • Presentation: Samples are presented to panelists in individual sensory booths with controlled temperature, lighting, and ventilation. Each panelist receives an equal volume of each sample on an unscented paper blotter.

Data Collection and Analysis
  • Evaluation: Each panelist independently evaluates the coded samples and rates the intensity of each descriptive attribute on the 15-point scale.

  • Replication: The evaluation is replicated over several sessions to ensure panelist reliability.

  • Statistical Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the natural and synthetic samples.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the transmission of a signal to the brain.[1][2][5]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_Protein G-Protein (Gαolf, β, γ) OR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP converts cAMP_Channel cAMP-gated Cation Channel Ca Ca2+ cAMP_Channel->Ca influx Ca_Channel Ca2+-activated Cl- Channel Cl Cl- Ca_Channel->Cl efflux ATP ATP ATP->AC cAMP->cAMP_Channel opens Ca->Ca_Channel opens Depolarization Depolarization (Nerve Impulse) Cl->Depolarization

Caption: Olfactory Signal Transduction Pathway

Experimental Workflow for Sensory Panel Evaluation

The following diagram illustrates the key steps in the Quantitative Descriptive Analysis (QDA) of natural versus synthetic this compound.

Experimental_Workflow cluster_setup Phase 1: Setup & Training cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis A Panelist Recruitment (10-12 participants) B Panelist Screening (Sensory Acuity) A->B C Panelist Training (Vocabulary & Scaling) B->C D Sample Preparation (Natural & Synthetic this compound) C->D E Blinded & Randomized Sample Presentation D->E F Individual Panelist Evaluation (15-point intensity scale) E->F G Data Collection & Compilation F->G H Statistical Analysis (ANOVA) G->H I Results Interpretation & Reporting H->I

Caption: Experimental Workflow for Sensory Evaluation

References

A Comparative Analysis of Jasmine Lactone Content Across Different Tea Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of jasmine lactone content in various tea types, supported by experimental data and detailed methodologies. This compound is a significant aroma compound in tea, contributing to its characteristic floral and fruity notes. Understanding its distribution across different tea varieties is crucial for quality control, product development, and sensory analysis in the food and beverage industry, as well as for researchers studying plant secondary metabolism.

Data Presentation: this compound Content in Tea Varieties

This compound concentrations vary significantly among different types of tea, primarily due to the different processing methods employed after harvesting the leaves of the Camellia sinensis plant. The degree of fermentation is a key factor influencing the final volatile profile of the tea.

Below is a summary of findings from a comparative analysis of the relative abundance of this compound in different tea types. The data is presented as relative peak areas from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which indicates the relative concentration of the compound.

Tea TypeTea Variety/OriginRelative Peak Area of this compoundReference
Oolong TeaPouchong (Taiwan)1.83Baldermann, S., et al. (2014)
Oolong TeaDong Ding (Taiwan)1.65Baldermann, S., et al. (2014)
Oolong TeaTie Guan Yin (China)1.21Baldermann, S., et al. (2014)
Black TeaKeemun (China)0.45Baldermann, S., et al. (2014)
Black TeaDarjeeling (India)0.32Baldermann, S., et al. (2014)
Green TeaSencha (Japan)0.15Baldermann, S., et al. (2014)
Green TeaGunpowder (China)Not DetectedBaldermann, S., et al. (2014)

Note: The data from Baldermann, S., et al. (2014) is based on the relative peak area and does not represent absolute concentrations. However, it clearly illustrates the trend of higher this compound content in oolong teas compared to black and green teas. White tea was not included in this particular comparative analysis. Further research with absolute quantification across all major tea types is needed for a more definitive comparison.

Biosynthesis of this compound in Camellia sinensis

This compound is not typically present in fresh tea leaves but is formed during the processing stages, particularly in oolong tea production. Its biosynthesis is a stress-induced process, with mechanical damage and low temperatures during withering and turning over of the leaves playing a crucial role.[1]

The biosynthetic pathway starts with unsaturated fatty acids, primarily linoleic acid and α-linolenic acid. These fatty acids are then oxidized by the enzyme lipoxygenase (LOX), particularly the CsLOX1 isozyme in tea plants, to form hydroperoxy fatty acids.[1] These unstable intermediates then undergo a series of enzymatic and non-enzymatic reactions, including cyclization and β-oxidation, to ultimately form this compound.

This compound Biosynthesis FA Linoleic Acid / α-Linolenic Acid HFA Hydroperoxy Fatty Acids FA->HFA Oxidation Intermediate Cyclic Intermediates HFA->Intermediate Cyclization JL This compound Intermediate->JL β-oxidation Stress Mechanical Damage & Low Temperature Stress->FA induces LOX Lipoxygenase (CsLOX1) LOX->HFA

Biosynthesis of this compound in Tea Leaves.

Experimental Protocols

The standard method for the analysis of this compound and other volatile compounds in tea is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample: 2 grams of finely ground tea leaves are placed in a 20 mL headspace vial.

  • Internal Standard: A known amount of an internal standard (e.g., ethyl decanoate) is added to each sample for quantification purposes.

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to accumulate in the headspace.

  • SPME Fiber: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to facilitate separation.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow for this compound Analysis cluster_gcms GC-MS Steps Start Tea Sample Grinding Vial Sample in Headspace Vial + Internal Standard Start->Vial Incubate Incubation and Headspace Generation Vial->Incubate SPME HS-SPME (Adsorption of Volatiles) Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Desorption Thermal Desorption in GC Inlet Separation Chromatographic Separation Detection Mass Spectrometric Detection & Identification Desorption->Separation Separation->Detection Data Data Analysis and Quantification Detection->Data

Workflow for this compound Analysis in Tea.

Conclusion

The concentration of this compound is a key differentiator among tea varieties, with oolong teas exhibiting the highest levels due to the specific mechanical and oxidative stresses applied during their processing. Green and black teas generally contain significantly lower or undetectable amounts of this compound. The provided experimental protocol for HS-SPME-GC-MS offers a reliable method for the quantification of this compound, enabling researchers and industry professionals to accurately assess the aroma profiles of different tea products. Further studies focusing on the absolute quantification of this compound across a broader range of tea cultivars, including white teas, are warranted to provide a more complete comparative landscape.

References

Jasmine Lactone as a Plant Stress Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the early and accurate detection of plant stress is crucial for developing resilient crops and effective treatments. This guide provides a comparative analysis of jasmine lactone as an emerging biomarker for plant stress, benchmarked against established markers: abscisic acid (ABA) and heat shock proteins (HSPs). This comparison is supported by experimental data and detailed protocols to facilitate validation and adoption in research settings.

Comparative Analysis of Plant Stress Biomarkers

The selection of an appropriate biomarker depends on the specific stressor, the plant species, and the desired detection window. While ABA and HSPs are well-established indicators of broad physiological stress, this compound, a volatile organic compound (VOC), presents a potential non-invasive and early indicator of certain stress types.

Biomarker CategorySpecific BiomarkerAdvantagesDisadvantages
Volatile Organic Compound This compound- Non-invasive, real-time monitoring possible- Early indicator of stress[1]- Specific to certain mechanical and temperature stresses- Less established than other biomarkers- Specificity to a wide range of stresses needs more research- Quantitative analysis requires specialized equipment (GC-MS)
Phytohormone Abscisic Acid (ABA)- Well-established biomarker for a wide range of abiotic stresses (drought, salinity, cold)[2]- Central role in stress signaling pathways[3][4]- Commercially available detection kits (ELISA)- Can be involved in normal plant development, requiring careful interpretation- Invasive sampling required- Levels can be influenced by developmental stage
Protein Heat Shock Proteins (e.g., HSP70)- Highly conserved response to a broad range of stresses, including heat, oxidative, and heavy metal stress[5][6]- Indicates cellular-level stress and protein damage- Well-established detection methods (Western Blot)- Invasive sampling required- Not an early-stage indicator; significant accumulation occurs after stress onset- Can be induced by non-stress factors

Signaling Pathways

Understanding the signaling cascades that lead to the production of these biomarkers is essential for interpreting their significance.

Jasmonate Biosynthesis and Signaling Pathway

Jasmonate_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX 13_HPOT 13-HPOT LOX->13_HPOT AOS AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA 13_HPOT->AOS Allene_Oxide->AOC OPDA_perox OPDA OPDA->OPDA_perox transport OPR3 OPR3 Beta_Oxidation β-oxidation OPR3->Beta_Oxidation JA Jasmonic Acid (JA) Beta_Oxidation->JA JA_cyto JA JA->JA_cyto transport OPDA_perox->OPR3 Jasmine_Lactone This compound JA_cyto->Jasmine_Lactone JAR1 JAR1 JA_cyto->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc transport COI1 COI1 JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 Stress_Response_Genes Stress Response Genes MYC2->Stress_Response_Genes JA_Ile_nuc->COI1 Stress Stress Stress->Linolenic_Acid releases

Caption: Jasmonate biosynthesis starts in the chloroplast, continues in the peroxisome, and signaling occurs in the nucleus.

Abscisic Acid (ABA) Signaling Pathway

ABA_Signaling Stress Stress ABA_Biosynthesis ABA Biosynthesis Stress->ABA_Biosynthesis ABA Abscisic Acid (ABA) ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 inhibits ABF ABF/AREB/ABI5 (Transcription Factors) SnRK2->ABF activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure activates Stress_Response_Genes Stress Response Genes ABF->Stress_Response_Genes

Caption: ABA signaling is initiated by stress, leading to gene expression changes and physiological responses like stomatal closure.

Heat Shock Protein (HSP) Activation Pathway

HSP_Activation Heat_Stress Heat_Stress Protein_Misfolding Protein Misfolding Heat_Stress->Protein_Misfolding HSP90 HSP90 Protein_Misfolding->HSP90 sequesters HSF_Monomer HSF (monomer) HSF_Trimer HSF (trimer) Active HSF_Monomer->HSF_Trimer trimerizes HSP90->HSF_Monomer represses HSE Heat Shock Element (HSE) in DNA HSF_Trimer->HSE HSP_Genes HSP Gene Transcription HSE->HSP_Genes HSPs Heat Shock Proteins (e.g., HSP70) HSP_Genes->HSPs Cellular_Protection Cellular Protection & Protein Refolding HSPs->Cellular_Protection

Caption: Heat stress leads to the activation of Heat Shock Factors (HSFs), which drive the expression of protective HSPs.

Experimental Protocols

Detailed methodologies are provided below for the detection and quantification of each biomarker.

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of volatile compounds in plant tissues[7][8][9].

1. Sample Preparation: a. Collect 1-2g of fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a 15 mL glass vial.

2. Extraction: a. Add 5 mL of dichloromethane to the vial containing the plant powder. b. Add an internal standard (e.g., 10 µL of 1 mg/mL solution of methyl nonadecanoate in dichloromethane) for quantification. c. Seal the vial and vortex for 30 seconds. d. Sonicate the sample for 15 minutes in a water bath. e. Centrifuge at 3000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant (dichloromethane phase) to a new glass vial. g. Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen gas.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 10°C/min, hold for 5 minutes. f. Injection Volume: 1 µL in splitless mode. g. Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Data Analysis: a. Identify this compound based on its retention time and mass spectrum by comparing with a pure standard and/or a reference library (e.g., NIST). b. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Protocol 2: Quantification of Abscisic Acid (ABA) using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available plant ABA ELISA kits[10][11][12][13].

1. Sample Preparation: a. Collect 0.5-1g of fresh plant tissue and freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Homogenize the powder in 5 mL of extraction buffer (e.g., 80% methanol with 1% acetic acid and 10 mg/L butylated hydroxytoluene). d. Incubate at 4°C for at least 4 hours with gentle shaking. e. Centrifuge at 10,000 x g for 15 minutes at 4°C. f. Collect the supernatant. For cleaner samples, the supernatant can be passed through a C18 Sep-Pak cartridge. g. Dry the supernatant under vacuum or a stream of nitrogen. h. Re-dissolve the pellet in 500 µL of Tris-Buffered Saline (TBS).

2. ELISA Procedure (Competitive Assay): a. Prepare ABA standards of known concentrations. b. Add 50 µL of standard or sample to each well of an ABA-coated microplate. c. Add 50 µL of anti-ABA antibody to each well. d. Incubate for 1-2 hours at 37°C. e. Wash the plate 3-5 times with wash buffer (e.g., TBS with 0.05% Tween 20). f. Add 100 µL of HRP-conjugated secondary antibody to each well. g. Incubate for 1 hour at 37°C. h. Wash the plate 3-5 times with wash buffer. i. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄). k. Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the ABA standards. b. Determine the concentration of ABA in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Detection of Heat Shock Protein 70 (HSP70) using Western Blot

This protocol provides a general workflow for the detection of HSP70 in plant protein extracts[14][15][16].

1. Protein Extraction: a. Collect 0.5-1g of fresh plant tissue and freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Add 2 mL of ice-cold protein extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM EDTA, 100 mM NaCl, 1% SDS, 2% β-mercaptoethanol, and protease inhibitor cocktail) to the powder. d. Vortex vigorously and incubate on ice for 30 minutes. e. Centrifuge at 12,000 x g for 20 minutes at 4°C. f. Collect the supernatant containing the total protein extract. g. Determine the protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Electrotransfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to HSP70 (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes. c. Visualize the protein bands using a chemiluminescence imaging system. d. For semi-quantitative analysis, measure the band intensity using image analysis software and normalize to a loading control (e.g., actin or tubulin).

References

Safety Operating Guide

Proper Disposal of Jasmine Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical waste. This document provides a comprehensive, step-by-step guide for the proper disposal of Jasmine lactone, tailored for researchers, scientists, and drug development professionals.

This compound, while a valuable fragrance and flavoring agent, requires careful handling and disposal due to its potential as a skin and eye irritant and its toxicity to aquatic life with long-lasting effects.[1] Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Profile and Key Data

Before handling and disposal, it is crucial to be aware of the hazard profile of this compound. The following table summarizes key safety and physical property data.

PropertyValueReference
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, Toxic to aquatic life with long lasting effects. May be harmful in contact with skin.[1][2]
Signal Word Warning[1][2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Sweet, floral, jasmine-like[1]
Flash Point 110 °C (230 °F) - closed cup[1]
Solubility Practically insoluble in water; soluble in ethanol and organic solvents.[1]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe handling and disposal of this compound waste. This protocol is based on established best practices for laboratory chemical waste management.[4][5][6]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses with side shields.[7][8]

    • A laboratory coat.[8]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.[5][9] Discharge into the environment must be avoided.[8]

  • Collect all waste containing this compound (including residues, contaminated materials, and solutions) in a dedicated, properly labeled hazardous waste container.[6][10]

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[6]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the approximate concentration and quantity.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][10]

  • The SAA should be at or near the point of generation and away from ignition sources.[8][10]

  • Ensure the container is kept closed except when adding waste.[5][10]

4. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol or another organic solvent in which this compound is soluble).[5]

  • Collect the rinseate as hazardous waste in your designated this compound waste container.[5]

  • After triple-rinsing, deface the original label on the container, and it may then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[5]

5. Arranging for Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][10]

  • Provide them with all necessary information about the waste, as indicated on your hazardous waste label.

Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Drain Disposal? ppe->drain collect Collect in a Designated, Labeled Hazardous Waste Container storage Store in Satellite Accumulation Area (SAA) collect->storage trash Regular Trash? drain->trash No trash->collect No container_check Keep Container Closed storage->container_check ehs_contact Contact Environmental Health & Safety (EHS) for Pickup container_check->ehs_contact disposal Proper Disposal by EHS ehs_contact->disposal

References

Essential Safety and Logistics for Handling Jasmine Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Jasmine lactone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations.[1][2][3][4]

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin Protection Chemical impermeable glovesNitrile or neoprene rubber gloves are recommended.[5] Inspect gloves for any damage before use.[3]
Lab coat or impervious clothingFire/flame resistant clothing is also recommended.[1][3] For significant splash risk, consider liquid-impermeable coveralls (e.g., Type 3 or 4).[6]
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][3] Use appropriate filters for organic compounds with a boiling point >65°C (Type A).[6]

Operational Plan for Handling this compound

A systematic approach is crucial for minimizing risks when working with this compound. The following workflow outlines the key steps for safe handling from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_transfer Transfer/Weigh Chemical in Ventilated Area prep_vent->handle_transfer handle_avoid Avoid Inhalation & Contact handle_transfer->handle_avoid cleanup_decon Decontaminate Work Surfaces handle_avoid->cleanup_decon cleanup_ppe Remove & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before handling.[4]

    • Put on all required personal protective equipment as detailed in the table above.[1][3]

    • Ensure the work area is well-ventilated, using a local exhaust system if necessary.[2]

  • Handling :

    • When transferring or weighing, do so in a well-ventilated area to minimize vapor inhalation.[2]

    • Avoid direct contact with skin and eyes.[1][6] Avoid the formation of mists or aerosols.[3]

  • Post-Handling & Cleanup :

    • Decontaminate all work surfaces after use.

    • Properly remove and dispose of contaminated PPE, particularly gloves.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency and First-Aid Procedures

In case of exposure to this compound, follow these immediate first-aid measures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[2][3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[2][3]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate : Evacuate non-essential personnel from the spill area.[1][3]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Absorb the spill with an inert material such as sand or earth.[2]

  • Collect : Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[3]

  • Clean : Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[2]

  • Do not allow the chemical to enter drains or waterways.[2][3]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.